molecular formula C14H26O9 B1667462 Bis-PEG5-acid CAS No. 439114-13-3

Bis-PEG5-acid

Numéro de catalogue: B1667462
Numéro CAS: 439114-13-3
Poids moléculaire: 338.35 g/mol
Clé InChI: VRTJBJNTMHDBAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,7,10,13,16-Pentaoxanonadecane-1,19-dioic acid is a specialized poly(ethylene glycol) (PEG)-based linker molecule of significant interest in advanced biochemical and pharmaceutical research. Its core structure features a 15-atom PEG spine, conferring high aqueous solubility and biocompatibility, terminated with two carboxylic acid groups. These terminal carboxy groups are readily activated for conjugation, making this compound a valuable tool for covalently linking molecules of interest, such as therapeutic proteins, targeting peptides, or diagnostic agents. The hydrophilic PEG spacer effectively increases the solubility of conjugated hydrophobic compounds and can reduce immune recognition, thereby improving the pharmacokinetic profiles of biotherapeutics. In materials science, this diacid serves as a modular building block for creating hydrogels and functionalized surfaces with tailored properties for drug delivery systems and tissue engineering scaffolds. Its application is strictly confined to research purposes, including the development of novel conjugate vaccines, advanced drug delivery platforms, and sophisticated biomaterials.

Propriétés

IUPAC Name

3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O9/c15-13(16)1-3-19-5-7-21-9-11-23-12-10-22-8-6-20-4-2-14(17)18/h1-12H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTJBJNTMHDBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593236
Record name 4,7,10,13,16-Pentaoxanonadecane-1,19-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439114-13-3
Record name 4,7,10,13,16-Pentaoxanonadecanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439114-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16-Pentaoxanonadecane-1,19-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7,10,13,16-Pentaoxanonadecane-1,19-dioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to Bis-PEG5-acid: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Bis-PEG5-acid, a homobifunctional polyethylene glycol (PEG) linker critical to modern bioconjugation and drug development. We will delve into its core physicochemical properties, the scientific rationale for its selection in experimental design, and its application, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile crosslinker, providing both foundational knowledge and actionable experimental protocols.

Core Physicochemical Properties of this compound

This compound is a hydrophilic crosslinker featuring a five-unit PEG spacer flanked by two terminal carboxylic acid groups.[1] This structure imparts unique characteristics essential for its function in linking biomolecules. The fundamental properties are summarized below.

PropertyValueSource(s)
Chemical Formula C₁₄H₂₆O₉[1][2][3][4][]
Molecular Weight 338.35 g/mol [2][3][4][][6][7]
CAS Number 439114-13-3[1][3][6]
Synonyms PROTAC Linker 36, 4,7,10,13,16-pentaoxanonadecanedioic acid[3][7]
Appearance Colorless oil to white solid[6]
Solubility Soluble in DMSO, DCM, THF, Acetonitrile, DMF[6][7]
Purity Typically ≥98%[1][7]
Storage Conditions -20°C, desiccated[1]

The molecular structure, defined by its hydrophilic PEG core and reactive carboxyl termini, is visualized below.

Caption: Molecular structure of this compound (C₁₄H₂₆O₉).

The Scientific Rationale: Why Choose a PEG5 Linker?

The decision to use this compound in a synthetic scheme is driven by the distinct advantages conferred by its PEGylated structure. As a bifunctional linker, its primary role is to covalently connect two other molecules, but the nature of the spacer is paramount for the efficacy of the final conjugate.

  • Enhanced Hydrophilicity: The polyethylene glycol chain is inherently hydrophilic, which significantly increases the aqueous solubility of the resulting conjugate.[1] This is a critical feature in drug development, as many potent small molecule drugs are hydrophobic. Improved solubility enhances bioavailability and prevents aggregation, a common failure point in protein and peptide therapeutics.

  • Biocompatibility and Reduced Immunogenicity: PEGylation is a well-established strategy for reducing the immunogenicity of therapeutic molecules. The flexible PEG chain creates a hydration shell around the conjugate, masking it from the host's immune system and reducing clearance rates by proteolytic enzymes.

  • Homobifunctional Reactivity: The presence of two identical terminal carboxylic acid groups makes this compound a homobifunctional crosslinker. These groups do not react spontaneously but can be readily activated to react with primary amines (-NH₂) on target molecules like proteins, peptides, or amine-functionalized small molecules. This reaction, typically mediated by carbodiimide chemistry (e.g., EDC with N-hydroxysuccinimide), forms a highly stable amide bond, ensuring the integrity of the final conjugate under physiological conditions.[1]

  • Defined Spacer Length and Flexibility: The five ethylene glycol units provide a flexible spacer of a defined length. This is crucial in applications like PROTACs, where the linker must orient a target protein and an E3 ubiquitin ligase at an optimal distance and conformation to facilitate ubiquitin transfer.

Application Spotlight: PROTAC Synthesis

A prominent application of this compound is in the construction of PROTACs.[3][][7] PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein. They consist of three components: a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound serves as an effective linker. For instance, it has been used in the synthesis of CP5V, a PROTAC that specifically targets the cell cycle protein Cdc20 for degradation.[3][7]

The linker's role is not merely passive; its length, flexibility, and solubility are critical determinants of the ternary complex formation (E3 ligase-PROTAC-Target Protein) and subsequent degradation efficiency.

Caption: General mechanism of action for a PROTAC molecule.

Experimental Protocol: Amine Conjugation via EDC/NHS Chemistry

This protocol provides a self-validating methodology for conjugating this compound to a molecule containing a primary amine (e.g., a peptide or a functionalized small molecule), referred to here as "Molecule-NH₂".

Objective: To form a stable amide bond between this compound and Molecule-NH₂.

Pillar of Trustworthiness: This protocol is self-validating through the inclusion of purification and analytical characterization steps (e.g., LC-MS, HPLC) to confirm the identity and purity of the final product.

Materials:

  • This compound

  • Molecule-NH₂

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.5

  • Quenching Reagent: Hydroxylamine or Tris buffer

  • Purification System: HPLC or Size-Exclusion Chromatography

Methodology:

Conjugation_Workflow start Start prep 1. Reagent Preparation - Dissolve this compound in anhydrous DMF/DMSO. - Dissolve EDC and NHS in reaction buffer or DMF. start->prep activation 2. Carboxyl Activation - Add EDC and NHS to this compound solution. - Incubate for 15-30 min at RT. prep->activation conjugation 3. Conjugation Reaction - Add activated linker to Molecule-NH₂. - React for 2-4 hours at RT or overnight at 4°C. activation->conjugation quenching 4. Quench Reaction - Add hydroxylamine to quench unreacted NHS esters. conjugation->quenching purification 5. Purification - Purify conjugate using HPLC or SEC. quenching->purification analysis 6. Characterization - Confirm product identity and purity via LC-MS. purification->analysis end End analysis->end

Caption: Experimental workflow for conjugating this compound.

Step-by-Step Procedure:

  • Carboxyl Group Activation:

    • Dissolve this compound in anhydrous DMF to a concentration of 10-20 mM.

    • In a separate vial, dissolve EDC and NHS in anhydrous DMF to a concentration of 100 mM each. Causality Note: NHS is added to create a more stable amine-reactive intermediate (NHS ester), which improves reaction efficiency and reduces side reactions compared to using EDC alone.

    • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS solution to the this compound solution for each carboxyl group to be activated.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to Molecule-NH₂:

    • Dissolve your Molecule-NH₂ in an appropriate reaction buffer (e.g., PBS, pH 7.4).

    • Add the activated this compound-NHS ester solution to the Molecule-NH₂ solution. A 5- to 10-fold molar excess of the linker may be used to drive the reaction to completion, depending on the value of the starting materials.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of hydroxylamine or Tris buffer to consume any unreacted NHS esters.

    • Purify the resulting conjugate from excess crosslinker and reaction byproducts using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography.

  • Validation and Characterization:

    • Analyze the purified fractions by LC-MS to confirm the molecular weight of the desired conjugate.

    • Assess the purity of the final product using analytical HPLC. The appearance of a new peak with the expected mass and a corresponding decrease in the starting material peaks validates the success of the conjugation.

Conclusion

This compound is a highly valuable chemical tool for researchers in chemistry, biology, and pharmacology. Its well-defined structure, combining a hydrophilic PEG spacer with reactive carboxyl termini, provides a robust and versatile platform for creating complex bioconjugates. The demonstrated success of this linker in demanding applications such as PROTAC development underscores its importance and utility. By understanding its core properties and applying validated protocols, scientists can effectively harness this compound to advance their research and development objectives.

References

An In-Depth Technical Guide to the Synthesis and Purification of Bis-PEG5-acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Bis-PEG5-acid in Advanced Drug Development

In the landscape of modern therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is not merely a passive spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the entire construct. This compound, a homobifunctional, monodisperse polyethylene glycol (PEG) derivative, has emerged as a linker of significant interest.[1][2][] Its structure consists of a discrete five-unit PEG core terminated at both ends by carboxylic acid groups. This architecture provides a hydrophilic and flexible spacer that can enhance the aqueous solubility of conjugated molecules, mitigate aggregation, and provide precise spatial separation between two conjugated moieties.[4][5][6]

The formal chemical name for the most common "this compound" is 4,7,10,13,16-pentaoxanonadecanedioic acid (CAS Number: 439114-13-3), which contains five ether linkages within a dicarboxylic acid structure. The successful synthesis of complex bioconjugates for clinical applications is predicated on the use of exceptionally pure and well-characterized starting materials. Impurities in the linker, such as the starting diol or the mono-acid intermediate, can lead to undesired side-products, creating a heterogeneous final product with compromised efficacy and potential immunogenicity.

This guide provides a comprehensive, field-proven approach to the synthesis and purification of this compound, moving beyond a simple recitation of steps to explain the fundamental principles and rationale behind each procedural choice. It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible methodology for producing this critical linker at high purity.

Part 1: The Synthetic Pathway—A Tale of Two Strategies

The synthesis of this compound begins with its corresponding diol, hexaethylene glycol. The core transformation is the oxidation of the two terminal primary alcohol groups to carboxylic acids. While several oxidation methods exist, their suitability varies greatly, especially concerning reaction control, scalability, and the purity of the final product.

Strategy 1: The Classic Approach - Direct Oxidation with Jones Reagent

Historically, strong oxidizing agents like the Jones reagent (chromium trioxide in sulfuric acid) were used for converting primary alcohols to carboxylic acids.[7] This method is potent and can drive the reaction to completion.

Causality Behind the Method: The mechanism involves the formation of a chromate ester, followed by elimination and further oxidation of the intermediate aldehyde. Its primary advantage is the use of inexpensive reagents and a straightforward reaction setup.

Field-Proven Insights: Despite its simplicity, Jones oxidation is fraught with challenges in the context of pharmaceutical-grade synthesis.

  • PEG Backbone Instability: The harsh acidic conditions and strong oxidative potential can lead to cleavage of the ether linkages in the PEG backbone, resulting in a complex mixture of degradation products.[8]

  • Chromium Contamination: The use of chromium, a heavy metal, necessitates an extensive and often difficult purification process to remove residual chromium ions.[7] Achieving the low parts-per-million (ppm) levels required for pharmaceutical intermediates is a significant process challenge.

  • Environmental Concerns: Chromium waste disposal presents considerable environmental and safety issues.

Due to these significant drawbacks, this method is now largely considered suboptimal for the synthesis of high-purity PEG linkers for clinical development.

Strategy 2: The Modern Approach - A Controlled Two-Step Synthesis

A superior and more controlled strategy involves a two-step process that avoids harsh oxidizing agents. This pathway first involves the alkylation of the terminal hydroxyl groups with a protected carboxylic acid equivalent, followed by a mild deprotection step. The Williamson ether synthesis is a cornerstone of this approach.[9][10]

Step 1: Bis-Alkylation of Hexaethylene Glycol The diol is treated with a halo-ester, such as tert-butyl bromoacetate, in the presence of a strong base like sodium hydride (NaH). The tert-butyl group serves as a robust protecting group for the carboxylic acid.

Causality Behind the Method: Sodium hydride, a non-nucleophilic base, deprotonates the terminal hydroxyl groups of the hexaethylene glycol to form a more nucleophilic alkoxide. This alkoxide then displaces the bromide from tert-butyl bromoacetate in a classic SN2 reaction. Using a tert-butyl ester is strategic because it is stable to the basic reaction conditions but can be selectively cleaved under acidic conditions that do not harm the PEG backbone.

Step 2: Acid-Mediated Deprotection The resulting bis-(tert-butyl ester) intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to hydrolyze the esters and reveal the desired dicarboxylic acid.

Causality Behind the Method: The tert-butyl group is readily cleaved by acid via a stable tertiary carbocation intermediate (isobutylene). This deprotection is clean, high-yielding, and the byproducts (TFA and isobutylene) are volatile and easily removed in vacuo.

Synthesis_Workflow cluster_step1 Step 1: Bis-Alkylation cluster_step2 Step 2: Deprotection A Hexaethylene Glycol C Sodium Hydride (NaH) in THF A->C Deprotonation B tert-Butyl Bromoacetate B->C D Bis-(tert-butyl ester) Intermediate C->D SN2 Reaction E Trifluoroacetic Acid (TFA) in DCM D->E Acidolysis F Crude this compound E->F G Purification Workflow F->G Proceed to Purification

Caption: A two-step synthesis pathway for this compound.

ParameterJones Oxidation (Strategy 1)Two-Step Synthesis (Strategy 2)
Starting Material Hexaethylene GlycolHexaethylene Glycol
Key Reagents CrO₃, H₂SO₄, AcetoneNaH, tert-Butyl Bromoacetate, TFA, DCM
Typical Yield Variable (40-60%)High (>85% over two steps)
Pros Inexpensive reagents, one-pot reaction.High yield, high purity, mild conditions, scalable.
Cons Harsh conditions, PEG degradation, heavy metal contamination, environmental concerns.Requires protecting group, two distinct steps.
Recommendation Not recommended for pharmaceutical use.Highly Recommended

Part 2: The Purification Protocol—Ensuring 95%+ Purity

The purification of polar, hydrophilic molecules like this compound is often non-trivial. Standard normal-phase silica gel chromatography can result in significant streaking and poor separation due to strong interactions between the PEG backbone and the silica surface.[11] Therefore, a well-designed reversed-phase chromatography method is essential.

The Challenge: The crude product from the synthesis will primarily contain the desired this compound, but also unreacted starting material (hexaethylene glycol) and the mono-acid intermediate (where only one end of the glycol was successfully converted). These species have very similar polarities, making their separation challenging.

The Solution: Reversed-Phase Flash Chromatography Reversed-phase chromatography separates molecules based on their hydrophobicity. Although this compound is polar, the subtle differences in polarity between it, the mono-acid, and the starting diol are sufficient for achieving excellent separation on a C18-functionalized silica stationary phase.

Causality Behind the Method:

  • Stationary Phase: C18 (octadecyl) silica is non-polar.

  • Mobile Phase: A polar mobile phase, typically a gradient of water and acetonitrile (or methanol), is used.

  • Separation Principle: The most polar compound (hexaethylene glycol) will have the least interaction with the C18 phase and will elute first. The least polar compound in the mixture (the desired this compound, due to the two carboxylic acid groups which are protonated and less polar in an acidic mobile phase than the hydroxyl groups) will interact more strongly and elute last. The mono-acid will elute in between.

  • Acidic Modifier: The addition of a small amount of acid (0.1% formic acid or acetic acid) to the mobile phase is critical. It ensures that the carboxylic acid groups remain protonated (-COOH) rather than deprotonated (-COO⁻). The protonated form is less polar and interacts more predictably with the C18 phase, leading to sharper peaks and better resolution.[11]

Purification_Workflow A Crude this compound (dissolved in minimal mobile phase) B Load onto C18 Flash Column A->B C Elute with Water/Acetonitrile Gradient (with 0.1% Formic Acid) B->C D Fraction Collection (Monitor by TLC or UV) C->D E Fraction 1: Hexaethylene Glycol (Impurity) D->E Early Eluting F Fraction 2: Mono-acid Intermediate (Impurity) D->F Mid Eluting G Fraction 3: Pure this compound D->G Late Eluting H Combine Pure Fractions G->H I Remove Solvent (Rotary Evaporation) H->I J Final Product (High Purity Solid/Oil) I->J

Caption: Reversed-phase flash chromatography purification scheme.

Part 3: Quality Control and Characterization

Rigorous analytical testing is non-negotiable to validate the identity, purity, and quality of the final product. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for quantitative purity assessment.[12][]

  • System: A reversed-phase HPLC system with a C18 analytical column is standard.

  • Detection: Since the PEG backbone lacks a significant UV chromophore, traditional UV detection is inadequate for quantification. A universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is mandatory for accurate purity analysis.[14][15][16]

  • Method: A gradient elution from water with 0.1% formic acid to acetonitrile with 0.1% formic acid provides excellent separation of the product from related impurities. Purity is determined by the area percentage of the main peak.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous confirmation of the chemical structure.[17][18][19]

  • ¹H NMR: The spectrum should show the characteristic complex multiplet of the PEG backbone protons around 3.6 ppm. Crucially, the signals corresponding to the terminal -CH₂OH group of the starting material (around 3.7 ppm) should be absent. New signals corresponding to the methylene groups adjacent to the carboxylic acids will appear.

  • ¹³C NMR: The spectrum will confirm the presence of the carboxyl carbon (~172 ppm) and the repeating ethylene glycol carbons (~70 ppm).

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry confirms that the product has the correct molecular weight.

  • Technique: Electrospray Ionization (ESI) is well-suited for this molecule.

  • Expected Ions: The spectrum should show peaks corresponding to the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and/or the potassium adduct [M+K]⁺. For C₁₄H₂₆O₉ (MW: 338.35), these would be m/z 339.16, 361.14, and 377.12, respectively.

TestMethodSpecificationPurpose
Purity RP-HPLC (CAD/ELSD)≥ 95.0%Quantifies product purity and impurities.
Identity ¹H and ¹³C NMRSpectrum conforms to reference structure.Confirms chemical structure.
Molecular Weight ESI-MSConforms to calculated mass (e.g., [M+Na]⁺ = 361.14 ± 0.1)Confirms molecular identity.
Appearance VisualColorless to pale yellow oil or solidBasic quality check.

Part 4: Detailed Experimental Protocols

These protocols are intended for trained chemists in a properly equipped laboratory. Adhere to all institutional safety guidelines.

Protocol 1: Synthesis of Bis-(tert-butyl 2,2'-(4,7,10,13,16-pentaoxanonadecane-1,19-diyl)bis(oxy))diacetate
  • Setup: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 2.2 eq.) portion-wise with careful venting.

  • Substrate Addition: Slowly add a solution of hexaethylene glycol (1.0 eq.) in anhydrous THF (50 mL) via a dropping funnel over 30 minutes.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The solution should become a cloudy white suspension.

  • Alkylation: Cool the mixture back to 0 °C. Add a solution of tert-butyl bromoacetate (2.5 eq.) in anhydrous THF (50 mL) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and dilute with ethyl acetate (200 mL) and water (100 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude bis-(tert-butyl ester) intermediate as an oil. This crude product is typically carried forward without further purification.

Protocol 2: Synthesis of this compound (Deprotection)
  • Setup: Dissolve the crude intermediate from Protocol 1 in dichloromethane (DCM, 100 mL).

  • Deprotection: Add trifluoroacetic acid (TFA, 50 mL, approx. 1:1 v/v with DCM) to the solution.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA. Co-evaporate with toluene (2 x 50 mL) to ensure complete removal of residual TFA. The result is the crude this compound as a viscous oil.

Protocol 3: Purification by Reversed-Phase Flash Chromatography
  • Column: C18-functionalized silica gel flash column.

  • Mobile Phase: A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid.

  • Sample Preparation: Dissolve the crude oil from Protocol 2 in a minimal amount of 1:1 Water/Acetonitrile.

  • Chromatography:

    • Equilibrate the column with 5% B.

    • Load the sample onto the column.

    • Elute with a linear gradient, for example, from 5% B to 70% B over 20 column volumes.

    • Collect fractions and analyze by TLC (staining with permanganate) or analytical HPLC.

  • Product Isolation: Combine the pure fractions containing the desired product. Remove the acetonitrile and water via rotary evaporation and high vacuum to yield pure this compound.

Conclusion

The synthesis and purification of this compound demand a methodical approach that prioritizes control and purity over expediency. The two-step alkylation/deprotection pathway represents a robust and scalable method that consistently delivers a high-purity intermediate, avoiding the significant drawbacks of older direct oxidation methods. When coupled with a well-optimized reversed-phase purification protocol, this strategy enables the production of this compound that meets the stringent quality standards required for its application in cutting-edge ADC and PROTAC development. The analytical rigor applied in the final characterization serves as the ultimate guarantee of quality, ensuring that this critical linker will perform reliably in subsequent conjugation chemistries.

References

A Senior Application Scientist's Guide to Bis-PEG5-acid: Physicochemical Properties and Core Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Bis-PEG5-acid in Modern Bioconjugation

In the landscape of drug development and materials science, polyethylene glycol (PEG) linkers have become indispensable tools, prized for their ability to enhance the therapeutic properties of conjugated molecules.[1][2] Among these, this compound emerges as a cornerstone homobifunctional linker, distinguished by its precise architecture: a five-unit, hydrophilic polyethylene glycol spacer terminated at both ends by reactive carboxylic acid groups.[3][4][5] This structure is not a mere molecular scaffold; it is an engineered solution designed to impart critical advantages such as improved aqueous solubility, reduced immunogenicity, and extended circulatory half-life to a variety of substrates.[2][3][6][7]

This guide offers an in-depth exploration of the core physical and chemical properties of this compound. We will move beyond a simple recitation of data points to explain the causality behind its reactivity, provide field-proven protocols for its application, and detail the analytical methodologies required for its characterization. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive and practical understanding of this versatile linker to harness its full potential in creating advanced bioconjugates, from antibody-drug conjugates (ADCs) and PROTACs to novel biomaterials.[8][][10]

Part 1: Core Physicochemical Properties

The utility of this compound is fundamentally derived from its distinct physicochemical characteristics. These properties dictate its behavior in solution, its reactivity, and its suitability for various applications.

Molecular Structure and Identity

This compound is a monodisperse compound, meaning it has a defined molecular weight and structure, which is a critical advantage over polydisperse PEG mixtures for ensuring batch-to-batch consistency in bioconjugation.

  • Chemical Name: 4,7,10,13,16-pentaoxanonadecanedioic acid[8]

  • Synonyms: PROTAC Linker 36, PEG5 Diacid[8][11]

  • Structure: HOOC-(CH₂)₂-O-(CH₂CH₂)O-(CH₂CH₂)O-(CH₂CH₂)O-(CH₂CH₂)O-(CH₂)₂-COOH

Summary of Quantitative Data

The following table summarizes the key physical and chemical properties of this compound, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 439114-13-3[3][8][][12][13]
Molecular Formula C₁₄H₂₆O₉[3][12][14]
Molecular Weight 338.35 g/mol [8][][13][14]
Appearance Colorless oil to white solid[8][][13]
Purity Typically ≥95% - 98%[3][8][12][14][15]
pKa of Carboxylic Acid ~4-5[15]
Solubility Soluble in Water, DMSO, DMF, DCM, Acetonitrile[5][8][11][13]
Storage Conditions -20°C, under inert gas (Argon or Nitrogen), desiccated[3][11][12][16][17]

Part 2: Chemical Reactivity and a Deep Dive into Amide Bond Formation

The chemical utility of this compound is anchored by its two terminal carboxylic acid groups. While these groups are stable, they are not inherently reactive toward common nucleophiles like primary amines. Their reactivity must be "activated" using coupling agents, a process that is central to their function in bioconjugation.[1][18]

The Indispensable Role of Carbodiimide Chemistry

The most prevalent application of this compound involves its conjugation to primary amines (e.g., the ε-amino group of lysine residues in proteins) to form a highly stable amide bond.[1][3] This is achieved through carbodiimide chemistry, most commonly employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Mechanism of Action:

  • O-acylisourea Formation: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the starting carboxylic acid.

  • NHS Ester Formation: To mitigate hydrolysis and improve reaction efficiency, NHS is included. It rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.

  • Stable Amide Bond Formation: The NHS ester then reacts with a primary amine on the target molecule, yielding a stable amide bond and releasing NHS as a byproduct.

This two-step, one-pot reaction is highly efficient and proceeds under mild conditions, making it ideal for modifying sensitive biomolecules.[1]

EDC_NHS_Coupling R_COOH This compound (R-COOH) Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) R_COOH->Acylisourea + EDC EDC EDC EDC->Acylisourea NHS NHS NHS_Ester NHS Ester (Amine-Reactive) NHS->NHS_Ester Protein_NH2 Protein-NH₂ Final_Product Stable Amide Bond (Protein-CO-R) Protein_NH2->Final_Product Acylisourea->R_COOH Hydrolysis (Side Reaction) Acylisourea->NHS_Ester + NHS - Isourea Byproduct NHS_Ester->Final_Product + Protein-NH₂ - Released NHS Byproduct1 Isourea Byproduct Byproduct2 Released NHS

Mechanism of EDC/NHS activation for amide bond formation.

Part 3: Experimental Protocols and Workflow

A robust theoretical understanding must be paired with validated, practical methodologies. This section provides a detailed, step-by-step protocol for a typical protein conjugation experiment and outlines the essential analytical techniques for characterization.

General Protocol for Protein Conjugation

This protocol describes the crosslinking of two amine-containing proteins or the modification of a single protein. The molar ratios provided are a starting point and should be optimized for each specific system.

Materials:

  • This compound

  • Protein(s) of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4 or 0.1 M Sodium Phosphate Buffer, pH 7.2-8.0

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Purification system: Size-Exclusion Chromatography (SEC) or Dialysis cassettes

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and Sulfo-NHS (e.g., 20 mg/mL in Activation Buffer) immediately before use. Do not store these solutions.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the amount of this compound.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the protein solution in Coupling Buffer. A 20 to 50-fold molar excess of the activated linker over the protein is a common starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, perform dialysis against the storage buffer.

  • Characterization: Analyze the purified conjugate using SDS-PAGE, Mass Spectrometry, and HPLC to confirm conjugation and assess purity.

Conjugation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis prep_peg Dissolve this compound in Activation Buffer activation Activate PEG-Acid with EDC/Sulfo-NHS (15-30 min, RT) prep_peg->activation prep_reagents Prepare fresh EDC & Sulfo-NHS solutions prep_reagents->activation conjugation Add activated PEG to Protein (2h RT or overnight 4°C) activation->conjugation quenching Add Quenching Buffer (e.g., Tris-HCl) (15 min, RT) conjugation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification analysis Characterize Product (SDS-PAGE, MS, HPLC) purification->analysis

Experimental workflow for protein conjugation.
Analytical Characterization

Ensuring the quality of the starting material and the final conjugate is paramount. A multi-pronged analytical approach is required for comprehensive characterization.[19]

  • ¹H NMR Spectroscopy: This is the gold standard for confirming the structure of the this compound starting material. Key signals include a complex multiplet around 3.6 ppm corresponding to the PEG backbone methylene protons (-OCH₂CH₂O-) and triplets corresponding to the methylene protons adjacent to the carboxylic acid groups.[20][21]

  • Reverse-Phase HPLC (RP-HPLC): RP-HPLC is essential for assessing the purity of the this compound linker. When coupled with a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS), it can quantify non-chromophoric impurities.[20][22][23] For the final conjugate, HPLC can separate unreacted protein, free linker, and the desired product.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the linker and the final conjugate. For protein conjugates, MS is critical for determining the degree of PEGylation (i.e., how many linkers are attached to each protein molecule).[19][24]

Part 4: Storage, Handling, and Stability

The integrity of PEG reagents is highly dependent on proper storage and handling. Failure to adhere to best practices can lead to reagent degradation and failed experiments.

  • Long-Term Storage: this compound should be stored at -20°C.[3][12] The container should be sealed tightly under an inert atmosphere like argon or nitrogen to prevent oxidation and moisture contamination.[16][17] PEG compounds are often hygroscopic and can absorb atmospheric moisture, which can compromise reactivity.[5][25]

  • Handling: Before use, the container must be allowed to equilibrate to room temperature before opening.[5][16] Opening a cold vial can cause atmospheric moisture to condense inside, leading to hydrolysis of activated intermediates in subsequent reactions. After dispensing the required amount, the container should be backfilled with inert gas before resealing and returning to storage.[16]

  • Solution Stability: While aqueous solutions of PEG are generally stable against hydrolysis, solutions of activated PEG (e.g., NHS esters) are not.[26] Activated linkers should be prepared fresh and used immediately. Stock solutions of the parent acid in anhydrous DMSO may be stored at -20°C for short periods, but repeated freeze-thaw cycles should be avoided.[11]

By understanding the fundamental properties, reactivity, and handling requirements of this compound, researchers can effectively leverage this powerful tool to advance the frontiers of medicine and materials science.

References

Solubility of Bis-PEG5-acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Bis-PEG5-acid in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a homobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its architecture, featuring a hydrophilic five-unit polyethylene glycol (PEG) spacer flanked by terminal carboxylic acid groups, provides a versatile platform for covalently linking molecules. A thorough understanding of its solubility across a spectrum of aqueous and organic solvents is paramount for its effective application, influencing reaction conditions, purification strategies, and the formulation of final conjugates. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in the fundamental principles of its chemical structure. It offers a predictive solubility profile, discusses the key factors influencing solubility, and provides detailed, field-proven protocols for the empirical determination of both thermodynamic and kinetic solubility, empowering researchers to optimize their experimental designs.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound, with its defined length and reactive terminal groups, is a key component in the synthesis of advanced biomaterials and therapeutics, including antibody-drug conjugates (ADCs) and PROTACs.[1][2] The hydrophilic PEG spacer is designed to enhance the aqueous solubility and biocompatibility of the molecules it links.[3][4] However, the overall solubility of the linker itself is a nuanced interplay between the highly polar PEG backbone and the ionizable carboxylic acid termini. Inadequate solubility can lead to significant challenges, including poor reaction kinetics, aggregation, and difficulties in purification and formulation. This guide delves into the physicochemical principles governing the solubility of this compound to provide a robust framework for its handling and application.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before exploring its solubility.

PropertyValueReferences
Synonyms 4,7,10,13,16-pentaoxanonadecanedioic acid; PROTAC Linker 36[1]
CAS Number 439114-13-3[3]
Molecular Formula C₁₄H₂₆O₉[3]
Molecular Weight 338.35 g/mol [3]
Appearance White to off-white solid or powder[4]
Storage Conditions -20°C, desiccated[3][4]

A Predictive Framework for the Solubility of this compound

Direct, quantitative solubility data for this compound across a wide range of solvents is not extensively published. However, a highly reliable predictive model can be constructed by analyzing its constituent parts: the PEG core and the dicarboxylic acid termini.

The Influence of the PEG₅ Spacer

The polyethylene glycol chain is the primary driver of the molecule's hydrophilicity. The ether oxygens along the PEG backbone readily form hydrogen bonds with water molecules, creating a hydration shell that promotes dissolution in aqueous media.[5] This characteristic extends to many polar organic solvents, where the PEG chain's flexibility and polarity allow for favorable interactions. Generally, for lower molecular weight PEGs, solubility in organic solvents is high but tends to decrease as the molecular weight increases.[5] The relatively short five-unit chain in this compound suggests excellent intrinsic solubility in a broad range of polar solvents.

The Role of the Terminal Carboxylic Acid Groups

The two terminal carboxylic acid groups introduce ionizable functionalities that significantly impact solubility, particularly in aqueous solutions. The solubility of dicarboxylic acids is strongly dependent on the pH of the medium.[6]

  • At low pH (pH < pKa): The carboxylic acid groups are protonated (-COOH) and uncharged. The molecule behaves more like a neutral organic compound, and its solubility is primarily governed by the PEG chain.

  • At high pH (pH > pKa): The carboxylic acid groups are deprotonated (-COO⁻), rendering the molecule a dicarboxylate anion. This highly charged state dramatically increases its aqueous solubility due to strong ion-dipole interactions with water.

In organic solvents, the carboxylic acid groups can engage in hydrogen bonding, which can either enhance or detract from solubility depending on the nature of the solvent. For instance, in polar protic solvents like ethanol, the carboxylic acids can act as both hydrogen bond donors and acceptors, promoting solubility. In aprotic solvents, this interaction is different, and the crystal lattice energy of the solid diacid plays a more significant role in determining solubility.

Predicted and Reported Solubility Profile of this compound

The following table summarizes the anticipated and qualitatively reported solubility of this compound. It is critical to note that this is a predictive assessment; for all quantitative applications, empirical determination is required.

Solvent ClassRepresentative SolventsPredicted/Reported SolubilityRationale and Causality
Aqueous Water, Phosphate-Buffered Saline (PBS)High (pH-dependent)The hydrophilic PEG chain and the ability of the terminal carboxylates to ionize at neutral or basic pH confer excellent water solubility.[3][4] Solubility will be lower at acidic pH.
Polar Protic Ethanol, MethanolHighThese solvents can engage in extensive hydrogen bonding with both the PEG ether oxygens and the terminal carboxylic acid groups, leading to favorable solvation.
Polar Aprotic DMSO, DMFHighThese solvents are excellent hydrogen bond acceptors and have high polarity, allowing them to effectively solvate the PEG chain. Supplier data confirms high solubility in DMSO and DMF.[4][7]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighPEG itself is soluble in chlorinated solvents. The polar carboxylic acid groups may slightly reduce solubility compared to an unmodified PEG, but overall solubility is expected to be good.[4]
Nonpolar Aprotic Toluene, Hexanes, Diethyl EtherLow to InsolubleThe high polarity of the PEG chain and the carboxylic acid groups result in poor interaction with nonpolar solvents. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the formation of solute-solvent interactions.

Key Factors Influencing Solubility: A Deeper Dive

The practical solubility of this compound can be modulated by several environmental factors.

  • pH: As discussed, pH is arguably the most critical factor for aqueous solubility. For any application in aqueous buffers, it is essential to operate at a pH at least 1-2 units above the pKa of the carboxylic acids to ensure complete deprotonation and maximum solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the crystal lattice energy of the solid.[8] This is an endothermic process. While this generally holds true, it should be confirmed experimentally for specific solvent systems.

  • Ionic Strength: The presence of salts in an aqueous solution can impact the solubility of PEGylated molecules. High salt concentrations can lead to a "salting-out" effect, where water molecules preferentially solvate the salt ions, reducing the amount of "free" water available to dissolve the PEG linker and potentially causing it to precipitate.

Solubility Solubility of this compound Structure Molecular Structure Solubility->Structure Intrinsic Solvent Solvent Properties Solubility->Solvent Determined by Environment Environmental Conditions Solubility->Environment Modulated by PEG_Backbone Hydrophilic PEG₅ Backbone Structure->PEG_Backbone Carboxyl_Termini Terminal -COOH Groups Structure->Carboxyl_Termini Polarity Polarity (Protic vs. Aprotic) Solvent->Polarity H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding pH pH (Aqueous) Environment->pH Temperature Temperature Environment->Temperature Ionic_Strength Ionic Strength Environment->Ionic_Strength

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

Given the necessity of empirical data for scientific rigor, this section provides detailed, self-validating protocols for determining the solubility of this compound.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is the gold standard for determining the equilibrium solubility of a compound and is essential for understanding its behavior in saturated solutions.[9]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI) or another validated quantitative assay method.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

  • Solvent Addition: Add a known volume of the solvent of interest to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24-48 hours.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To ensure complete separation of the solid from the supernatant, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic particles, filter the aliquot through a 0.22 µm syringe filter.

  • Quantification: Prepare a series of dilutions of the filtered supernatant with an appropriate mobile phase or solvent. Quantify the concentration of this compound using a pre-validated HPLC method with a standard curve.

  • Calculation: The determined concentration represents the thermodynamic (equilibrium) solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mM.

Start Start: Add Excess Solid This compound to Vial AddSolvent Add Known Volume of Solvent Start->AddSolvent Equilibrate Equilibrate on Shaker (24-48h at constant T) AddSolvent->Equilibrate Centrifuge Centrifuge to Pellet Excess Solid Equilibrate->Centrifuge Filter Filter Supernatant (0.22 µm filter) Centrifuge->Filter Quantify Quantify Concentration (e.g., by HPLC) Filter->Quantify End Result: Equilibrium Solubility (mg/mL) Quantify->End

Caption: Experimental workflow for the Shake-Flask Method.

Protocol 2: Kinetic Solubility via Turbidimetric Measurement

This high-throughput method measures the concentration at which a compound precipitates from solution when added from a concentrated DMSO stock into an aqueous buffer. It is a measure of precipitation rate, not true equilibrium, but is invaluable for early-stage screening.[6]

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer upon addition from a DMSO stock.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance (turbidity)

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 100 mM).

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the first well and mix. Perform a serial dilution across the plate by transferring a portion of the solution from one well to the next, creating a concentration gradient. The final DMSO concentration in each well should be kept low and constant (e.g., <2%) to minimize its co-solvent effects.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours), allowing time for any precipitation to occur.

  • Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb, typically around 600-700 nm. An increase in absorbance indicates light scattering due to the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a buffer-only control.

Conclusion

This compound is a fundamentally hydrophilic molecule, a property endowed by its PEG spacer, which suggests good solubility in aqueous solutions and a wide array of polar organic solvents. The terminal carboxylic acid groups introduce a strong pH-dependence to its aqueous solubility, a critical consideration for any bioconjugation reaction performed in buffered media. While a predictive framework provides a strong starting point for experimental design, it is not a substitute for empirical data. The protocols detailed within this guide for determining thermodynamic and kinetic solubility provide researchers with robust, self-validating systems to accurately characterize the solubility of this compound, ensuring its reliable and effective application in the development of next-generation therapeutics and research tools.

References

An In-depth Technical Guide to the Core Applications of Bis-PEG5-acid in Biotechnology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bis-PEG5-acid is a discrete polyethylene glycol (dPEG®) linker that has emerged as a pivotal tool in modern biotechnology and pharmaceutical development.[1] As a homobifunctional crosslinker, it is characterized by a five-unit PEG chain terminated at both ends by carboxylic acid groups.[2] This unique architecture provides a hydrophilic, flexible, and biocompatible spacer of a defined length (21.7 Å), offering researchers precise control over the spatial arrangement of conjugated molecules.[1] The inherent properties of the PEG spacer enhance the aqueous solubility of target molecules, reduce non-specific interactions, and can mitigate the immunogenicity of the resulting conjugates.[1][3] This technical guide provides an in-depth exploration of the core applications of this compound, detailing the fundamental reaction mechanisms, key applications ranging from biotherapeutic development to surface modification, and comprehensive, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile linker in their work.

Molecular Profile and Physicochemical Properties of this compound

This compound, chemically named 4,7,10,13,16-pentaoxanonadecanedioic acid, is a monodisperse compound, meaning it is not a heterogeneous mixture of different PEG chain lengths.[1][4] This uniformity is critical for reproducibility in bioconjugation, ensuring consistent and well-characterized final products. The central PEG chain confers significant hydrophilicity, which is a key advantage when working with biomolecules that are prone to aggregation or have poor solubility in aqueous buffers.[2][3]

Caption: Chemical structure of this compound.

The terminal carboxylic acid groups are the reactive handles of the molecule.[5] These groups are relatively stable but can be readily activated to react with primary amines, forming highly stable amide bonds.[6] This reactivity is the basis for its utility as a crosslinker and conjugation agent.

Table 1: Physicochemical Properties of this compound

Property Value References
CAS Number 439114-13-3 [1][2]
Molecular Formula C₁₄H₂₆O₉ [1][2]
Molecular Weight 338.35 g/mol [1][6]
Purity Typically ≥95-98% [2][6]
Spacer Arm Length 19 atoms, 21.7 Å [1]
Appearance Solid or powder [4]
Solubility Water, DMSO, DMF, Methylene Chloride [1][4]

| Storage | -20°C, desiccated |[1][2] |

Core Reaction Mechanism: Amine Coupling via Carboxylic Acid Activation

The primary utility of this compound stems from the ability of its terminal carboxylic acids to form covalent bonds with primary amines, such as those found on the side chains of lysine residues in proteins or on amine-functionalized small molecules.[2] This reaction does not proceed spontaneously; the carboxyl group must first be activated to create a better leaving group. The most common and robust method for this activation is carbodiimide chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[6][7]

While EDC can directly facilitate amide bond formation, the resulting O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis. To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added.[8] This two-step, one-pot reaction proceeds by first forming a semi-stable NHS ester, which is then aminolyzed by the nucleophilic attack of a primary amine to form a stable amide bond.[7][9] The use of Sulfo-NHS is particularly advantageous in bioconjugation as it increases the water solubility of the activated intermediate and ensures the reaction remains on the biomolecule's surface.[8]

reagent1 This compound (-COOH) reagent2 EDC + Sulfo-NHS (Activation) reagent1->reagent2 pH 5.0-6.0 intermediate Amine-Reactive Sulfo-NHS Ester reagent2->intermediate Forms intermediate reagent3 Primary Amine (e.g., Protein-NH₂) intermediate->reagent3 Nucleophilic Attack pH 7.2-8.0 product Stable Amide Bond (-CO-NH-) reagent3->product Covalent Linkage

Caption: EDC/Sulfo-NHS activation and amine coupling mechanism.

Key Applications in Biotechnology

The combination of a hydrophilic, defined-length spacer and versatile reactive handles makes this compound suitable for a wide array of biotechnological applications.

Crosslinking for Probing Protein Interactions

As a homobifunctional crosslinker, this compound can covalently link amino acid residues on proteins that are within a certain spatial proximity.[10] This is invaluable for Chemical Cross-linking Mass Spectrometry (XL-MS), a technique used to map protein-protein interactions and elucidate the three-dimensional structure of protein complexes.[10] The PEG spacer enhances the water solubility of the cross-linker and the resulting cross-linked species, which is particularly beneficial for studying large, aggregation-prone protein complexes.[3]

Architecting PROTACs for Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[10] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[10][11] this compound is an ideal candidate for the linker component.[11][] Its carboxylic acid ends can be sequentially conjugated to amine-functionalized ligands. The flexibility and length of the PEG chain are critical for allowing the PROTAC to induce a productive ternary complex between the target protein and the E3 ligase, leading to ubiquitination and degradation of the target.[13] Furthermore, the hydrophilicity of the PEG linker enhances the solubility and cell permeability of the overall PROTAC molecule, which is a common challenge in their development.[4][13]

cluster_protac PROTAC Molecule e3_ligand E3 Ligase Ligand (Amine-functionalized) linker This compound (Linker Core) e3_ligand->linker Amide Bond target_ligand Target Protein Ligand (Amine-functionalized) linker->target_ligand Amide Bond

Caption: Conceptual structure of a PROTAC using a this compound linker.

Enhancing Biotherapeutics via PEGylation

PEGylation—the process of attaching PEG chains to a therapeutic molecule—is a clinically validated strategy to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics like proteins and peptides.[10][14] Using this compound as a crosslinker can increase the hydrodynamic size of a protein, which reduces its rate of renal clearance and significantly extends its circulation half-life.[3][15] The hydrophilic PEG chains also create a hydration shell around the therapeutic, shielding it from proteolytic enzymes and masking epitopes, thereby reducing immunogenicity.[3][15] These benefits lead to improved stability, increased bioavailability, and the potential for less frequent dosing regimens.[16]

Surface Modification for Biocompatibility

The interaction between a material's surface and the biological environment is critical for the success of medical devices, nanoparticles, and diagnostic platforms.[17][18] Surfaces modified with PEG chains are known to resist biofouling—the non-specific adsorption of proteins and adhesion of cells.[18] this compound can be used to covalently graft a hydrophilic PEG layer onto surfaces functionalized with primary amines. This modification creates a steric barrier that repels proteins, reduces platelet adhesion, and minimizes the foreign body response, leading to vastly improved biocompatibility and hemocompatibility.[19][20] This is a key strategy in the development of drug delivery nanoparticles, biosensors, and implantable medical devices.[21][22]

Formation of Biocompatible Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent materials for tissue engineering, regenerative medicine, and controlled drug release.[23] this compound can function as a crosslinking agent to form hydrogels from multi-arm, amine-terminated polymers. By activating the terminal carboxyl groups, this compound can covalently link the polymer chains together, forming a stable hydrogel network.[24] The concentration of the this compound crosslinker is a critical parameter that can be adjusted to control the hydrogel's properties, such as stiffness, swelling ratio, and degradation rate.[23]

Experimental Protocols

The following protocols provide a validated starting point for using this compound. Optimization may be required depending on the specific biomolecule and application.

Protocol: Two-Step Activation and Conjugation to a Protein

This protocol describes the activation of this compound's carboxyl groups with EDC and Sulfo-NHS, followed by conjugation to a protein containing primary amines (e.g., lysine residues).

Materials and Reagents:

  • This compound (e.g., BroadPharm BP-20412, Vector Labs QBD-10230)[1][2]

  • Protein of interest (e.g., antibody at 5-10 mg/mL)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, amine-free[7]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[8]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification equipment (e.g., size-exclusion chromatography column, dialysis cassette)

prep 1. Reagent Preparation - Dissolve Protein in PBS - Dissolve Linker/Activators activate 2. Linker Activation - Mix this compound, EDC,  Sulfo-NHS in MES Buffer - Incubate 15-30 min @ RT prep->activate conjugate 3. Conjugation - Add activated linker to protein - Incubate 1-2 hours @ RT activate->conjugate quench 4. Quenching - Add Tris-HCl to stop reaction - Incubate 30 min @ RT conjugate->quench purify 5. Purification - Remove excess reagents  (e.g., SEC or Dialysis) quench->purify

Caption: Experimental workflow for protein conjugation with this compound.

Procedure:

  • Protein Preparation: Buffer exchange the protein into amine-free Conjugation Buffer (PBS, pH 7.2-7.4). Adjust the final concentration to 5-10 mg/mL.[8]

  • Reagent Stock Solution Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.[8]

    • Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer (MES, pH 6.0). These solutions are not stable and should be made fresh.[8]

  • Activation of this compound:

    • In a microcentrifuge tube, combine the required volume of the this compound stock solution with Activation Buffer.

    • Add EDC and Sulfo-NHS to the linker solution. The molar ratio of reagents is critical and should be optimized (see Table 2).[8]

    • Incubate the activation reaction for 15-30 minutes at room temperature. This creates the amine-reactive Sulfo-NHS ester.[8][25]

  • Conjugation to Protein:

    • Immediately add the entire volume of the activated linker solution to the prepared protein solution. Mix gently by pipetting.

    • Incubate the conjugation reaction for 1-2 hours at room temperature with gentle end-over-end rotation.[8]

  • Quenching the Reaction:

    • Add Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to deactivate any unreacted Sulfo-NHS esters.[8]

    • Incubate for 30 minutes at room temperature.[8]

  • Purification:

    • Remove unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration to obtain the purified protein conjugate.

Table 2: Recommended Reaction Parameters for Optimization

Parameter Recommended Range Rationale & Causality References
Linker:Protein Molar Ratio 5:1 to 50:1 Controls the degree of modification. A higher ratio increases labeling but also risks protein aggregation or loss of activity. [8]
EDC:Carboxyl Molar Ratio 1.5:1 to 5:1 Ensures efficient activation of the carboxylic acid groups. Excess EDC can lead to side reactions. [9][25]
(Sulfo)-NHS:Carboxyl Molar Ratio 1.5:1 to 5:1 Creates a more stable amine-reactive intermediate, increasing coupling efficiency and minimizing hydrolysis of the activated linker. [9][25]
Activation pH 5.0 - 6.0 Optimal pH for EDC to react with carboxylic acids while minimizing hydrolysis. [7]
Conjugation pH 7.2 - 8.0 Facilitates the nucleophilic attack of the unprotonated primary amine on the Sulfo-NHS ester. [9][26]
Activation Time 15 - 30 minutes Sufficient time for Sulfo-NHS ester formation. Longer times can lead to hydrolysis. [8][25]

| Conjugation Time | 1 - 2 hours | Allows the conjugation reaction to proceed to completion at room temperature. |[8] |

Conclusion

This compound is a powerful and versatile homobifunctional linker that serves as a cornerstone reagent in modern biotechnology. Its well-defined structure, hydrophilicity, and robust reactivity provide researchers with a precise tool for a multitude of applications. From elucidating protein structures and developing next-generation PROTAC therapeutics to enhancing the performance of biopharmaceuticals and creating biocompatible materials, the utility of this compound is extensive. The detailed mechanisms and protocols provided in this guide offer a solid foundation for scientists and developers to harness the full potential of this exceptional molecule, driving innovation across the fields of proteomics, drug delivery, and materials science.

References

A Senior Application Scientist's Guide to PEGylation with Bis-PEG5-acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of PEGylation in Modern Drug Development

In the landscape of biotherapeutics, the modification of proteins, peptides, and nanoparticles through PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—stands as a cornerstone technology.[1][2][3] This process is not merely a chemical convenience; it is a strategic maneuver to enhance the therapeutic index of a drug. By increasing a molecule's hydrodynamic size, PEGylation can profoundly improve its pharmacokinetic and pharmacodynamic profile.[1][2][4] This translates to a longer half-life in circulation, improved stability, increased water solubility, and a reduction in both immunogenicity and antigenicity.[2][4][5]

This guide focuses on a specific, yet versatile tool in the PEGylation arsenal: Bis-PEG5-acid . This homobifunctional linker, characterized by a five-unit polyethylene glycol spacer terminating in a carboxylic acid group at each end, offers a precise and controllable method for bioconjugation.[6][7][8][9] We will delve into the core principles of its application, providing not just the "how" but, more critically, the "why" behind the protocols, empowering researchers to not only execute but also innovate.

Core Principles: Understanding the Chemistry of this compound

This compound itself is not directly reactive with the primary amine groups (like the side chain of lysine or the N-terminus) on a protein.[7][8] Its utility lies in the activation of its terminal carboxylic acid groups. This is typically achieved through the use of carbodiimide chemistry, most commonly employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[10][11][12]

The process unfolds in a two-step, one-pot reaction:

  • Activation: EDC first reacts with the carboxylic acid groups on the this compound to form a highly reactive O-acylisourea intermediate.[11][12] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[11][13]

  • Stabilization and Amine Reactivity: The addition of NHS intercepts this unstable intermediate, converting it into a more stable, amine-reactive NHS ester.[10][11][12][13][14] This NHS ester is then susceptible to nucleophilic attack by primary amines on the target biomolecule, resulting in the formation of a stable amide bond.[5][15]

The hydrophilic PEG spacer is a key feature, enhancing the solubility of both the crosslinker and the final conjugate in aqueous environments.[6][8][15]

Visualizing the Activation and Conjugation Pathway

PEGylation_Mechanism cluster_activation Activation Step cluster_conjugation Conjugation Step Bis_PEG5_acid This compound (-COOH) O_acylisourea O-acylisourea Intermediate (Highly Reactive, Unstable) Bis_PEG5_acid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_acylisourea->NHS_Ester + NHS NHS NHS NHS->NHS_Ester PEGylated_Protein PEGylated Protein (Stable Amide Bond) NHS_Ester->PEGylated_Protein + Protein-NH2 Protein Protein (-NH2) Protein->PEGylated_Protein

Caption: The two-stage process of activating this compound and conjugating it to a protein.

Experimental Design: A Self-Validating Protocol for Protein PEGylation

The following protocol is designed to be a robust starting point. The rationale behind each step is explained to allow for intelligent optimization based on your specific protein and experimental goals.

Materials
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0 for activation; 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 for conjugation)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column)

Step-by-Step Methodology

1. Reagent Preparation (The Foundation of Success)

  • Protein Solution: Prepare your protein at a concentration of 1-10 mg/mL in an amine-free buffer.[15] The absence of primary amines in the buffer is critical to prevent them from competing with your target protein.[16]

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10-100 mM. It is crucial to use a dry solvent as the activated intermediates are moisture-sensitive.[5][17]

  • EDC and NHS Stock Solutions: Prepare stock solutions of EDC and NHS in anhydrous DMSO or water immediately before use.

2. The Activation Reaction (Creating the Amine-Reactive Linker)

  • In a microcentrifuge tube, combine the this compound stock solution with EDC and NHS. A common starting point is a 1:2:5 molar ratio of this compound:EDC:NHS.

  • Incubate at room temperature for 15-30 minutes. This allows for the efficient conversion of the carboxylic acids to NHS esters.[18]

3. The Conjugation Reaction (Covalent Attachment to the Protein)

  • Add the activated Bis-PEG5-NHS ester solution to your protein solution. A 10- to 50-fold molar excess of the linker to the protein is a typical starting point, but the optimal ratio should be determined empirically.[5]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[15] The lower temperature can be beneficial for sensitive proteins.

4. Quenching (Halting the Reaction)

  • Add the Quenching Buffer to a final concentration of 20-50 mM.[5][19] This will react with any remaining active NHS esters, preventing further modification of your protein.

  • Incubate for 15-30 minutes at room temperature.[19]

5. Purification (Isolating Your PEGylated Product)

  • Remove unreacted this compound, EDC, NHS, and quenching reagents using a suitable method such as size-exclusion chromatography (SEC), dialysis, or spin filtration.[5][15] SEC is often preferred as it effectively separates the larger PEGylated protein from the smaller reaction components.[5]

Visualizing the Experimental Workflow

PEGylation_Workflow Start Start Reagent_Prep 1. Reagent Preparation - Protein in Amine-Free Buffer - Fresh Stock Solutions Start->Reagent_Prep Activation 2. Activation - Combine this compound, EDC, NHS - Incubate 15-30 min Reagent_Prep->Activation Conjugation 3. Conjugation - Add Activated Linker to Protein - Incubate 30-120 min Activation->Conjugation Quenching 4. Quenching - Add Tris or Glycine - Incubate 15-30 min Conjugation->Quenching Purification 5. Purification - Size Exclusion Chromatography - Dialysis Quenching->Purification Analysis 6. Characterization - SDS-PAGE - Mass Spectrometry Purification->Analysis End End Analysis->End

Caption: A streamlined workflow for protein PEGylation using this compound.

Characterization: Validating the Success of PEGylation

Comprehensive characterization is essential to ensure the quality, consistency, and efficacy of your PEGylated product.[20][21] A multi-faceted approach is recommended.

Key Characterization Techniques
Technique Parameter Measured Expected Outcome & Interpretation References
SDS-PAGE Apparent Molecular WeightPEGylated protein will migrate slower (appear larger) than the unmodified protein. The presence of multiple bands may indicate different degrees of PEGylation (mono-, di-, etc.).[21]
Mass Spectrometry (MS) Precise Molecular Weight & Degree of PEGylationProvides accurate mass of the conjugate, allowing for the determination of the number of PEG molecules attached per protein.[1]
Size Exclusion Chromatography (SEC) Hydrodynamic RadiusPEGylated protein will elute earlier than the unmodified protein due to its larger size.[5]
Biological Activity Assays Functional IntegrityMeasures the specific activity of the PEGylated protein (e.g., enzyme kinetics, receptor binding) to assess the impact of PEGylation on function.[21]

Troubleshooting and Optimization: A Scientist's Perspective

Problem Potential Cause Suggested Solution
Low PEGylation Efficiency - Inactive reagents (hydrolysis of EDC/NHS)- Suboptimal pH- Insufficient molar excess of linker- Prepare fresh EDC and NHS solutions for each experiment.- Optimize the pH of the reaction buffer (pH 7.2-8.5 for conjugation).- Perform a titration of the linker-to-protein molar ratio.
Protein Aggregation/Precipitation - High protein concentration- Intermolecular cross-linking- Reduce the protein concentration.- Decrease the molar excess of the this compound linker.
Loss of Biological Activity - PEGylation at a critical functional site- Consider site-specific PEGylation strategies if random lysine conjugation is detrimental.- Use a lower molar excess of the linker to favor mono-PEGylation.

Applications in Advanced Drug Delivery

The principles outlined here are foundational for a range of advanced applications. The homobifunctional nature of this compound makes it suitable for:

  • Cross-linking proteins: To stabilize protein-protein interactions for structural studies.

  • Nanoparticle functionalization: To attach targeting ligands to the surface of drug delivery vehicles.[22]

  • Hydrogel formation: Acting as a crosslinker for the controlled release of therapeutics.[22]

  • PROTACs: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[23]

Conclusion: Empowering Innovation through Understanding

This compound, when coupled with a thorough understanding of the underlying chemistry, provides a powerful and versatile tool for the PEGylation of biomolecules. This guide has aimed to equip you, the researcher, with not just a protocol, but with the scientific rationale to troubleshoot, optimize, and innovate. By moving beyond rote execution to a place of deep comprehension, you can unlock the full potential of PEGylation to advance the next generation of biotherapeutics.

References

An In-depth Technical Guide to Protein Modification with Bis-PEG5-acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the effective use of Bis-PEG5-acid for protein modification. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower you to design, execute, and troubleshoot your bioconjugation strategies with confidence.

The Strategic Imperative of PEGylation: Enhancing Therapeutic Protein Performance

The modification of therapeutic proteins with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone of modern biopharmaceutical development.[1][2] This strategy confers a multitude of advantages, transforming promising protein candidates into viable therapeutics by addressing inherent liabilities. The covalent attachment of PEG chains creates a hydrophilic, flexible, and biocompatible shield around the protein.[1][3]

Key benefits of PEGylation include:

  • Enhanced Protein Stability: The PEG shield sterically hinders the approach of proteolytic enzymes, thereby increasing the protein's resistance to degradation in the body.[1][4] This also contributes to a longer shelf-life during storage.[4]

  • Reduced Immunogenicity: Native proteins can trigger an immune response, leading to rapid clearance and potential adverse effects. The PEG coating effectively masks antigenic sites on the protein surface, diminishing its recognition by the immune system.[1][5]

  • Improved Pharmacokinetics: By significantly increasing the hydrodynamic radius of the protein, PEGylation reduces renal clearance, which extends the circulating half-life of the therapeutic.[1][3] This allows for less frequent dosing, improving patient convenience and adherence to treatment regimens.

  • Increased Solubility: The hydrophilic nature of the PEG polymer can improve the solubility of proteins, which is particularly beneficial for molecules that are prone to aggregation.[5]

Understanding this compound: A Homobifunctional Linker for Protein Crosslinking

This compound is a homobifunctional crosslinker characterized by a central, discrete five-unit polyethylene glycol chain terminated at both ends by a carboxylic acid group.[6][7] This structure makes it an ideal reagent for covalently linking primary amine groups on proteins, such as the ε-amino group of lysine residues and the N-terminus.[6][8]

The "homobifunctional" nature means both ends of the linker have the same reactive group, allowing it to act as a molecular bridge, connecting two amine-containing molecules or creating intramolecular crosslinks within a single protein.[9] The defined length of the PEG5 spacer provides precise control over the distance between the conjugated molecules, a critical parameter in applications like the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[7][10][11]

The core reaction mechanism involves the activation of the terminal carboxylic acids, most commonly through 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, to form a stable amide bond with a primary amine on the protein.[6][12][13]

The Chemistry of Conjugation: A Step-by-Step Guide to EDC/NHS Activation

The "zero-length" crosslinking mediated by EDC and NHS is a robust and widely used method for forming amide bonds between a carboxyl group and a primary amine.[3][6] The term "zero-length" signifies that no atoms from the EDC or NHS are incorporated into the final bond.[3] This process is typically performed in two key steps to maximize efficiency and minimize unwanted side reactions.

Step 1: Activation of this compound

The initial step involves the activation of the carboxylic acid groups on this compound. EDC reacts with the carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate.[3][6] This intermediate is susceptible to hydrolysis in aqueous solutions. To enhance stability and reaction efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[3][6]

G cluster_0 Activation Phase (pH 4.5-6.0) Bis_PEG5_acid This compound (-COOH) EDC EDC O_acylisourea Reactive O-acylisourea Intermediate (Unstable) NHS NHS / Sulfo-NHS NHS_ester Amine-Reactive NHS Ester (Semi-stable)

Activation of this compound with EDC and NHS.
Step 2: Conjugation to the Protein

The activated NHS ester of this compound readily reacts with primary amines on the target protein to form a stable amide bond, with NHS being released as a byproduct.[3][6] This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[5]

G cluster_1 Conjugation Phase (pH 7.2-8.5) NHS_ester Activated Bis-PEG5-NHS Ester Protein Protein (-NH2) Conjugate PEGylated Protein (Stable Amide Bond) NHS_byproduct NHS (Byproduct)

Conjugation of the activated linker to a protein.

Experimental Protocol: A Self-Validating Workflow for Protein Modification

This protocol provides a detailed, step-by-step methodology for the conjugation of a protein with this compound using EDC/NHS chemistry. It is designed as a self-validating system with integrated analytical checkpoints.

Materials and Reagents
  • Protein of Interest: In an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • This compound: High-purity grade.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Store desiccated at -20°C.

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS: Store desiccated at -20°C.

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting Columns or Dialysis Cassettes: For buffer exchange and purification.

Step-by-Step Methodology
  • Protein Preparation:

    • If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Coupling Buffer.

    • Determine the protein concentration accurately using a suitable method (e.g., A280 measurement or BCA assay).

  • Reagent Preparation (Prepare Fresh):

    • Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[6]

    • Prepare a 100 mg/mL stock solution of this compound in anhydrous DMF or DMSO.[12]

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 1.2-fold molar excess of NHS/Sulfo-NHS over the carboxylic acid groups of this compound.[3]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[14]

  • Conjugation Reaction:

    • Immediately after activation, the pH of the reaction mixture should be raised to 7.2-7.5 by adding the Coupling Buffer.[3] Alternatively, for sensitive applications, the activated linker can be purified from excess EDC and NHS using a desalting column equilibrated with the Coupling Buffer.[3]

    • Add the amine-containing protein to the activated linker solution. The molar ratio of the activated linker to the protein should be optimized for the specific application, typically starting with a 10- to 50-fold molar excess of the linker over the protein.[1]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[3]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[2]

    • Incubate for 15-30 minutes at room temperature.[5]

  • Purification of the PEGylated Protein:

    • Remove excess, unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).[2][15] The choice of method will depend on the scale of the reaction and the properties of the protein.

Analytical Characterization and Validation

A multi-faceted approach is essential for the thorough characterization of the PEGylated protein.[9]

  • SDS-PAGE: A simple and rapid method to visually confirm conjugation. The PEGylated protein will exhibit a higher apparent molecular weight compared to the unmodified protein.[2]

  • Size-Exclusion Chromatography (SEC-HPLC): Provides quantitative data on the purity of the conjugate, separating the PEGylated protein from the unmodified protein and any aggregates.[2]

  • MALDI-TOF Mass Spectrometry: Directly measures the molecular weight of the conjugate, allowing for the precise determination of the degree of PEGylation (the number of PEG molecules attached per protein).[2][16]

G Start Start Protein_Prep Protein Preparation (Amine-free buffer) Start->Protein_Prep Reagent_Prep Reagent Preparation (Fresh stock solutions) Protein_Prep->Reagent_Prep Activation Activation of this compound (EDC/NHS, pH 6.0) Reagent_Prep->Activation Conjugation Conjugation to Protein (pH 7.2-7.5) Activation->Conjugation Quench Quench Reaction (Tris or Glycine) Conjugation->Quench Purification Purification (SEC / Dialysis) Quench->Purification Analysis Characterization (SDS-PAGE, SEC, MS) Purification->Analysis End End Analysis->End

Experimental workflow for protein modification with this compound.

Troubleshooting Common Challenges in Protein PEGylation

Problem Possible Causes Recommended Solutions
Low Conjugation Efficiency Inactive reagents due to hydrolysis.[1]Use fresh or properly stored EDC and NHS. Prepare stock solutions immediately before use.[1]
Suboptimal reaction pH.[1]Verify the pH of your buffers. Use a two-step pH protocol (activation at pH 6.0, conjugation at pH 7.2-8.5).[1][17]
Insufficient molar excess of the linker.[1]Increase the molar ratio of this compound to the protein. Perform a titration to find the optimal ratio.[1]
Protein Aggregation Extensive intermolecular cross-linking.[1]Reduce the molar ratio of the linker to the protein. Lower the protein concentration.[1]
Protein instability in the reaction buffer.Add stabilizing excipients such as sucrose or arginine to the buffer.[1]
High Polydispersity High molar ratio of PEG to protein.[1]Decrease the molar ratio of the linker to favor mono-PEGylated species.[1]
Long reaction time.Reduce the incubation time. Monitor the reaction over time to determine the optimal endpoint.[1]

The Impact of PEG Linker Length on Bioconjugate Performance

The length of the PEG chain is a critical parameter that can be modulated to fine-tune the stability and performance of the bioconjugate.[18]

Property Short PEG Linker (e.g., PEG3) Medium PEG Linker (e.g., PEG5) Long PEG Linker (e.g., PEG8, PEG12) Causality
In Vitro Potency (e.g., ADC) Often higherIntermediateOften lowerShorter linkers may lead to more efficient payload release or reduced steric hindrance at the target site.[4][19]
Plasma Half-life ShorterIntermediateLongerLonger PEG chains increase the hydrodynamic radius, reducing renal clearance and extending circulation time.[4][18]
Solubility GoodBetterBestThe hydrophilicity of the PEG chain improves the overall solubility of the conjugate.[18]
In Vivo Efficacy ModerateGoodOften enhancedImproved pharmacokinetics of longer PEG linkers can lead to enhanced tumor accumulation and superior in vivo efficacy.[4]

Long-Term Storage and Stability of PEGylated Proteins

PEGylation generally enhances the long-term stability of proteins.[20] For optimal preservation of your PEGylated protein, consider the following guidelines:

  • Storage Temperature: For short-term storage (days to weeks), 4°C is often sufficient.[21][22] For long-term storage (months to years), -20°C or -80°C is recommended.[21][22] Avoid repeated freeze-thaw cycles, which can degrade proteins.[22]

  • Formulation: Store the purified conjugate in a suitable buffer (e.g., PBS) at an optimal pH for the specific protein. The addition of cryoprotectants like glycerol (to a final concentration of 25-50%) can be beneficial for storage at -20°C.[21]

  • Aliquoting: For frozen storage, it is best to store the protein in single-use aliquots to avoid repeated freeze-thaw cycles.[21]

Regulatory Considerations

For therapeutic applications, the modification of proteins with PEG linkers is subject to stringent regulatory oversight.[23][24] Comprehensive characterization of the PEGylated product is required to ensure its quality, safety, and efficacy.[23] This includes demonstrating consistency in the degree of PEGylation, identifying the sites of PEG attachment, and assessing the purity and stability of the final product.[24][25]

Conclusion

This compound is a versatile and effective homobifunctional linker for protein modification. By understanding the underlying chemistry, meticulously following a validated experimental workflow, and employing a comprehensive analytical strategy, researchers can successfully leverage the benefits of PEGylation to enhance the therapeutic potential of their protein candidates. This guide provides the foundational knowledge and practical insights to navigate the intricacies of protein conjugation with this compound, empowering you to achieve your research and development goals.

References

Role of Bis-PEG5-acid in antibody-drug conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of Bis-PEG5-acid in Antibody-Drug Conjugates (ADCs)

Authored by: A Senior Application Scientist

Date: December 31, 2025

Abstract

The design of Antibody-Drug Conjugates (ADCs) is a sophisticated balancing act, requiring the harmonious integration of a highly specific monoclonal antibody, a potent cytotoxic payload, and a meticulously engineered linker. The linker is not merely a tether but a critical determinant of the ADC's overall success, profoundly influencing its stability, solubility, pharmacokinetics, and therapeutic index.[1][2] Among the diverse linker technologies available, those incorporating discrete polyethylene glycol (dPEG®) chains have become indispensable tools for optimizing ADC performance.[3] This technical guide provides an in-depth exploration of this compound, a homobifunctional dPEG® linker, detailing its chemical properties, mechanism of conjugation, and multifaceted role in addressing the core challenges of ADC development. We will dissect the causal relationships behind its application, provide field-proven experimental protocols, and present quantitative data to offer a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing this powerful therapeutic modality.

The ADC Paradigm and the Linker's Pivotal Role

An Antibody-Drug Conjugate is a tripartite molecular construct designed for targeted cancer therapy.[][5] Its mechanism relies on the synergy of its components:

  • The Antibody: A monoclonal antibody (mAb) that specifically recognizes and binds to a tumor-associated antigen, providing precision targeting.[]

  • The Payload: A highly potent cytotoxic drug that, once delivered, induces cancer cell death.[2][5]

  • The Linker: The chemical bridge connecting the payload to the antibody. The linker's design is paramount, as it must ensure the ADC remains stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet allow for efficient payload liberation upon internalization into the target cancer cell.[2][]

The conjugation of potent, and often highly hydrophobic, payloads to a large antibody protein frequently introduces significant biophysical challenges, including aggregation, poor aqueous solubility, and accelerated plasma clearance.[1][6][7] These issues can severely limit the therapeutic window and manufacturability of an ADC. Hydrophilic linkers, particularly those based on polyethylene glycol (PEG), have emerged as a powerful solution to these problems.[1][7]

This compound: A Molecular Profile

This compound is a homobifunctional, monodisperse PEG linker. Its structure consists of a central, five-unit polyethylene glycol chain terminated at both ends by a carboxylic acid group.[8][9] The term "monodisperse" or "discrete" (dPEG®) is critical; unlike traditional polydisperse PEG polymers which are a mixture of different chain lengths, every molecule of this compound is identical in mass and length.[10][11] This uniformity is a significant advantage in pharmaceutical development, as it leads to the production of homogeneous ADCs with predictable and reproducible properties, simplifying characterization and improving safety profiles.[10]

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Chemical Name 3,6,9,12,15-pentaoxaheptadecanedioic acid
Synonyms Bis-dPEG®₅-acid[11]
CAS Number 439114-13-3[8][11]
Molecular Formula C₁₄H₂₆O₉[8][11]
Molecular Weight 338.35 g/mol [8][11]
Appearance Solid or Liquid
Purity Typically ≥98%[8][11]
Solubility Water, DMSO, DMF, Methylene Chloride[11]

The core functionality of this compound lies in its two terminal carboxylic acid groups. These groups are not reactive on their own but can be readily activated to form stable amide bonds with primary amines, such as the ε-amine of lysine residues on the surface of an antibody or an amine handle on a payload molecule.[8][11][12]

Mechanism of Conjugation: Carbodiimide Chemistry

The most common method for utilizing a bis-acid linker is through carbodiimide chemistry, typically involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[12] This is a two-step process:

  • Activation: EDC first reacts with the carboxylic acid groups of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution and susceptible to hydrolysis.

  • Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS-ester. This semi-stable intermediate is less prone to hydrolysis and reacts efficiently with primary amines to form a stable amide bond, releasing NHS as a byproduct.[12]

EDC_NHS_Coupling cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Linker_COOH This compound (R-COOH) Acylisourea O-acylisourea Intermediate (unstable) Linker_COOH->Acylisourea + EDC EDC EDC NHS NHS Molecule_NH2 Antibody or Payload (R'-NH2) NHS_Ester NHS-Ester Intermediate (semi-stable) Acylisourea->Linker_COOH Hydrolysis Acylisourea->NHS_Ester + NHS Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond + R'-NH2

The two-step reaction mechanism of EDC/NHS coupling.

The Functional Impact of the PEG5 Spacer in ADCs

The true value of this compound in ADC development is derived from the physicochemical properties imparted by its hydrophilic 5-unit PEG chain. This spacer actively mitigates common challenges associated with conjugating hydrophobic payloads to antibodies.

Enhancing Hydrophilicity and Mitigating Aggregation

The Challenge: Many highly potent cytotoxic payloads (e.g., auristatins, maytansinoids) are hydrophobic.[13] Conjugating multiple copies of these drugs to an antibody increases the overall hydrophobicity of the resulting ADC, often leading to irreversible aggregation. Aggregated ADCs are unsuitable for therapeutic use as they can exhibit altered pharmacokinetics, reduced efficacy, and increased immunogenicity.[7][10]

The PEG Solution: The flexible, hydrophilic PEG5 chain acts as a "solubility shield" around the hydrophobic payload.[1][5] It creates a hydration shell, physically masking the drug's hydrophobicity from the aqueous environment.[10] This dramatically improves the overall solubility and stability of the ADC, preventing aggregation even at higher drug-to-antibody ratios (DARs).[1][7][10] This benefit is not just theoretical; it is a critical enabling factor for the successful formulation, manufacturing, and in vivo stability of many ADCs.[14]

Improving Pharmacokinetics and Systemic Exposure

The Challenge: ADCs with high hydrophobicity or those that are prone to aggregation are often cleared rapidly from circulation, primarily through the reticuloendothelial system.[6][15] This rapid clearance reduces the time available for the ADC to accumulate in the tumor tissue, thereby limiting its efficacy.

The PEG Solution: PEGylation is a well-established strategy for extending the circulation half-life of biologics.[][14] The PEG chain increases the hydrodynamic volume of the ADC, which reduces the rate of renal clearance.[16] Studies have consistently shown that incorporating PEG spacers into ADC linkers leads to improved pharmacokinetic (PK) profiles, characterized by a longer half-life (t₁/₂) and increased area under the plasma concentration-time curve (AUC).[7] The length of the PEG chain is a key parameter that can be modulated to fine-tune these effects.[1][17]

Table 2: Impact of PEGylation on ADC Pharmacokinetic Parameters
ParameterNon-PEGylated ADC (ZHER2-SMCC-MMAE)PEGylated ADC (ZHER2-PEG10K-MMAE)Fold ChangeReference
Circulation Half-life (t₁/₂) 19.6 minutes219.5 minutes11.2x Increase[18][19]
In Vitro Cytotoxicity (IC₅₀) ~5 nM~110 nM22x Decrease[18][19]
Off-target Toxicity HigherReduced by >4-fold>4x Decrease[18][19]
In Vivo Tumor Inhibition Less EffectiveMore Ideal Therapeutic AbilityEnhanced[18][19]

Note: This data, from a study on affibody-drug conjugates, illustrates the profound, albeit sometimes counterintuitive, effects of PEGylation. While in vitro potency decreased due to steric hindrance from the large PEG chain, the dramatically improved half-life led to superior in vivo efficacy and a significantly better safety profile.[18][19] For ADCs, even shorter PEG chains like PEG5 contribute to this effect, with studies showing that conjugates with PEGs smaller than PEG8 exhibit rapid clearance and poor tolerability.[15]

Enabling Higher Drug-to-Antibody Ratios (DAR)

The Challenge: The therapeutic potency of an ADC is directly related to the amount of drug delivered to the tumor cell. A straightforward way to increase this is by increasing the DAR. However, attempts to attach more than 3-4 hydrophobic drugs per antibody using traditional hydrophobic linkers often fail due to aggregation and loss of antibody affinity.[7]

The PEG Solution: The solubilizing effect of hydrophilic PEG linkers enables the development of ADCs with higher DARs (e.g., DAR8) without inducing aggregation.[3][7][10] This allows for the delivery of a "doubled payload" per antibody binding event, which can enhance the in vivo potency of an ADC by 10 to 100-fold, an especially important advantage when targeting antigens with low expression levels.[7]

General mechanism of action for an ADC. *Payload release depends on linker type (e.g., cleavable or non-cleavable).

Experimental Methodologies

The following protocols provide a generalized framework for the synthesis and characterization of an ADC using a Bis-PEG-acid linker. Optimization is essential for each specific antibody, linker, and payload combination.

Protocol 1: Two-Step ADC Synthesis via EDC/NHS Chemistry

This protocol describes the conjugation of an amine-containing payload to an antibody's lysine residues using this compound.

Materials:

  • Antibody: 5-10 mg/mL in an amine-free buffer (e.g., MES, pH 4.5-6.0 for activation; PBS, pH 7.2-8.0 for coupling).

  • Payload-NH₂: Amine-functionalized cytotoxic drug.

  • This compound: Linker.

  • Activation Buffer: 0.1 M MES, 0.9% NaCl, pH 5.5.

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.9% NaCl, pH 7.5.

  • Reagents: EDC and Sulfo-NHS (store desiccated at -20°C; prepare fresh solutions immediately before use).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

Procedure:

  • Antibody & Payload Preparation:

    • Buffer exchange the antibody into ice-cold Activation Buffer.

    • Dissolve the Payload-NH₂ and this compound in an appropriate organic solvent (e.g., DMSO) and then dilute into Activation Buffer.

  • Step 1: Linker Activation:

    • Prepare fresh solutions of EDC (e.g., 10 mM) and Sulfo-NHS (e.g., 20 mM) in Activation Buffer.

    • In a separate reaction vessel, combine this compound with a 5 to 10-fold molar excess of EDC and Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature to generate the activated Bis-PEG5-(Sulfo-NHS)₂ ester.

  • Step 2: First Coupling (Linker-Payload Conjugation):

    • Immediately add the amine-containing payload (Payload-NH₂) to the activated linker solution. A 1:1 molar ratio of payload to activated linker is a good starting point.

    • Adjust the pH of the solution to 7.2-8.0 by adding Coupling Buffer.

    • Incubate for 1-2 hours at room temperature to form the Payload-PEG5-acid intermediate.

  • Step 3: Second Activation and Coupling (ADC Formation):

    • To the Payload-PEG5-acid solution, add a fresh aliquot of EDC/Sulfo-NHS (5-10 fold molar excess over the antibody's carboxyl groups to be targeted, though lysine conjugation is more common for this linker type). Correction for a more logical pathway: To the Payload-PEG5-acid solution, add EDC/Sulfo-NHS to activate the remaining terminal carboxyl group.

    • Immediately add this activated Payload-PEG5-linker solution to the antibody (prepared in Coupling Buffer). The molar ratio of linker-payload to antibody will determine the final DAR and must be optimized (start with a 5-10 fold molar excess).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching & Purification:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes.

    • Purify the ADC from unreacted linker-payload, free drug, and reagents using SEC or TFF.

Protocol 2: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Method: Mass Spectrometry (LC-MS). After deglycosylation and reduction of the ADC, the masses of the light and heavy chains are measured. The mass shift compared to the unconjugated antibody allows for precise calculation of the number of drugs conjugated to each chain and the overall DAR distribution.

  • Principle: Provides direct measurement of mass, confirming successful conjugation and quantifying the average DAR.

2. Purity and Aggregation Analysis:

  • Method: Size Exclusion Chromatography (SEC-HPLC).

  • Principle: Separates molecules based on hydrodynamic radius. It is used to quantify the percentage of monomeric (desired) ADC versus high molecular weight species (aggregates) or fragments.[20]

  • Procedure: Inject the purified ADC onto a calibrated SEC column. The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates. A monomer content of >95% is typically desired.

Broader Context: Cleavable vs. Non-Cleavable Designs

ADC linkers are broadly categorized as cleavable or non-cleavable.[][21][22]

  • Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor cell, such as lysosomal proteases (e.g., Val-Cit linkers), low pH (e.g., hydrazone linkers), or a high glutathione concentration.[21][][24][25] This releases the payload in its unmodified, highly potent form.[26]

  • Non-Cleavable Linkers: These linkers remain intact. The payload is released only after the entire antibody is proteolytically degraded in the lysosome, yielding a payload-linker-amino acid adduct.[22][25] This approach offers greater plasma stability and can reduce off-target toxicity, but requires that the payload remains active with the linker fragment attached.[21][22]

This compound itself is a spacer component, not a complete cleavable or non-cleavable linker. Its utility comes from its integration into more complex linker designs. For example, one carboxyl group could be attached to an antibody's lysine, while the other is attached to a cleavable unit like a Val-Cit-PABC cassette, which is in turn connected to the payload. This modularity makes it a versatile building block for both cleavable and non-cleavable strategies.[27]

Conclusion

This compound and similar monodisperse PEG linkers are not merely passive spacers but are fundamental enabling technologies in the field of antibody-drug conjugates.[13] Their ability to impart hydrophilicity, improve pharmacokinetic profiles, and allow for higher drug loading directly addresses the core biophysical limitations often encountered when conjugating potent hydrophobic drugs to monoclonal antibodies.[1][7][10] By creating more soluble, stable, and effective ADCs, these linkers expand the "developable" space for new payloads and targets. A thorough understanding of the principles of PEGylation and the practical application of linkers like this compound is therefore essential for any scientist dedicated to engineering the next generation of targeted cancer therapies.

References

The Strategic Imperative of Bis-PEG5-acid in Modern PROTAC Linker Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, commandeering the cell's native protein degradation machinery to eliminate disease-driving proteins.[1] The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein ligand to the E3 ubiquitin ligase recruiter.[2][3] Far from being a mere spacer, the linker profoundly influences a PROTAC's physicochemical properties, ternary complex formation, and ultimately, its biological activity.[4] Among the diverse array of linker architectures, polyethylene glycol (PEG) chains have garnered significant attention, with Bis-PEG5-acid emerging as a particularly valuable building block.[5][] This technical guide provides a comprehensive exploration of this compound in PROTAC linker design, delving into the scientific rationale for its use, its impact on key molecular parameters, and detailed methodologies for its incorporation and evaluation.

The Centrality of the Linker in PROTAC Efficacy

PROTACs execute their function by inducing the formation of a ternary complex between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[7] The linker is the architectural linchpin of this process, and its design is a multiparametric optimization challenge.[2] Key linker characteristics that dictate PROTAC performance include:

  • Length: The linker length is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[8] An optimal length facilitates the necessary proximity and orientation for efficient ubiquitin transfer, while linkers that are too short may cause steric hindrance, and those that are too long can lead to unproductive binding.[2][8]

  • Composition and Physicochemical Properties: The chemical makeup of the linker governs crucial properties such as solubility, cell permeability, and metabolic stability.[9][10]

  • Flexibility: Linker flexibility can enable the PROTAC to adopt multiple conformations, increasing the probability of forming a stable and productive ternary complex.[1]

The Merits of PEGylation in PROTAC Design: A Focus on this compound

Polyethylene glycol (PEG) linkers are a mainstay in PROTAC design due to their unique and advantageous physicochemical properties.[11] this compound, a homobifunctional linker with a five-unit PEG chain and terminal carboxylic acid groups, offers a compelling combination of these benefits.[5][][12]

Enhanced Aqueous Solubility

A primary hurdle in PROTAC development is their frequently high molecular weight and lipophilicity, which often translates to poor aqueous solubility.[1][11] The inherent hydrophilicity of the PEG backbone in this compound significantly improves the solubility of the resulting PROTAC, a critical factor for both in vitro assays and in vivo bioavailability.[10][11]

Optimized Pharmacokinetics and Biocompatibility

PEGylation is a well-established strategy to improve the pharmacokinetic profiles of therapeutic agents.[11][13] The inclusion of a PEG linker can shield the PROTAC from metabolic enzymes and reduce non-specific binding, potentially extending its half-life.[7] Furthermore, PEG is recognized for its biocompatibility and low immunogenicity.[13]

Tunable Length and Flexibility for Ternary Complex Optimization

The five ethylene glycol units of this compound provide a specific and tunable length that can be systematically evaluated in a library of PROTACs.[14] This defined length, coupled with the inherent flexibility of the PEG chain, allows for the exploration of optimal spatial arrangements between the POI and the E3 ligase to achieve a productive ternary complex.[4][7]

Chemical Properties of this compound
PropertyValueReference(s)
Chemical Name 4,7,10,13,16-pentaoxanonadecanedioic acid[15]
Synonyms PROTAC Linker 36, PEG5 Bis-acid[5][16]
CAS Number 439114-13-3[5][]
Molecular Formula C14H26O9[5][]
Molecular Weight 338.35 g/mol [5][]
Appearance Colorless oil to white solid[16]
Solubility Soluble in DMSO, DMF, DCM, Acetonitrile, Water[5][16][17]

Experimental Protocols: Synthesis and Evaluation of PROTACs Utilizing this compound

The terminal carboxylic acid groups of this compound provide versatile handles for conjugation to amine-functionalized ligands through amide bond formation.[12][18]

Synthesis of a PROTAC via Sequential Amide Coupling

This protocol outlines a stepwise approach for the synthesis of a PROTAC, first conjugating an E3 ligase ligand to the this compound linker, followed by the coupling of the POI ligand.

Step 1: Synthesis of the E3 Ligase Ligand-PEG5-acid Intermediate

  • Reagents and Materials:

    • Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative) (1.0 eq)

    • This compound (1.2 eq)[5]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 eq)[19]

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[19]

    • Anhydrous DMF (Dimethylformamide)[19]

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate one of the carboxylic acid groups.[20]

    • Add the amine-functionalized E3 ligase ligand to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[21]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the E3 ligase ligand-PEG5-acid intermediate.

Step 2: Coupling of the POI Ligand to the Intermediate

  • Reagents and Materials:

    • E3 ligase ligand-PEG5-acid intermediate (from Step 1) (1.0 eq)

    • Amine-functionalized POI ligand (1.1 eq)

    • HATU (1.2 eq)[19]

    • DIPEA (3.0 eq)[19]

    • Anhydrous DMF[19]

    • Nitrogen atmosphere

  • Procedure:

    • Follow the procedure outlined in Step 1, using the E3 ligase ligand-PEG5-acid intermediate and the amine-functionalized POI ligand as the coupling partners.

    • After workup, purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Evaluation of PROTAC-Mediated Protein Degradation

Western Blotting Protocol

This protocol is a standard method to quantify the degradation of the target protein following PROTAC treatment.[20][22]

  • Procedure:

    • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[20]

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a secondary antibody conjugated to HRP.[20][22]

    • Detection and Data Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[22]

Visualizing the Core Concepts

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary POI-PROTAC-E3 Ternary->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Synthetic Workflow for a this compound Containing PROTAC

Synthesis_Workflow cluster_synthesis PROTAC Synthesis start This compound step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) start->step1 E3_ligand Amine-functionalized E3 Ligase Ligand E3_ligand->step1 intermediate E3 Ligand-PEG5-acid Intermediate step1->intermediate step2 Step 2: Amide Coupling (HATU, DIPEA, DMF) intermediate->step2 POI_ligand Amine-functionalized POI Ligand POI_ligand->step2 purification Purification (HPLC) step2->purification final_protac Final PROTAC purification->final_protac

References

A Senior Application Scientist's Guide to Research-Grade Bis-PEG5-acid: From Supplier Selection to Advanced Bioconjugation Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic implementation of polyethylene glycol (PEG) linkers is a cornerstone of modern bioconjugation, drug delivery, and therapeutic development. Among the diverse array of PEGylation reagents, Bis-PEG5-acid, a discrete-length PEG (dPEG®) linker, has emerged as a critical tool for its defined molecular weight, hydrophilicity, and versatile reactivity. This in-depth technical guide provides a comprehensive overview of research-grade this compound, from navigating commercial supplier specifications to the practical application in sophisticated bioconjugation strategies.

The Rationale for this compound in Advanced Applications

PEGylation, the covalent attachment of PEG chains to molecules, is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[1] By increasing hydrodynamic volume and shielding from enzymatic degradation, PEGylation can enhance solubility, extend circulation half-life, and reduce immunogenicity.[2][3]

This compound, with its five repeating ethylene glycol units and terminal carboxylic acid groups, offers distinct advantages:

  • Defined Molecular Weight: Unlike traditional polydisperse PEGs, this compound is a single molecular entity, ensuring batch-to-batch consistency and simplifying the characterization of conjugates.[4]

  • Homobifunctionality: The two terminal carboxylic acid groups allow for the crosslinking of two amine-containing molecules or the introduction of multiple functionalities.[5]

  • Hydrophilicity: The PEG spacer imparts water solubility to the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins prone to aggregation.[5][6]

  • Versatile Reactivity: The carboxylic acid groups can be readily activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[6][7]

These properties make this compound a valuable component in the development of:

  • Antibody-Drug Conjugates (ADCs): Where it can be used to link a cytotoxic payload to an antibody, potentially improving the ADC's solubility and pharmacokinetic profile.[8]

  • PROteolysis TArgeting Chimeras (PROTACs): Serving as the linker between a target protein-binding ligand and an E3 ligase-recruiting moiety.[9][10]

  • Nanoparticle Functionalization: To modify the surface of nanoparticles for enhanced biocompatibility and targeted delivery.[8]

  • Hydrogel Formation: Acting as a crosslinker for the creation of biocompatible hydrogels for controlled release applications.[8]

Selecting a Commercial Supplier: A Comparative Analysis

The quality and purity of this compound are paramount for reproducible and reliable experimental outcomes. When selecting a commercial supplier, researchers should critically evaluate the provided specifications.

SupplierProduct NameCatalog NumberPurityMolecular Weight ( g/mol )CAS Number
BroadPharm This compoundBP-20412≥98%338.4439114-13-3
Conju-Probe PEG5 Bis-acidCP-1195>95%338.35439114-13-3
MedchemExpress This compoundHY-11600699.90%338.35439114-13-3
BOC Sciences This compound>95%338.35439114-13-3
Vector Labs Bis-dPEG®₅-acidQBD-10230Not specifiedNot specifiedNot specified
AxisPharm This compoundNot specifiedNot specifiedNot specified

Note: This table is not exhaustive and specifications may change. Always refer to the supplier's website for the most current information.[6][9][10][11][12][13]

Key Considerations for Supplier Selection:

  • Purity: High purity (ideally ≥98%) is crucial to avoid side reactions and ensure accurate stoichiometric calculations. Look for suppliers that provide analytical data, such as NMR or mass spectrometry results, to verify purity.

  • Defined Structure: Ensure the supplier provides a discrete PEG product, not a polydisperse mixture.

  • Documentation: Availability of a comprehensive Certificate of Analysis (CoA) and Safety Data Sheet (SDS) is essential for quality control and laboratory safety.

  • Technical Support: Reputable suppliers often have knowledgeable technical support staff who can assist with protocol optimization and troubleshooting.

Experimental Protocols: From Activation to Conjugation and Characterization

The carboxylic acid groups of this compound require activation to react efficiently with primary amines. The most common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

EDC_NHS_Activation BisPEG5 This compound (-COOH) O_acylisourea O-acylisourea intermediate (unstable) BisPEG5->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_ester Amine-reactive NHS ester O_acylisourea->NHS_ester + NHS NHS / Sulfo-NHS NHS->NHS_ester AmideBond Stable Amide Bond NHS_ester->AmideBond + PrimaryAmine Primary Amine (e.g., Protein-NH2) PrimaryAmine->AmideBond

Caption: EDC/NHS activation of this compound for amine coupling.

Protocol: Activation of this compound and Conjugation to a Protein

This protocol outlines a two-step process for conjugating a protein to this compound. This method minimizes the risk of protein-protein crosslinking by activating the linker separately before introducing it to the protein.

Materials:

  • This compound

  • EDC hydrochloride

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Protein to be conjugated (in Conjugation Buffer)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine 1 equivalent of the this compound stock solution with Activation Buffer.

    • Add 2 equivalents of EDC stock solution and 5 equivalents of Sulfo-NHS stock solution.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution at a 10- to 20-fold molar excess of the linker.

    • Incubate for 2 hours at room temperature or 4 hours at 4°C with gentle end-over-end rotation.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protein_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis ReagentPrep Reagent Preparation (this compound, EDC, Sulfo-NHS, Buffers) Activation Activation of this compound (EDC/Sulfo-NHS in MES buffer) ReagentPrep->Activation Conjugation Conjugation to Protein (in PBS buffer) Activation->Conjugation Quenching Quenching (Tris buffer) Conjugation->Quenching Purification Purification (Desalting Column) Quenching->Purification Characterization Characterization (SDS-PAGE, Mass Spectrometry) Purification->Characterization

Caption: Experimental workflow for protein conjugation with this compound.

Characterization of the Protein-PEG Conjugate

Successful conjugation can be confirmed using several analytical techniques:

  • SDS-PAGE: A shift in the molecular weight of the protein band indicates successful PEGylation. The extent of the shift can provide a qualitative measure of the degree of PEGylation. Due to the hydrophilic nature of PEG, PEGylated proteins may migrate slower than their actual molecular weight would suggest.

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG linkers attached to each protein molecule.

  • Size-Exclusion Chromatography (SEC-HPLC): Can be used to separate the PEGylated protein from the unconjugated protein and assess the purity and aggregation state of the conjugate.

Troubleshooting Common PEGylation Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no PEGylation Inactive reagents (hydrolysis of EDC/NHS)Use fresh reagents; allow to come to room temperature before opening to prevent condensation.
Suboptimal pHEnsure Activation Buffer is at pH 6.0 and Conjugation Buffer is at pH 7.2-7.5.
Presence of primary amines in buffer (e.g., Tris)Use amine-free buffers like MES and PBS for the reaction steps.
Protein Aggregation High concentration of protein or linkerOptimize the molar ratio of linker to protein; perform the reaction at a lower protein concentration.
Denaturation by organic solventKeep the concentration of DMF or DMSO in the final reaction mixture below 10%.
Difficulty in Purification Inefficient separation of unreacted linkerUse a desalting column with an appropriate molecular weight cutoff.

Conclusion

Research-grade this compound is a powerful and versatile tool for scientists and drug developers. Its defined structure and homobifunctional nature, coupled with the beneficial properties of the PEG spacer, enable a wide range of applications in bioconjugation and drug delivery. By carefully selecting a reputable commercial supplier and following robust, well-characterized protocols, researchers can confidently incorporate this compound into their workflows to advance the development of novel therapeutics and diagnostics.

References

Methodological & Application

Bis-PEG5-acid conjugation to primary amines protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conjugation of Bis-PEG5-acid to Primary Amines

Authored by a Senior Application Scientist

This document provides a comprehensive, technically grounded guide for researchers, scientists, and drug development professionals on the covalent conjugation of this compound to molecules containing primary amines. This protocol moves beyond a simple recitation of steps to explain the underlying chemical principles, critical optimization parameters, and robust validation methods necessary for successful bioconjugation.

Introduction: The Role of this compound in Modern Bioconjugation

Polyethylene glycol (PEG) conjugation, or PEGylation, is a cornerstone technique used to enhance the therapeutic properties of biomolecules.[1][2] By covalently attaching PEG chains, researchers can improve the solubility, stability, and pharmacokinetic profiles of proteins, peptides, and oligonucleotides, while often reducing their immunogenicity.[1][3][4]

This compound is a homobifunctional linker featuring a discrete five-unit PEG chain terminated by a carboxylic acid at each end.[5][6] This defined-length hydrophilic spacer is instrumental in applications requiring precise control over intermolecular distances, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding ligand to an E3 ligase ligand.[5][7] The terminal carboxylic acids, however, are not directly reactive with primary amines under physiological conditions and require chemical activation to proceed.[8][9]

This guide focuses on the most robust and widely adopted method for this conjugation: the activation of the terminal carboxylic acids to N-hydroxysuccinimide (NHS) esters, which then readily react with primary amines to form stable amide bonds.[8][10]

Principle of the Reaction: A Two-Step Pathway to a Stable Amide Bond

The conjugation of this compound to primary amines is a two-stage process. Understanding this pathway is critical for troubleshooting and optimization.

Stage 1: Activation of Carboxylic Acids to NHS Esters The carboxyl groups (-COOH) of the this compound are first converted into highly reactive N-hydroxysuccinimide (NHS) esters. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[8][9] The EDC activates the carboxyl group, which is then susceptible to nucleophilic attack by the NHS to form the semi-stable NHS ester intermediate, releasing an isourea byproduct.[8]

Stage 2: Amine Coupling The activated Bis-PEG5-NHS ester is then introduced to the target molecule. The unprotonated primary amine (-NH₂) on the target molecule (e.g., the ε-amino group of a lysine residue) acts as a potent nucleophile, attacking the carbonyl carbon of the NHS ester.[11][12] This reaction forms a highly stable amide bond and releases N-hydroxysuccinimide.[10][11] This reaction is highly pH-dependent, as the primary amine must be deprotonated to be nucleophilic.[12][13]

Reaction_Mechanism cluster_activation Stage 1: Activation cluster_conjugation Stage 2: Conjugation PEG_Acid This compound (HOOC-PEG5-COOH) EDC_NHS + EDC + NHS PEG_Acid->EDC_NHS Activated_PEG Bis-PEG5-NHS Ester (NHS-OOC-PEG5-COO-NHS) EDC_NHS->Activated_PEG Forms reactive ester Protein_NH2 Protein-NH₂ (Primary Amine) Activated_PEG->Protein_NH2 Amine attack Conjugate Protein-NH-CO-PEG5-... (Stable Amide Bond) Protein_NH2->Conjugate NHS_byproduct + NHS Conjugate->NHS_byproduct

Diagram 1: The two-stage reaction mechanism for conjugating this compound to a primary amine.

Experimental Protocols

This section provides detailed, step-by-step protocols for both the activation of this compound and its subsequent conjugation to a model protein.

Protocol 1: Activation of this compound to Bis-PEG5-NHS Ester

This protocol is performed under anhydrous conditions to prevent premature hydrolysis of the reagents.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Argon or Nitrogen gas line

Procedure:

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Addition of NHS: Add N-hydroxysuccinimide (2.2 equivalents) to the solution and stir until dissolved.

  • Initiation with Carbodiimide: Slowly add EDC (2.2 equivalents) to the reaction mixture. If using DCC, a precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Reaction Incubation: Stir the reaction at room temperature for 4-12 hours or until completion, which can be monitored by TLC or LC-MS.

  • Workup (if using DCC): If DCC was used, filter the reaction mixture to remove the DCU precipitate.

  • Purification & Storage: The resulting Bis-PEG5-NHS ester solution can often be used directly. Alternatively, the solvent can be removed under vacuum, and the product purified via chromatography if necessary. The final product should be stored under desiccated, inert conditions at -20°C and used promptly.[14]

Protocol 2: Conjugation of Activated Bis-PEG5-NHS Ester to a Protein

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, Borate).

  • Freshly prepared or properly stored Bis-PEG5-NHS ester.

  • Anhydrous DMSO or DMF.

  • Quenching solution: 1 M Tris-HCl or Glycine, pH 8.0.

  • Purification system (e.g., SEC column).

Procedure:

  • Protein Preparation: Ensure the protein is in an appropriate amine-free buffer at a pH between 7.2 and 8.5.[12] Buffers like Tris are incompatible as they contain primary amines that will compete in the reaction.[15] If necessary, perform a buffer exchange using a desalting column or dialysis.[12]

  • PEG Reagent Preparation: Immediately before use, dissolve the Bis-PEG5-NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[8]

  • Reaction Initiation: Add the desired molar excess of the Bis-PEG5-NHS ester stock solution to the protein solution while gently stirring. Add the PEG solution dropwise to avoid localized high concentrations which can cause aggregation.[16] The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain protein stability.[17]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[11] Lower temperatures can help minimize protein aggregation and slow the competing hydrolysis of the NHS ester.[11][16]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.[15][18] The excess primary amines in the quenching buffer will react with any remaining NHS esters. Incubate for 15-30 minutes.

  • Purification: Immediately purify the PEGylated conjugate from unreacted PEG linker, byproducts, and quenching reagent. Size exclusion chromatography (SEC) is highly effective for this step.[][20]

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification A Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) C Add PEG Reagent to Protein Solution A->C B Dissolve Bis-PEG5-NHS in Anhydrous DMSO/DMF B->C D Incubate (RT or 4°C) C->D E Quench Reaction (e.g., Tris Buffer) D->E F Purify Conjugate (SEC, IEX) E->F G Characterize Product (SDS-PAGE, MS, HPLC) F->G

Diagram 2: General experimental workflow for protein conjugation with Bis-PEG5-NHS ester.

Optimization of Key Experimental Parameters

Achieving the desired degree of PEGylation while preserving protein function requires careful optimization. The following parameters are critical for success.

ParameterRecommended RangeRationale & Expert Insights
pH 7.2 - 8.5The primary amine must be deprotonated (-NH₂) to be nucleophilic. Below pH 7, the amine is largely protonated (-NH₃⁺) and unreactive.[12][15] Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, competing with the desired reaction and reducing efficiency.[11][15] An optimal starting point is often pH 8.0-8.3.
Molar Ratio (PEG:Protein) 5:1 to 50:1This is highly protein-dependent and must be determined empirically. A higher excess drives the reaction towards multi-PEGylation. Start with a lower ratio (e.g., 10:1) and titrate upwards while monitoring the reaction products.[16]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can favor the desired conjugation reaction over the competing hydrolysis of the NHS ester.[11] However, very high concentrations may increase the risk of intermolecular cross-linking and aggregation.[18]
Temperature 4°C to 25°C (Room Temp)Room temperature provides a faster reaction rate. However, for sensitive proteins or to minimize aggregation and slow NHS ester hydrolysis, performing the reaction at 4°C for a longer duration is recommended.[11][16]
Reaction Time 30 min - 4 hoursShorter times at room temperature or longer times at 4°C are typical. The optimal time should be determined by analyzing aliquots at different time points to find when the desired degree of PEGylation is reached without excessive side reactions.[21]
Buffer Composition PBS, HEPES, BorateCrucially, avoid buffers containing primary amines (Tris, Glycine) or other nucleophiles (azide). [13][15] Sodium azide is a common preservative but will compete with the reaction. Ensure all buffers are freshly prepared and filtered.

Purification of the PEGylated Conjugate

Post-reaction cleanup is essential to obtain a pure, well-defined product. The choice of method depends on the properties of the conjugate and the nature of the impurities.

  • Size Exclusion Chromatography (SEC): This is the most common and effective method for removing small molecules like unreacted PEG linkers, hydrolyzed NHS, and quenching reagents from the much larger protein conjugate.[][20]

  • Ion Exchange Chromatography (IEX): IEX is a powerful tool for separating PEGylated species based on the degree of PEGylation. The attachment of a neutral PEG chain shields the charged residues (like lysine) on the protein surface, altering its net charge.[] This allows for the separation of unreacted protein from mono-, di-, and multi-PEGylated forms.[22][23]

  • Hydrophobic Interaction Chromatography (HIC): While less common, HIC can sometimes be used as a polishing step, separating species based on differences in hydrophobicity.[][23]

  • Ultrafiltration/Diafiltration: Membrane-based techniques are useful for buffer exchange, concentrating the final product, and removing small molecule impurities, though they offer less resolution than chromatography for separating different PEGylated species.[][20]

Characterization and Validation

Confirming the successful synthesis and purity of the conjugate is a critical final step. A combination of techniques is often required for full characterization.[1][2]

TechniquePurposeExpected Outcome
SDS-PAGE Assess molecular weight increaseThe PEGylated protein will migrate slower than the unmodified protein, appearing as a higher molecular weight band or a smear, depending on the heterogeneity of PEGylation.[23][24]
HPLC (SEC, IEX, RP) Determine purity and quantify speciesSEC-HPLC can quantify aggregates and remaining unreacted protein.[2] IEX-HPLC can resolve species with different degrees of PEGylation.[22]
Mass Spectrometry (MALDI-TOF, ESI-MS) Confirm covalent modification and degree of PEGylationProvides a direct measurement of the mass increase corresponding to the number of attached PEG linkers. This is the most definitive method for determining the degree of PEGylation.[2][25][26]
UV-Vis Spectrophotometry Determine protein concentrationUsed to calculate the final concentration of the purified conjugate (e.g., A280) and can be used to calculate the degree of labeling if the PEG linker contains a chromophore.[27]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Hydrolyzed NHS Ester: Reagent was exposed to moisture or stored improperly.[14][15] Incorrect Buffer: Buffer contains competing amines (e.g., Tris) or is at too low a pH.[15] Inactive Protein: Target amines are not accessible.Use a fresh, properly stored vial of activated PEG.[14] Perform a buffer exchange into an appropriate amine-free buffer (e.g., PBS, pH 7.4-8.0).[12] Consider gentle denaturation/renaturation if the target sites are sterically hindered.
Protein Aggregation High Protein Concentration: Promotes intermolecular cross-linking.[18] High Molar Excess of PEG: Extensive surface modification can compromise stability.[16] Rapid Addition of PEG: Localized high concentrations of organic solvent or PEG can cause precipitation.Reduce the protein concentration. Lower the molar ratio of the PEG reagent.[16] Add the PEG stock solution slowly and stepwise while stirring.[16] Perform the reaction at a lower temperature (4°C).[18]
Poor Reproducibility Variable Reagent Quality: NHS ester activity can degrade over time.[14] pH Drift: Hydrolysis of NHS ester releases acidic NHS, which can lower the pH of poorly buffered solutions.[15]Always use freshly prepared or aliquoted single-use reagents. Use a buffer with sufficient buffering capacity (e.g., 50-100 mM) to maintain a stable pH throughout the reaction.[13]

References

Application Notes and Protocols: EDC/NHS Activation of Bis-PEG5-acid for Amidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the activation of Bis-PEG5-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent amidation reactions. This "zero-length" crosslinking chemistry is fundamental in bioconjugation for creating stable amide bonds between a carboxyl group and a primary amine.[1] The inclusion of a hydrophilic this compound linker can enhance the solubility and pharmacokinetic properties of the resulting conjugate.[2][3] This guide delves into the underlying chemical principles, provides detailed, field-proven protocols, and offers insights into reaction optimization, troubleshooting, and characterization of the final products.

Introduction: The Strategic Advantage of PEGylated Linkers in Conjugation Chemistry

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a well-established strategy to improve the bioavailability, stability, and solubility of therapeutic molecules and biomolecules.[2][3] this compound, a homobifunctional linker with terminal carboxylic acid groups and a five-unit PEG spacer, offers a versatile platform for conjugation.[4] Its activation via EDC/NHS chemistry transforms the carboxyl groups into amine-reactive NHS esters, enabling efficient coupling with primary amines on proteins, peptides, antibodies, or other molecules.[1][5]

The core of this process lies in a two-stage reaction. First, EDC activates the carboxyl groups of this compound to form a highly reactive O-acylisourea intermediate.[1][5][6] However, this intermediate is unstable in aqueous solutions.[6][7] The addition of NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester.[1][5][6] This two-step approach enhances coupling efficiency and provides greater control over the conjugation process.[1][8]

Chemical Principles and Reaction Mechanism

The EDC/NHS coupling reaction is a cornerstone of bioconjugation, proceeding through two key stages:

  • Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This initial step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][9][10]

  • Formation of the NHS Ester and Amine Coupling: The unstable O-acylisourea intermediate is then stabilized by reacting with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable amine-reactive NHS ester.[1][5][6] This NHS ester subsequently reacts with a primary amine at a physiological to slightly basic pH (7.2-8.5) to form a stable amide bond.[9][10]

EDC_NHS_Mechanism cluster_activation Activation (pH 4.5-6.0) cluster_ester_formation NHS Ester Formation cluster_coupling Amidation (pH 7.2-8.5) Bis_PEG5_Acid This compound (R-COOH) EDC + EDC Bis_PEG5_Acid->EDC O_Acylisourea O-acylisourea (unstable intermediate) EDC->O_Acylisourea NHS + NHS O_Acylisourea->NHS NHS_Ester Amine-Reactive NHS Ester NHS->NHS_Ester Amine + Primary Amine (R'-NH2) NHS_Ester->Amine Amide_Bond Stable Amide Bond (R-CO-NH-R') Amine->Amide_Bond

Caption: EDC/NHS activation and amidation workflow.

Materials and Reagents

ReagentRecommended PropertiesStorage
This compound≥95% purityStore at -20°C, desiccated.[11]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)≥98% purity, water-solubleStore at -20°C, desiccated. Equilibrate to room temperature before opening.[7]
NHS (N-hydroxysuccinimide) or Sulfo-NHS≥98% purityStore at 4°C, desiccated.[12]
Activation Buffer0.1 M MES, 0.5 M NaCl, pH 6.0[7][9]Room temperature
Coupling BufferPhosphate-Buffered Saline (PBS), pH 7.2-7.5[7][9]Room temperature
Quenching Solution1 M Tris-HCl, pH 8.0 or 1 M GlycineRoom temperature
Amine-containing MoleculePurified and dissolved in Coupling BufferApplication-specific
Desalting ColumnsAppropriate molecular weight cutoff (MWCO) for purificationRoom temperature

Detailed Experimental Protocols

This section outlines two primary protocols: a two-step method for maximum control and a one-pot method for streamlined workflows.

Protocol 1: Two-Step Activation and Amidation

This method is recommended for most applications as it minimizes potential side reactions by removing excess activation reagents before the addition of the amine-containing molecule.[7][12]

Step 1: Activation of this compound

  • Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture condensation.[7][13] Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.

  • Reaction Setup: Dissolve this compound in Activation Buffer to the desired concentration.

  • Activation: Add EDC to the this compound solution to achieve a 2- to 10-fold molar excess over the carboxyl groups.[14] Immediately add NHS to the reaction mixture, typically at a 1.2-fold molar excess over EDC.

  • Incubation: Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Amidation

  • Purification (Optional but Recommended): Remove excess EDC, NHS, and byproducts using a desalting column equilibrated with Coupling Buffer.[7][14] This step also serves to exchange the buffer to the optimal pH for the amidation reaction.

  • pH Adjustment: If purification is not performed, raise the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.[9][12]

  • Amine Addition: Add the amine-containing molecule (dissolved in Coupling Buffer) to the activated Bis-PEG5-NHS ester solution. The molar ratio should be optimized for the specific application.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[15]

  • Quenching: Terminate the reaction by adding a quenching solution (e.g., Tris or glycine) to a final concentration of 20-50 mM.[16] Incubate for 15-30 minutes at room temperature to deactivate any remaining NHS esters.[15]

  • Purification: Purify the final conjugate to remove unreacted molecules and byproducts. (See Section 6).

Two_Step_Workflow Start Start Prep_Reagents Prepare Fresh EDC/NHS in Activation Buffer Start->Prep_Reagents Activate_PEG Activate this compound (15-30 min, RT) Prep_Reagents->Activate_PEG Purify Optional: Purify via Desalting Column Activate_PEG->Purify Adjust_pH Adjust pH to 7.2-7.5 Activate_PEG->Adjust_pH If no purification Add_Amine Add Amine-Molecule Purify->Add_Amine Adjust_pH->Add_Amine Incubate_Amidation Incubate for Amidation (2-4h RT or O/N 4°C) Add_Amine->Incubate_Amidation Quench Quench Reaction (Tris or Glycine) Incubate_Amidation->Quench Purify_Final Purify Final Conjugate Quench->Purify_Final End End Purify_Final->End

Caption: Two-step activation and amidation workflow.

Protocol 2: One-Pot (In-Situ) Activation and Amidation

This streamlined method is suitable when the amine-containing molecule does not possess reactive carboxyl groups, thus minimizing the risk of self-polymerization.[14]

  • Reaction Setup: Dissolve this compound and the amine-containing molecule in a suitable buffer that represents a compromise pH, typically between 6.0 and 7.5.[10] Note that using amine-containing buffers like Tris or glycine is not recommended as they will compete in the reaction.[17]

  • Reagent Preparation: Prepare fresh stock solutions of EDC and NHS in the reaction buffer immediately before use.

  • Reaction Initiation: Add EDC and NHS to the reaction mixture.

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes.[15][16]

  • Purification: Purify the final conjugate.

Optimization and Troubleshooting

The efficiency of the EDC/NHS coupling is influenced by several factors. The following table provides guidance on common issues and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Inactive reagents due to moisture.[14]Use fresh EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation.[14]
Suboptimal pH for activation or coupling.[14]For a two-step reaction, use an acidic buffer (pH 4.5-6.0) for activation and a neutral to slightly basic buffer (pH 7.2-8.5) for coupling.[9][10]
Hydrolysis of the NHS ester.[16]Proceed with the amidation step promptly after activation. The half-life of NHS esters decreases as pH increases (e.g., 4-5 hours at pH 7, but only 10 minutes at pH 8.6).[9]
Presence of competing primary amines in the buffer (e.g., Tris, glycine).[17]Use non-amine buffers such as MES, PBS, HEPES, or Borate.[17]
Precipitation/Aggregation of Protein Reaction pH is too close to the protein's isoelectric point (pI).[10]Ensure the reaction pH is at least 1-2 units away from the pI of your protein.[10]
Over-activation or uncontrolled cross-linking.Optimize the molar ratio of EDC and NHS. Ensure timely and effective quenching.[16]
Inconsistent Results Poor pH control.Use a high-quality buffer within its optimal buffering range. Verify the pH of the reaction mixture after adding all components.[10]

Purification and Characterization of PEGylated Products

Post-reaction purification is critical to remove unreacted reagents, byproducts, and non-conjugated starting materials.

Purification Strategies

The choice of purification method depends on the properties of the conjugate and the impurities to be removed.

  • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller molecules like unreacted this compound, EDC/NHS, and quenching agents.[][19]

  • Ion Exchange Chromatography (IEX): Can separate molecules based on differences in charge. PEGylation can shield surface charges, allowing for the separation of species with different degrees of PEGylation.[][20]

  • Reverse Phase Chromatography (RP-HPLC): Useful for separating molecules based on hydrophobicity. It can be a powerful tool for analyzing and purifying PEGylated products, including positional isomers.[]

  • Dialysis/Ultrafiltration: Can be used to remove smaller molecular weight impurities but may not provide high-purity products.[20]

Characterization Methods

Confirming the successful synthesis and purity of the final conjugate is essential.

  • High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity and separating different PEGylated species.[21]

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to confirm the molecular weight of the conjugate and determine the degree of PEGylation.[21][22]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can provide a qualitative assessment of PEGylation, as the addition of PEG chains will result in a shift in the apparent molecular weight.

It's important to note that PEG itself lacks a strong chromophore, which can make UV-based detection challenging for quantifying residual PEG reagents.[2][23] Techniques like charged aerosol detection (CAD) can be employed for more accurate quantification.[2][24]

References

Application Notes & Protocols: Site-Specific Peptide Modification Utilizing Bis-PEG5-acid for Advanced Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed framework for the covalent modification of peptides at lysine residues using the homobifunctional, discrete polyethylene glycol (dPEG®) linker, Bis-PEG5-acid. We delve into the underlying chemical principles, provide validated, step-by-step protocols for a two-stage conjugation process, and offer expert insights into reaction optimization, control of crosslinking, and thorough analytical characterization of the final PEGylated peptide conjugates.

Introduction: The Strategic Advantage of Discrete PEG Linkers in Peptide Modification

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a cornerstone of modern drug development, transforming the therapeutic potential of peptides and proteins.[1] This modification enhances pharmacokinetic profiles by increasing the hydrodynamic volume—which reduces renal clearance—and shields the biomolecule from proteolytic degradation.[2] Furthermore, PEGylation can improve solubility and decrease the immunogenicity of therapeutic agents.[3][4]

While traditional PEGylation often employs polydisperse PEG reagents, leading to heterogeneous mixtures, discrete PEG (dPEG®) linkers offer unparalleled precision.[5] These linkers are single molecular weight compounds, ensuring that every conjugate is identical, which is a critical factor for reproducibility and regulatory approval.[5]

The this compound linker is a homobifunctional reagent featuring two terminal carboxylic acid groups connected by a hydrophilic 5-unit ethylene glycol chain.[6][] Its utility lies in a two-step conjugation strategy:

  • Activation: The terminal carboxylic acids are converted into highly reactive N-hydroxysuccinimide (NHS) esters.[8][9]

  • Conjugation: The activated NHS esters react efficiently with primary amines on the peptide, primarily the ε-amino group of lysine residues and the N-terminal α-amine, to form stable, irreversible amide bonds.[2][10]

This guide will provide the expertise to master this powerful bioconjugation technique.

The Chemistry of Lysine Modification: A Two-Stage Process

The reaction of this compound with lysine residues is not direct. It requires the activation of the carboxylic acid moieties into a more reactive form. The most robust and widely used method is the formation of an N-hydroxysuccinimide (NHS) ester using carbodiimide chemistry.[9][10]

Stage 1: Activation of this compound with EDC and NHS

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of N-hydroxysuccinimide (NHS) traps this intermediate, converting it into a more stable, amine-reactive NHS ester, which significantly improves conjugation efficiency.[8][11]

This activation step is optimally performed in a slightly acidic environment (pH 4.5-6.0) to ensure the carboxyl group is protonated and EDC is reactive.[9][12]

Stage 2: Nucleophilic Acyl Substitution on Lysine Residues

The newly formed Bis-PEG5-NHS ester readily reacts with primary amines. The unprotonated ε-amino group of a lysine side chain acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[10] This nucleophilic acyl substitution reaction results in the formation of a stable amide bond and the release of NHS as a byproduct.[2][13]

This second stage is most efficient at a neutral to slightly basic pH (7.0-8.5).[2][10] At this pH, a significant fraction of the primary amines are deprotonated and thus nucleophilic, while the competing hydrolysis of the NHS ester remains manageable.[14]

Two_Stage_Reaction_Mechanism cluster_0 Stage 1: Activation (pH 4.5 - 6.0) cluster_1 Stage 2: Conjugation (pH 7.0 - 8.5) BisPEG HOOC-PEG5-COOH (this compound) ActivatedPEG NHS-OOC-PEG5-COO-NHS (Bis-PEG5-NHS ester) BisPEG->ActivatedPEG  Activation   EDC_NHS + EDC + NHS Conjugate Peptide-(Lys)-NH-CO-PEG5-CO-NH-(Lys)-Peptide (Crosslinked Peptide) ActivatedPEG->Conjugate  Conjugation   Peptide Peptide-(Lys)-NH2 Peptide->Conjugate

Caption: The two-stage reaction pathway for peptide crosslinking.

Field-Proven Experimental Protocols

Success in bioconjugation hinges on meticulous execution and optimization. The following protocols provide a robust starting point.

Reagent Preparation and Handling: A Foundation of Trustworthiness
  • Peptide: The peptide should be of high purity, lyophilized, and stored under recommended conditions. Dissolve the peptide in an appropriate amine-free buffer (e.g., PBS, Borate buffer) to a known concentration (typically 1-10 mg/mL).[2]

  • This compound: Equilibrate the reagent to room temperature before opening to prevent moisture condensation.[15] Prepare a stock solution (e.g., 10-50 mM) in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[14]

  • EDC and NHS: These reagents are moisture-sensitive.[16] Purchase high-purity, low-moisture reagents and store them in a desiccator. Prepare fresh stock solutions (e.g., 100 mM) in an appropriate activation buffer (e.g., MES buffer) or anhydrous solvent immediately before use.[9][12] Do not store aqueous solutions of EDC or NHS.[12]

Reagent Storage ConditionsTemperatureAtmosphereNotes
Peptide (Lyophilized) -20°C or -80°CDesiccatedFollow supplier recommendations.
This compound -20°CDry, Inert GasEquilibrate to RT before opening.[15]
EDC & NHS (Solid) -20°CDesiccatedHighly sensitive to moisture.[16]
Protocol 1: Two-Step Peptide Conjugation

This protocol is designed for the in situ activation of this compound and subsequent reaction with the target peptide.

Materials:

  • Peptide solution (in Coupling Buffer)

  • This compound stock solution (in anhydrous DMF/DMSO)

  • EDC stock solution (freshly prepared in Activation Buffer)

  • NHS stock solution (freshly prepared in Activation Buffer)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[12]

  • Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.5 (Amine-free)[14]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0[17]

  • Purification system (e.g., SEC or RP-HPLC column)

Procedure:

  • Carboxyl Activation:

    • In a microcentrifuge tube, combine this compound (1 equivalent) with NHS (2.2 equivalents) and EDC (2.2 equivalents) in Activation Buffer. A typical starting molar ratio is 1:2.2:2.2 (Acid:NHS:EDC).

    • The volume of organic solvent from the this compound stock should not exceed 10% of the total activation reaction volume.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the Bis-PEG5-NHS ester.[12]

  • Peptide Conjugation:

    • Immediately add the activated Bis-PEG5-NHS ester solution to your peptide solution.

    • The molar ratio of the PEG linker to the peptide is a critical parameter to optimize. For intermolecular crosslinking, start with a peptide to linker ratio of 2:1. For intramolecular crosslinking or mono-PEGylation (if the reaction is stopped early), a linker-to-peptide excess (e.g., 5:1 to 20:1) may be explored.[2][13]

    • Ensure the final pH of the reaction mixture is between 7.0 and 8.5.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[17] Lower temperatures can provide better control over the reaction.[13]

  • Quenching:

    • Terminate the reaction by adding the Quenching Buffer to a final concentration of 20-100 mM.[17]

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed or capped.[17]

  • Purification:

    • Proceed immediately to purification to separate the PEGylated peptide from unreacted peptide, excess PEG reagent, and reaction byproducts. Size-Exclusion Chromatography (SEC) is often the first choice for removing small molecule impurities.[2] Reversed-Phase HPLC (RP-HPLC) can be used for higher resolution separation of different PEGylated species.[5]

Caption: Experimental workflow for two-step peptide PEGylation.

Causality and Optimization: The Scientist's Perspective

Do not treat the protocol as a fixed recipe. Every peptide is unique, and optimization is paramount.

Controlling Intermolecular vs. Intramolecular Crosslinking

As a homobifunctional crosslinker, this compound can form two types of linkages:

  • Intramolecular: Linking two lysine residues within the same peptide chain, forming a loop.

  • Intermolecular: Linking two separate peptide molecules, forming a dimer.

The outcome is governed by reaction kinetics and concentration.[13]

ParameterTo Favor INTERmolecular CrosslinkingTo Favor INTRAmolecular CrosslinkingRationale
Peptide Concentration Higher (e.g., >2 mg/mL)Lower (e.g., <1 mg/mL)High concentration increases the probability of two peptide molecules colliding with the linker.[13]
PEG:Peptide Molar Ratio ~0.5:1 >5:1 A stoichiometric or sub-stoichiometric amount of linker favors bridging two peptides. A large excess of linker increases the chance that both ends react within the same peptide.
Reaction Time LongerShorterLonger times allow for the completion of the slower intermolecular reaction.
Key Optimization Parameters
ParameterRangeCausality & Expert Insight
pH (Activation) 4.5 - 6.0This range is a compromise. EDC activation is most efficient at lower pH, but the O-acylisourea intermediate is also more stable. pH 6.0 is a common, effective starting point.[9][12]
pH (Conjugation) 7.0 - 8.5Balances the nucleophilicity of the lysine amine (pKa ~10.5) with the rate of NHS-ester hydrolysis. A pH of 8.0-8.3 often provides an optimal reaction rate.[14]
Molar Excess (EDC:NHS) 1.5 - 5 foldA slight excess ensures efficient activation of the carboxylic acid. Too high an excess can lead to side reactions and complicates purification.
Temperature 4°C to 25°CLower temperatures (4°C) slow down both the conjugation and hydrolysis rates, giving greater control and minimizing degradation of sensitive peptides.[13]

Product Purification and Characterization: The Self-Validating System

Thorough analysis is non-negotiable to confirm the identity and purity of your PEGylated peptide.

Purification Strategies

The choice of purification method depends on the nature of the products and impurities. Often, a multi-step approach is required.

MethodPrincipleApplication
Size-Exclusion Chromatography (SEC) Separation by hydrodynamic radius.Excellent for removing small molecule reagents (EDC, NHS, Tris) and unreacted PEG linkers from the larger peptide conjugates.[5]
Reversed-Phase HPLC (RP-HPLC) Separation by hydrophobicity.High-resolution separation of unreacted peptide, mono-PEGylated peptide, and crosslinked species. PEGylation increases hydrophilicity, leading to earlier elution times.[5]
Ion-Exchange Chromatography (IEX) Separation by net charge.PEGylation can shield the positive charge of lysine residues, altering the protein's pI. This allows for the separation of species with different degrees of PEGylation.[2]
Analytical Characterization

A combination of methods is essential for unambiguous characterization.

TechniqueInformation Provided
SDS-PAGE Provides a visual estimation of molecular weight. PEGylated peptides will show a significant increase in apparent molecular weight. Can resolve mono-, di-, and poly-PEGylated species.[2]
HPLC (UV Detection) Quantifies the purity of the final product and resolves different species based on retention time.[5]
Mass Spectrometry (MALDI-TOF or LC-MS) The definitive method for confirming the mass of the conjugate. It verifies the covalent addition of the PEG linker and can distinguish between mono-adducts and crosslinked dimers.

References

Application Notes & Protocols for Bioconjugation Using Bis-PEG5-acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Advantage of Bis-PEG5-acid in Bioconjugation

In the landscape of bioconjugation, the choice of a chemical linker is a critical determinant of the success, stability, and functionality of the final conjugate. This compound, a homobifunctional crosslinker, has emerged as a valuable tool for researchers in drug development, diagnostics, and proteomics. Its structure, featuring two terminal carboxylic acid groups separated by a hydrophilic five-unit polyethylene glycol (PEG) spacer, offers a unique combination of reactivity and favorable physicochemical properties.[1][2][3] This guide provides an in-depth exploration of the strategic application of this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that inform expert practice.

The carboxylic acid moieties of this compound are not inherently reactive towards biomolecules. Their utility lies in their potential for activation, most commonly through carbodiimide chemistry, to form amine-reactive esters. This two-step activation and conjugation process provides a high degree of control over the reaction, a feature indispensable for the precise engineering of complex bioconjugates. The PEG spacer is not merely a passive scaffold; it imparts increased water solubility to the linker and the resulting conjugate, mitigates steric hindrance, and can reduce the immunogenicity of the modified biomolecule.[3][4]

This document is structured to serve as a comprehensive resource for both seasoned researchers and those new to the field. We will delve into the mechanistic details of this compound chemistry, provide robust, field-tested protocols for its use, and offer insights into the characterization and purification of the final products. Furthermore, we will address common challenges and provide a systematic approach to troubleshooting, ensuring that you are well-equipped to achieve reproducible and reliable results.

I. Core Principles: The Chemistry of this compound Conjugation

The conjugation of this compound to amine-containing biomolecules, such as proteins, peptides, or antibodies, is a two-stage process. Understanding the chemistry of each stage is paramount for optimizing the reaction and achieving the desired outcome.

  • Activation of Carboxylic Acids: The terminal carboxylic acids of this compound are rendered reactive towards primary amines through the formation of an intermediate activated ester. The most common and effective method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][5] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is susceptible to hydrolysis. The inclusion of NHS or Sulfo-NHS intercepts this unstable intermediate to form a more stable, amine-reactive NHS or Sulfo-NHS ester.[6][7] This semi-stable ester can then be efficiently reacted with primary amines on the target biomolecule.

  • Conjugation to Primary Amines: The activated this compound (now Bis-PEG5-NHS ester) readily reacts with nucleophilic primary amines, which are predominantly found on the N-terminus of polypeptide chains and the side chains of lysine residues.[6][8][9] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, forming a stable and irreversible amide bond and releasing NHS or Sulfo-NHS as a byproduct.[6][8]

The efficiency of this conjugation is highly dependent on pH. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[6][7] Below this range, the primary amines are protonated and thus less nucleophilic, slowing the reaction rate. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which can lead to the inactivation of the crosslinker before it can react with the target amine.[6][7][10]

II. Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for the conjugation of this compound to a model protein. It is essential to note that these are starting points, and optimization may be necessary for specific applications and biomolecules.

A. Materials and Reagents
  • This compound

  • Protein/Antibody: In an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4 or 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification Column: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Analytical Tools: SDS-PAGE system, UV-Vis Spectrophotometer, Mass Spectrometer (optional)

B. Protocol 1: Two-Step Conjugation of this compound to a Protein

This protocol is designed for situations where the protein and the molecule to be conjugated via the this compound linker are mixed together in a controlled, stepwise manner.

Step 1: Preparation of Reagents

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the protein concentration to 2-10 mg/mL.[5]

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.[5]

  • EDC/Sulfo-NHS Stock Solutions: Prepare 100 mM stock solutions of EDC and Sulfo-NHS in the Activation Buffer. These solutions should be prepared fresh.[5]

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine the desired volume of the this compound stock solution with the Activation Buffer.

  • Add EDC solution to achieve a 1.5 to 2-fold molar excess over the carboxyl groups of this compound.

  • Immediately add Sulfo-NHS solution to achieve a 1.5 to 2-fold molar excess over the carboxyl groups.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This will form the amine-reactive Sulfo-NHS ester of this compound.[5]

Step 3: Conjugation to the Protein

  • Add the freshly activated this compound solution to the protein solution. The molar ratio of linker to protein should be optimized for your specific application, but a starting point of 10:1 to 20:1 is recommended.[5]

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring or rotation.[7]

Step 4: Quenching the Reaction

  • To terminate the reaction and quench any unreacted Sulfo-NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM.[5][9]

  • Incubate for 30 minutes at room temperature.[5]

Step 5: Purification of the Conjugate

  • Remove unreacted crosslinker and byproducts by passing the reaction mixture through a size-exclusion chromatography (SEC) column equilibrated with your desired storage buffer (e.g., PBS).[11]

  • Collect the fractions containing the purified protein conjugate. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.

Diagram: Experimental Workflow for Protein Conjugation

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p1 Protein in Amine-Free Buffer r2 Add Activated Linker to Protein Solution p1->r2 p2 Prepare this compound, EDC, and Sulfo-NHS Stocks r1 Activate this compound with EDC/Sulfo-NHS p2->r1 r1->r2 r3 Incubate to Form Amide Bonds r2->r3 r4 Quench Reaction with Tris or Glycine r3->r4 u1 Purify Conjugate (e.g., SEC) r4->u1 u2 Characterize Conjugate (SDS-PAGE, MS) u1->u2

Caption: A typical experimental workflow for protein conjugation using this compound.

III. Characterization of the Bioconjugate

Thorough characterization is essential to confirm the success of the conjugation and to determine the properties of the final product.

Technique Purpose Expected Outcome
SDS-PAGE To visualize the increase in molecular weight of the conjugated protein.A shift to a higher apparent molecular weight for the conjugated protein compared to the unconjugated control. The presence of multiple bands may indicate different degrees of labeling.[12]
UV-Vis Spectroscopy To determine the protein concentration and, if a chromophoric molecule is conjugated, the degree of labeling.Protein concentration is typically measured at 280 nm. The degree of labeling can be calculated if the extinction coefficients of the protein and the conjugated molecule are known.
Mass Spectrometry (MALDI-TOF or ESI-MS) To determine the precise molecular weight of the conjugate and the distribution of species with different numbers of attached linkers.The mass spectrum will show a series of peaks corresponding to the unconjugated protein and the protein with one, two, or more attached linkers.[13][14]
Size-Exclusion Chromatography (SEC) To assess the purity of the conjugate and detect any aggregation.A single, symmetrical peak for the purified conjugate, with a retention time corresponding to its higher molecular weight compared to the unconjugated protein.[11]
Functional Assays To evaluate the biological activity of the conjugated protein.The specific activity of the conjugate should be compared to that of the unconjugated protein to assess the impact of the modification.[12]

Diagram: Chemical Reaction of this compound Conjugation

G cluster_reactants Reactants cluster_products Products r1 This compound HOOC-(PEG)5-COOH p1 Protein-NH-CO-(PEG)5-CO-NH-Protein (Crosslinked Product) r1->p1 Activation & Conjugation r2 Protein-NH2 r2->p1 r3 EDC / Sulfo-NHS p2 NHS/Sulfo-NHS byproduct

Caption: Reaction of this compound with primary amines on a protein to form a stable amide linkage.

IV. Troubleshooting Common Issues

Problem Possible Cause Recommended Solution
Low or no conjugation yield Presence of primary amines in the protein buffer (e.g., Tris, glycine). [15][16]Perform buffer exchange into an amine-free buffer like PBS or HEPES.[16]
Hydrolysis of activated this compound. Prepare EDC and Sulfo-NHS solutions fresh and use the activated linker immediately. Ensure the pH of the conjugation buffer is not too high (ideally ≤ 8.0).[6][7]
Inactive protein or linker. Use fresh, high-quality reagents. Ensure proper storage of this compound (desiccated at -20°C).[15]
Insufficient molar excess of the linker. Increase the molar ratio of the activated linker to the protein.
Protein precipitation or aggregation High degree of conjugation leading to changes in protein properties. Reduce the molar ratio of the linker to the protein. Optimize the reaction time and temperature.
Presence of organic solvent (DMSO) from the linker stock solution. Minimize the volume of the DMSO stock solution added to the aqueous protein solution (typically <10% v/v).[6]
Multiple bands on SDS-PAGE Heterogeneous conjugation, resulting in a mixture of species with different degrees of labeling. This is often expected with lysine-based conjugation. If a more homogeneous product is required, consider site-specific conjugation strategies.[17]
Poor separation during purification Inappropriate size-exclusion chromatography column. Select a column with a fractionation range that provides good resolution between the conjugated and unconjugated protein, as well as the free linker.[11]
Sample overloading. Reduce the volume of the sample loaded onto the column.

V. Concluding Remarks

This compound is a versatile and powerful tool for creating well-defined bioconjugates. A thorough understanding of the underlying chemistry of carboxylic acid activation and amine-reactive coupling is crucial for the successful application of this linker. By carefully controlling reaction parameters such as pH, stoichiometry, and buffer composition, researchers can achieve efficient and reproducible conjugation. The protocols and troubleshooting guidance provided herein offer a solid foundation for the use of this compound in a wide range of applications, from the development of antibody-drug conjugates to the functionalization of nanoparticles for targeted drug delivery.

VI. References

  • Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved from --INVALID-LINK--

  • AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from --INVALID-LINK--

  • Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 43(11), 1567-1578. Retrieved from --INVALID-LINK--

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(3), 1-6. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Deep Dive into NHS Ester Crosslinkers: An In-depth Technical Guide. Retrieved from --INVALID-LINK--

  • Forstenlehner, I. C., et al. (2014). A Direct-Infusion- and HPLC-ESI-Orbitrap-MS Approach for the Characterization of Intact PEGylated Proteins. Analytical Chemistry, 86(2), 826-834. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Characterization of PEGylated Proteins: Application Notes and Protocols. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Post-Reaction Purification of Bioconjugates. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in bioconjugation reactions. Retrieved from --INVALID-LINK--

  • Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of mass spectrometry : JMS, 44(6), 869-80. Retrieved from --INVALID-LINK--

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-8. Retrieved from --INVALID-LINK--

  • van der Zwaag, D., et al. (2019). Affinity-Based Purification of Polyisocyanopeptide Bioconjugates. Bioconjugate Chemistry, 30(4), 1140-1147. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). Affinity Purification by Bioconjugation. Retrieved from --INVALID-LINK--

  • Vector Laboratories. (2022). Bioconjugation Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Amine-Reactive Crosslinkers in Bioconjugation. Retrieved from --INVALID-LINK--

  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from --INVALID-LINK--

  • Lumiprobe. (n.d.). Bioconjugation reagents. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Antibody Drug Conjugate Manufacturing: Purification. Retrieved from --INVALID-LINK--

  • Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Dual Molecule Conjugation to N-(Amino-PEG5)-N-bis(PEG4-acid). Retrieved from --INVALID-LINK--

  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from --INVALID-LINK--

  • Belén, P. F., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Polymers, 11(12), 2058. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-Depth Technical Guide to Amine-Reactive Chemistry for Bioconjugation. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties and Solubility of Bis(NHS)PEG5. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). step-by-step protocol for N-(Amino-PEG5)-N-bis(PEG4-acid) conjugation to antibody. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for NH-bis-PEG5 in Drug Delivery Systems. Retrieved from --INVALID-LINK--

  • BroadPharm. (n.d.). This compound, 439114-13-3. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Guide: N-(Amino-PEG5)-N-bis(PEG4-acid) for Advanced Bioconjugation. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for N-(Amino-PEG5)-N-bis(PEG4-acid) in Targeted Drug Delivery Systems. Retrieved from --INVALID-LINK--

  • Conju-Probe. (n.d.). PEG5 Bis-acid. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). The Role of Bis-PEG5-NHS Ester in Advanced Bioconjugation: A Technical Guide. Retrieved from --INVALID-LINK--

  • MedchemExpress.com. (n.d.). This compound (Synonyms: PROTAC Linker 36). Retrieved from --INVALID-LINK--

  • AxisPharm. (n.d.). Bis-PEG-acid, PEG di(carboxylic acid). Retrieved from --INVALID-LINK--

  • Xcess Biosciences. (n.d.). This compound - CAS# 439114-13-3. Retrieved from --INVALID-LINK--

  • DC Chemicals. (n.d.). This compound|77855-75-5|MSDS. Retrieved from --INVALID-LINK--

  • AxisPharm. (n.d.). Bis-PEG-acid. Retrieved from --INVALID-LINK--

References

Application Notes & Protocols: Strategic Incorporation of Bis-PEG5-acid in Solid-Phase Peptide Synthesis for Advanced Peptide Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The covalent modification of peptides with polyethylene glycol (PEG) chains, or PEGylation, is a paramount strategy in drug development to enhance the therapeutic index of peptide-based agents.[1] This process can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn enhances aqueous solubility, prolongs circulatory half-life, provides protection from proteolytic degradation, and reduces immunogenicity.[2][3] This document provides a comprehensive guide to the theory and practice of utilizing Bis-PEG5-acid, a discrete, homobifunctional PEG linker, in solid-phase peptide synthesis (SPPS). We will delve into detailed protocols for its sequential incorporation onto a resin-bound peptide, subsequent conjugation, and final cleavage, grounded in the principles of Fmoc/tBu chemistry.

Introduction: The Rationale for this compound in Peptide Design

This compound is a hydrophilic spacer molecule characterized by a central core of five ethylene glycol units, flanked by two terminal carboxylic acid groups.[4] This homobifunctional nature makes it an exceptionally versatile tool for peptide modification. Unlike monofunctional PEGylating agents, this compound allows for the introduction of a flexible, water-soluble spacer between the peptide and another functional moiety, such as a small molecule drug, a targeting ligand, or another peptide.

The discrete length of the PEG5 chain offers precise control over the final conjugate's structure, which is critical for systematic structure-activity relationship (SAR) studies—a significant advantage over polydisperse PEG polymers.[5][6] The carboxylic acid termini are readily activated for reaction with primary amines (such as the N-terminus of a peptide or the side-chain of a lysine residue) to form stable amide bonds, a cornerstone of peptide chemistry.[4][7]

Key Advantages of Using this compound:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic peptides, aiding in both synthesis and formulation.[8][9]

  • Improved Pharmacokinetics: The increased hydrodynamic radius of the PEGylated peptide can reduce renal clearance, extending its half-life in circulation.[1][3]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the peptide, reducing its potential to elicit an immune response.[2][10]

  • Versatile Conjugation Handle: The terminal carboxylic acids provide reactive sites for the attachment of a wide array of molecules.[7]

Experimental Workflow: A Visual Overview

The overall strategy for incorporating this compound involves a sequential, on-resin approach. The peptide is first synthesized using standard Fmoc-SPPS. Following the final amino acid coupling and N-terminal Fmoc deprotection, one of the carboxylic acid groups of this compound is activated and coupled to the peptide's N-terminus. Subsequently, the second carboxylic acid group is activated for the coupling of a desired molecule. Finally, the entire conjugate is cleaved from the solid support.

SPPS_Workflow cluster_0 On-Resin Synthesis cluster_1 Post-Synthesis Processing Resin Resin Support Peptide_Synthesis 1. Standard Fmoc-SPPS of Peptide Sequence Resin->Peptide_Synthesis Fmoc_Deprotection 2. N-Terminal Fmoc Deprotection Peptide_Synthesis->Fmoc_Deprotection PEG_Coupling 3. This compound Coupling Fmoc_Deprotection->PEG_Coupling Second_Coupling 4. Conjugation of Second Moiety PEG_Coupling->Second_Coupling Cleavage 5. Cleavage from Resin & Side-Chain Deprotection Second_Coupling->Cleavage Transfer to Cleavage Vessel Purification 6. RP-HPLC Purification Cleavage->Purification Characterization 7. Mass Spectrometry & HPLC Analysis Purification->Characterization

Caption: High-level workflow for on-resin peptide modification with this compound.

Protocol 1: Coupling of this compound to Resin-Bound Peptide

This protocol assumes the peptide has been synthesized on a suitable resin (e.g., Rink Amide for a C-terminal amide) using standard Fmoc/tBu chemistry and the N-terminal Fmoc group has been removed.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[11]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing Solvents: Dichloromethane (DCM)

  • Kaiser test kit (for monitoring free amines)[12]

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin (1 equivalent) in DMF for at least 30 minutes in a reaction vessel.[13]

    • Ensure the N-terminal Fmoc group has been removed by treating with 20% piperidine in DMF.[14]

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add the coupling reagent (e.g., HBTU, 2.9 equivalents) to the this compound solution.

    • Add DIPEA (6-10 equivalents) to the mixture. Allow the solution to pre-activate for 1-2 minutes. The goal is to form a mono-activated species. Using an excess of the di-acid helps favor this outcome.

  • Coupling Reaction:

    • Add the activated this compound solution to the swelled peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small sample of resin beads and performing a Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates the successful consumption of the peptide's free N-terminal amine.[12]

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin extensively with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.

    • The resin now presents a terminal carboxylic acid group from the PEG linker, ready for the next step.

Protocol1_Diagram PeptideResin Peptide-Resin (Free N-Terminus) Coupling Coupling Reaction (2-4h, RT) PeptideResin->Coupling BisPEG This compound (HOOC-PEG-COOH) Activation Activation (HBTU/DIPEA in DMF) BisPEG->Activation Activation->Coupling Product Peptide-NH-CO-PEG-COOH (On-Resin) Coupling->Product

Caption: Workflow for coupling this compound to the N-terminus of a peptide.

Protocol 2: Conjugation to the Terminal Carboxylic Acid

This protocol details the coupling of a second amine-containing molecule (e.g., an amino acid, a fluorescent label with an amine handle) to the free carboxylic acid of the PEG linker.

Materials:

  • Peptide-PEG-resin from Protocol 1

  • Amine-containing molecule (e.g., Fmoc-Lys-OH, an amine-modified dye)

  • Coupling reagents (HBTU or HATU)

  • Base (DIPEA)

  • Solvents (DMF, DCM)

Procedure:

  • Resin Preparation:

    • Take the washed and dried resin from Protocol 1. Swell it in DMF for 30 minutes.

  • Activation and Coupling:

    • This step is analogous to a standard amino acid coupling in SPPS.

    • In a separate vessel, dissolve the amine-containing molecule (3-5 equivalents) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.[15]

    • Add DIPEA (6-10 equivalents) and allow to pre-activate for 1-2 minutes.

    • Add this activated solution to the peptide-PEG-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Note: If the goal is to simply have a terminal carboxylic acid, this step is omitted, and one proceeds directly to cleavage.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

    • Dry the final peptide-conjugate-resin under vacuum.

Protocol2_Diagram PeptidePEGResin Peptide-NH-CO-PEG-COOH (On-Resin) Activation Activation of PEG-COOH (HATU/DIPEA in DMF) PeptidePEGResin->Activation AmineMolecule Amine-Containing Molecule (R-NH2) Coupling Coupling Reaction (2-4h, RT) AmineMolecule->Coupling Activation->Coupling FinalProduct Peptide-NH-CO-PEG-CO-NH-R (On-Resin) Coupling->FinalProduct

Caption: Workflow for conjugating a second molecule to the PEG linker.

Protocol 3: Cleavage and Deprotection

The final step is to release the PEGylated peptide from the solid support and remove the acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-conjugate-resin

  • Cleavage Cocktail (e.g., Reagent K)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Safety First: Perform all steps involving Trifluoroacetic Acid (TFA) in a certified chemical fume hood. TFA is highly corrosive.[14]

  • Prepare Cleavage Cocktail:

    • A common and robust cocktail is Reagent K :[14]

      • TFA: 82.5%

      • Phenol: 5%

      • Water: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

    • This cocktail contains scavengers to protect sensitive residues (like Trp, Met, Cys) from reactive species generated during cleavage.[16]

  • Cleavage Reaction:

    • Place the dried resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., 10 mL per 100 mg of resin).

    • Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate, which contains the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube containing cold diethyl ether (at least 10 times the volume of the TFA). A white precipitate should form.[14]

    • Incubate at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation. Decant the ether.

    • Wash the pellet with cold ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Data Presentation & Troubleshooting

Successful synthesis requires careful control of reaction parameters and analytical verification at key stages.

Table 1: Key Parameters for this compound Coupling

ParameterRecommended Value/RangeNotes
This compound Equivalents 3 - 5 eq.Using an excess favors mono-acylation of the peptide.
Coupling Reagent HBTU, HATU, or DIC/OxymaHATU is often preferred for difficult couplings.[11]
Base (DIPEA) Equivalents 2 x Molar eq. of Carboxylic acidsEnsure the reaction remains basic.
Reaction Time 2 - 4 hoursMonitor with Kaiser test for completion.[12]
Solvent Anhydrous, peptide-grade DMFWater can hydrolyze activated esters.
Temperature Room TemperatureExothermic reactions can be cooled in an ice bath.

Troubleshooting Common Issues:

  • Incomplete Coupling: If the Kaiser test remains positive, the coupling may be incomplete. This can be due to peptide aggregation or steric hindrance. Strategies to overcome this include double coupling (repeating the coupling step with fresh reagents), increasing the reaction time, or switching to a more potent coupling reagent like HATU.[12]

  • Dimerization/Cross-linking: A potential side reaction is the coupling of two peptide-resin chains by a single this compound molecule. Using a significant excess of the this compound linker minimizes this by favoring the reaction of only one of its carboxyl groups with a peptide chain.

  • Poor Solubility of Crude Peptide: PEGylation generally improves solubility. If the final product is difficult to dissolve for purification, it may indicate aggregation or the presence of protecting groups that were not fully cleaved. Ensure an appropriate cleavage cocktail and sufficient cleavage time were used.

  • Purification Challenges: The PEGylated peptide will have a different retention time on RP-HPLC compared to the unmodified peptide. A shallower gradient during purification is often necessary to achieve good separation from impurities.[14]

Purification and Characterization

The crude PEGylated peptide must be purified and its identity confirmed.

  • Purification: The primary method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[14]

  • Characterization: The identity and purity of the final product are confirmed using analytical techniques:

    • Analytical RP-HPLC: To assess the purity of the final product.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the PEGylated peptide, verifying the successful incorporation of the this compound linker and any subsequent modifications.[2][17]

Conclusion

This compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its defined length and homobifunctional nature provide a precise and controllable method for enhancing the properties of synthetic peptides. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can confidently incorporate this linker to create advanced peptide conjugates for a wide range of applications in research, diagnostics, and therapeutic development.

References

Application Notes and Protocols for the Surface Modification of Nanoparticles with Bis-PEG5-acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Surface Engineering in Nanoparticle-Based Therapeutics and Diagnostics

The translation of nanoparticles from benchtop curiosities to transformative clinical tools is critically dependent on mastering the interface between the nanoparticle surface and the complex biological milieu. Unmodified, or "bare," nanoparticles are often rapidly identified by the mononuclear phagocyte system (MPS), leading to their premature clearance from circulation and limiting their therapeutic or diagnostic efficacy.[1][2] Furthermore, nonspecific protein adsorption can trigger aggregation and alter the intended biological interactions of the nanoparticles.[3][4]

Surface modification with polyethylene glycol (PEG), a process termed PEGylation, has emerged as the gold standard to overcome these challenges.[3][5][6] The hydrophilic and biocompatible PEG chains form a protective corona around the nanoparticle, creating a "stealth" effect that sterically hinders opsonization and subsequent recognition by phagocytic cells.[1][5] This strategic modification significantly enhances systemic circulation time, improves colloidal stability, and provides a versatile platform for the attachment of targeting ligands.[4][7][8]

This technical guide provides a comprehensive overview and detailed protocols for the use of Bis-PEG5-acid, a short-chain, homobifunctional PEG linker, for the robust surface modification of various nanoparticle platforms.

This compound: A Versatile Linker for Nanoparticle Functionalization

This compound is a discrete PEG (dPEG®) linker characterized by a five-unit ethylene glycol chain terminated at both ends by a carboxylic acid group.[9][10][11] This homobifunctional nature allows it to act as a versatile crosslinker or surface modification agent. The terminal carboxylic acids can be readily coupled to primary amine groups present on the surface of nanoparticles or biomolecules through the formation of stable amide bonds, typically facilitated by carbodiimide chemistry (e.g., EDC/NHS).[9][10][12]

Key Advantages of this compound:

  • Enhanced Hydrophilicity and Biocompatibility: The PEG spacer imparts excellent water solubility to the modified nanoparticles, preventing aggregation in physiological buffers.[9][10][13]

  • Reduced Immunogenicity: The "stealth" properties conferred by the PEG layer can reduce the immunogenicity of the nanoparticle construct.[9][14]

  • Defined Spacer Length: As a discrete PEG, this compound provides a precise and uniform spacer arm, which is critical for controlling the distance between the nanoparticle surface and any subsequently conjugated ligands.[14]

  • Versatile Conjugation Chemistry: The terminal carboxylic acid groups offer a reliable and well-established route for covalent attachment to amine-functionalized surfaces.[10][11]

  • Improved Pharmacokinetics: By reducing MPS uptake, PEGylation with linkers like this compound can significantly prolong the in vivo circulation time of nanoparticles.[1][5][6]

Chemical Properties of this compound
PropertyValue
Chemical Name 3,6,9,12,15-pentaoxaheptadecanedioic acid
Synonyms PEG di(carboxylic acid), Bis-dPEG®₅-acid
CAS Number 439114-13-3[10], 77855-75-5
Molecular Formula C₁₄H₂₆O₉[10]
Molecular Weight 338.35 g/mol [9]
Appearance Solid or viscous liquid
Solubility Soluble in water, DMSO, DMF, and methylene chloride[9][13]
Storage -20°C, protect from moisture[9][10][15]

Core Principle: Covalent Attachment via EDC/NHS Chemistry

The most common and robust method for attaching this compound to nanoparticles is through the activation of its terminal carboxylic acid groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This two-step, one-pot reaction forms a stable amide bond with primary amines on the nanoparticle surface.

Mechanism of Action:

  • Activation: EDC reacts with the carboxylic acid groups of this compound to form a highly reactive O-acylisourea intermediate.[5]

  • Stabilization: This intermediate is susceptible to hydrolysis. NHS is added to react with the intermediate, forming a more stable NHS-ester.[5][16] This semi-stable ester is less prone to hydrolysis and reacts efficiently with primary amines.

  • Conjugation: The NHS-ester readily reacts with primary amine groups (-NH₂) on the nanoparticle surface, displacing the NHS group and forming a stable amide bond.[17][18]

Figure 1. Workflow of EDC/NHS mediated coupling of this compound.

Protocols for Nanoparticle Surface Modification

The following protocols provide detailed, step-by-step methodologies for the surface modification of common nanoparticle types. It is crucial to note that these are starting points; optimization of reagent concentrations, reaction times, and purification methods may be necessary for specific nanoparticle systems.

Protocol 1: Modification of Amine-Functionalized Silica or Iron Oxide Nanoparticles

This protocol is applicable to nanoparticles that have been pre-functionalized to present primary amine groups on their surface, for example, through treatment with (3-Aminopropyl)triethoxysilane (APTES).[19]

Materials:

  • Amine-functionalized nanoparticles (e.g., SiO₂-NH₂, Fe₃O₄-NH₂)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Deionized (DI) water

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving this compound

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in Activation Buffer to a final concentration of 1-5 mg/mL.

    • Sonicate the dispersion for 10-15 minutes to ensure homogeneity.

  • Activation of this compound:

    • In a separate tube, dissolve this compound in a minimal amount of anhydrous DMF or DMSO before diluting in Activation Buffer. A 20- to 100-fold molar excess over the estimated surface amine groups is a good starting point for optimization.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in Activation Buffer immediately before use.

    • Add EDC (final concentration ~2-4 mM) and NHS (final concentration ~5-10 mM) to the this compound solution.[17]

    • Vortex briefly and allow the activation reaction to proceed for 15-30 minutes at room temperature.[5]

  • Conjugation Reaction:

    • Add the activated this compound solution to the dispersed nanoparticle suspension.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle end-over-end mixing.[5][19]

  • Quenching and Purification:

    • Add Quenching Buffer to a final concentration of 50-100 mM to deactivate any unreacted NHS-esters. Incubate for 30 minutes.[17]

    • Pellet the nanoparticles by centrifugation (speed and time dependent on nanoparticle size and density, e.g., 15,000 x g for 30 min) or magnetic separation for iron oxide nanoparticles.[20]

    • Carefully remove and discard the supernatant.

    • Wash the nanoparticles by resuspending the pellet in Coupling Buffer, sonicating briefly, and repeating the separation step. Perform at least three wash cycles to ensure complete removal of unreacted reagents.[19]

    • Resuspend the final purified PEGylated nanoparticles in a suitable storage buffer (e.g., PBS).

Protocol1_Workflow start Start: Amine-NP Dispersion prep_peg Activate this compound with EDC/NHS in Activation Buffer start->prep_peg conjugate Conjugation: Mix Activated PEG with NP dispersion (2-4 hours, RT) prep_peg->conjugate quench Quench Reaction with Tris or Hydroxylamine conjugate->quench purify Purification: Centrifugation or Magnetic Separation (3x Wash Cycles) quench->purify end End: Purified PEGylated NP purify->end

Figure 2. Workflow for modifying amine-functionalized nanoparticles.

Protocol 2: Modification of Gold Nanoparticles (AuNPs) via Ligand Exchange

This protocol involves a two-step process. First, the citrate-stabilized surface of AuNPs is modified with a thiol-containing amine linker (e.g., cysteamine). Second, the newly introduced amine groups are conjugated with this compound using EDC/NHS chemistry.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • Cysteamine or another suitable short-chain thiol-amine linker

  • All reagents listed in Protocol 1

Procedure:

Part A: Amine Functionalization of AuNPs

  • To a solution of citrate-stabilized AuNPs, add an aqueous solution of cysteamine to a final concentration of ~1-10 mM.

  • Incubate the mixture for 4-12 hours at room temperature with gentle stirring to facilitate ligand exchange. The thiol group of cysteamine will displace citrate ions, forming a stable Au-S bond.

  • Purify the amine-functionalized AuNPs by centrifugation (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).[17]

  • Discard the supernatant containing excess cysteamine and displaced citrate.

  • Wash the AuNP pellet twice with DI water and resuspend in Activation Buffer.

Part B: PEGylation of Amine-Functionalized AuNPs

  • Follow steps 1-4 as described in Protocol 1 , using the amine-functionalized AuNPs prepared in Part A.

Protocol 3: Modification of Liposomes

This protocol assumes the liposome formulation includes a lipid with a primary amine headgroup (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, DSPE).

Materials:

  • Pre-formed liposomes containing an amine-functionalized lipid

  • All reagents listed in Protocol 1

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-50) for purification

Procedure:

  • Liposome Preparation:

    • Prepare liposomes using your established method (e.g., thin-film hydration followed by extrusion). Ensure the lipid composition includes 1-5 mol% of an amine-bearing lipid (e.g., DSPE).

    • The final liposome suspension should be in the Activation Buffer.

  • Activation of this compound:

    • Follow Step 2 as described in Protocol 1 . The molar excess of this compound should be calculated based on the molar quantity of the amine-lipid in the formulation.

  • Conjugation Reaction:

    • Add the activated this compound solution to the liposome suspension.

    • Incubate for 2-4 hours at room temperature with gentle mixing. The reaction should be performed above the phase transition temperature (Tm) of the lipids to ensure mobility of the amine headgroups.

  • Quenching and Purification:

    • Quench the reaction as described in Protocol 1.

    • Purify the PEGylated liposomes to remove unreacted PEG and coupling reagents using size-exclusion chromatography (SEC) or dialysis. SEC is often preferred as it is faster and more efficient at separating the large liposomes from the small molecule reactants.

    • Collect the liposome-containing fractions and store appropriately.

Characterization of PEGylated Nanoparticles

Successful surface modification must be validated through rigorous characterization. A combination of techniques should be employed to confirm the presence of the PEG layer and assess its impact on the nanoparticle's physicochemical properties.

ParameterTechniqueExpected Outcome for Successful PEGylation
Hydrodynamic Diameter Dynamic Light Scattering (DLS)Increase in hydrodynamic diameter due to the PEG corona.[17][21]
Surface Charge Zeta Potential MeasurementA shift in zeta potential. For coupling to amine-NPs, a more negative value is expected due to the terminal carboxyl groups of this compound.[17][21]
Surface Chemistry Fourier-Transform Infrared Spectroscopy (FTIR)Appearance of characteristic PEG peaks (e.g., C-O-C stretching around 1100 cm⁻¹) and amide bond peaks (e.g., C=O stretching around 1650 cm⁻¹).[3]
Elemental Composition X-ray Photoelectron Spectroscopy (XPS)Increased carbon and oxygen signals on the nanoparticle surface.
PEG Quantification Thermogravimetric Analysis (TGA) or Quantitative NMR (qNMR)TGA measures mass loss upon thermal decomposition of the PEG layer.[22] qNMR can be used to quantify free vs. grafted PEG.[23]
Colloidal Stability DLS or UV-Vis Spectroscopy in High Salt BufferEnhanced stability (i.e., minimal change in size or absorbance) in high ionic strength solutions compared to unmodified nanoparticles.[24]

Table 1: Characterization Techniques for Validating Nanoparticle PEGylation.

Conclusion and Field-Proven Insights

The successful surface modification of nanoparticles with this compound is a foundational step in the development of advanced nanomedicines. The protocols outlined in this guide provide a robust framework for achieving stable and biocompatible nanoparticle formulations.

From Experience, Consider the Following:

  • Reagent Quality is Paramount: Use high-purity this compound and fresh, anhydrous solvents for activation steps. EDC is moisture-sensitive and should be handled accordingly.

  • Optimize Molar Ratios: The optimal molar excess of this compound and coupling reagents will vary. A systematic titration is recommended to achieve the desired PEG density without inducing nanoparticle aggregation.

  • The Importance of pH: The efficiency of EDC/NHS chemistry is highly pH-dependent. Maintain a pH of 5.5-6.5 for the activation step and 7.2-8.0 for the conjugation to primary amines.[12]

  • Purification is Non-Negotiable: Incomplete removal of unreacted PEG and coupling byproducts can lead to misleading characterization data and potential in vitro/in vivo toxicity. Multiple wash steps or chromatographic purification are essential.

By carefully implementing and optimizing these protocols, researchers can confidently produce high-quality, PEGylated nanoparticles, paving the way for the next generation of targeted therapies and diagnostic agents.

References

Topic: Molar Excess Calculation and Protocol for Bis-PEG5-acid Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Stoichiometry and Protocol Design

Introduction: The Strategic Role of Homobifunctional PEG Linkers

In the landscape of bioconjugation, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of biomolecules. It can improve solubility, increase in-vivo stability by reducing renal clearance, and mask epitopes to decrease immunogenicity. The Bis-PEG5-acid linker is a homobifunctional, hydrophilic spacer arm featuring a terminal carboxylic acid at each end of a discrete 5-unit PEG chain.[1][2] This structure is ideal for crosslinking applications, such as conjugating two different amine-containing molecules or for creating intramolecular cyclizations.

The conjugation chemistry relies on the activation of the terminal carboxyl groups (-COOH) using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3] This two-step process first creates a semi-stable amine-reactive NHS ester. This activated linker is then introduced to the target biomolecule(s), where it reacts with primary amines (e.g., the ε-amino group of lysine residues) to form a highly stable amide bond.[4][]

Mastery of this process hinges on a critical, yet often misunderstood, parameter: molar excess . This guide provides the foundational principles, calculations, and detailed protocols necessary to control the stoichiometry of your conjugation, ensuring reproducible and optimized outcomes for your research and drug development programs.

The Principle of Molar Excess: Driving the Reaction Forward

In bioconjugation, reactions rarely proceed with 1:1 stoichiometry due to competing side reactions and the complex nature of biomolecules. The strategic use of molar excess—adding a surplus of one reactant relative to another—is essential to drive the reaction equilibrium toward the desired conjugate.

The Competing Reaction: Aminolysis vs. Hydrolysis

The primary challenge in NHS ester chemistry is the competing reaction of hydrolysis. The NHS ester is not only reactive toward primary amines (aminolysis) but also toward water (hydrolysis).[6][7]

  • Aminolysis (Desired Reaction): The nucleophilic primary amine on the target molecule attacks the NHS ester, forming a stable amide bond.

  • Hydrolysis (Side Reaction): Water attacks the NHS ester, cleaving it and regenerating the original, unreactive carboxylic acid.[8]

The rate of hydrolysis is highly pH-dependent, increasing significantly at more alkaline pH values.[4][9] For instance, the half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6.[4] By using a molar excess of the NHS-activated linker, we increase its concentration relative to water, statistically favoring the aminolysis pathway and maximizing the yield of the desired conjugate before the linker is deactivated by hydrolysis.

Factors Influencing the Choice of Molar Excess

The optimal molar excess is not a single value but is determined empirically based on several factors:

  • Concentration of the Target Molecule: Dilute protein solutions require a higher molar excess of the labeling reagent to compensate for the slower second-order reaction kinetics.[10][11]

  • Reactivity of the Target Molecule: The number and steric accessibility of primary amines on the biomolecule's surface influence reaction efficiency.[12] A protein with few accessible lysines may require a higher molar excess to achieve a desired degree of labeling (DOL).

  • Desired Degree of Labeling (DOL): For applications requiring a high DOL (e.g., attaching multiple drug molecules), a higher initial molar excess will be necessary. Conversely, for 1:1 labeling, a lower excess is used to minimize polyclonal modification.

The following table provides empirically derived starting points for the molar excess of an NHS-activated PEG linker relative to a target protein.

Protein Concentration Recommended Starting Molar Excess (Linker:Protein) Rationale
> 5 mg/mL5 to 10-foldHigh protein concentration drives reaction kinetics, requiring less excess reagent.
1 - 5 mg/mL10 to 20-foldA common concentration range for antibody and protein labeling.[13]
< 1 mg/mL20 to 50-foldA higher excess is necessary to overcome slower kinetics at low concentrations and favor aminolysis over hydrolysis.[10]

Core Calculation Protocol

Accurate calculations are the foundation of a successful conjugation. This protocol is a two-part process: first, calculating the reagents for linker activation, and second, calculating the amount of activated linker to add to your target molecule.

Required Information:

  • Mass of Target Molecule (e.g., an antibody) (m_protein)

  • Molecular Weight of Target Molecule (MW_protein)

  • Molecular Weight of this compound (MW_PEG) = 338.4 g/mol [1]

  • Molecular Weight of EDC-HCl (MW_EDC) = 191.7 g/mol

  • Molecular Weight of NHS (MW_NHS) = 115.09 g/mol

  • Desired Molar Excess of Activated Linker over Protein (ME_Linker:Protein)

  • Desired Molar Excess of EDC/NHS over PEG Linker's Carboxyl Groups (ME_EDC/NHS:COOH)

Step 1: Calculate Moles of Target Molecule

Moles_protein = m_protein (g) / MW_protein (g/mol)

Step 2: Calculate Moles of PEG Linker Required

Moles_PEG = Moles_protein * ME_Linker:Protein

Step 3: Calculate Mass of PEG Linker Required

Mass_PEG (g) = Moles_PEG * MW_PEG

Step 4: Calculate Moles of Carboxyl Groups to be Activated

Since this compound has two carboxyl groups, this is: Moles_COOH = Moles_PEG * 2

Step 5: Calculate Moles of EDC and NHS Required for Activation

A 1.5 to 2-fold molar excess of EDC/NHS over the carboxyl groups is a common starting point to ensure efficient activation.[14] Moles_EDC = Moles_COOH * ME_EDC/NHS:COOH Moles_NHS = Moles_COOH * ME_EDC/NHS:COOH

Step 6: Calculate Mass of EDC and NHS Required

Mass_EDC (g) = Moles_EDC * MW_EDC Mass_NHS (g) = Moles_NHS * MW_NHS

Worked Example: You want to conjugate this compound to 5 mg of an IgG antibody (MW ≈ 150,000 g/mol ) at a final 20-fold molar excess of linker to antibody. You will use a 2-fold molar excess of EDC/NHS for the activation step.

  • Moles of Antibody: 5 mg / 150,000 g/mol = 0.000005 g / 150,000 g/mol = 3.33 x 10⁻⁸ mol (33.3 nmol)

  • Moles of PEG Linker: 3.33 x 10⁻⁸ mol * 20 = 6.66 x 10⁻⁷ mol (666 nmol)

  • Mass of PEG Linker: 6.66 x 10⁻⁷ mol * 338.4 g/mol = 2.25 x 10⁻⁴ g = 0.225 mg

  • Moles of COOH Groups: 6.66 x 10⁻⁷ mol * 2 = 1.33 x 10⁻⁶ mol (1.33 µmol)

  • Moles of EDC & NHS: 1.33 x 10⁻⁶ mol * 2 = 2.66 x 10⁻⁶ mol (2.66 µmol)

  • Mass of EDC & NHS:

    • Mass_EDC = 2.66 x 10⁻⁶ mol * 191.7 g/mol = 5.10 x 10⁻⁴ g = 0.51 mg

    • Mass_NHS = 2.66 x 10⁻⁶ mol * 115.09 g/mol = 3.06 x 10⁻⁴ g = 0.31 mg

Detailed Experimental Protocol

This protocol details the two-stage process: (1) activation of this compound and (2) conjugation to an amine-containing biomolecule.

Pre-Conjugation: Reagent & Buffer Preparation
  • Biomolecule Preparation: Ensure your target molecule (e.g., protein, antibody) is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES, at a pH between 7.2 and 7.5.[4] Dialyze or use a desalting column if the stock buffer contains Tris or other primary amines. Confirm the final concentration via A280nm measurement.

  • Activation Buffer: Prepare a 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0 buffer. This non-amine, non-carboxylate buffer is optimal for EDC chemistry.[15]

  • Quenching Buffer: Prepare a 1 M Tris-HCl or 1 M Glycine solution, pH 8.0. This will be used to stop the reaction.[4]

  • Reagent Preparation: Allow all solid reagents (this compound, EDC, NHS) to equilibrate to room temperature before opening vials to prevent moisture condensation.[16] Dissolve EDC and NHS in Activation Buffer immediately before use, as EDC is highly susceptible to hydrolysis.[17] Dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock (e.g., 10-20 mM), as it may have limited aqueous solubility.[15]

Stage 1: Activation of this compound

This stage creates the amine-reactive Bis-PEG5-NHS ester. It should be performed immediately prior to conjugation.

cluster_activation Stage 1: Activation A 1. Dissolve this compound in anhydrous DMSO B 2. Add Activation Buffer (0.1 M MES, pH 6.0) A->B C 3. Add fresh EDC & NHS solutions (2-fold excess over -COOH) B->C D 4. Incubate 15-30 min at RT (Forms Bis-PEG5-NHS ester) C->D

Caption: Workflow for the activation of this compound.

  • In a microcentrifuge tube, combine the calculated volume of the this compound stock solution with the Activation Buffer.

  • Add the calculated volume of freshly prepared EDC solution, followed immediately by the NHS solution.

  • Mix gently and incubate for 15-30 minutes at room temperature.[15] The solution now contains the activated Bis-PEG5-NHS ester, ready for immediate use.

Stage 2: Conjugation to Target Molecule

cluster_conjugation Stage 2: Conjugation & Purification E 5. Add entire activated linker solution to target molecule (in PBS, pH 7.2-7.5) F 6. Incubate 1-2 hours at RT or overnight at 4°C E->F G 7. Add Quenching Buffer (e.g., 1M Tris, to 50mM final) F->G H 8. Incubate 30 min at RT G->H I 9. Purify conjugate via SEC (Desalting Column) H->I J 10. Characterize Final Product (e.g., SEC-MALS) I->J

Caption: Workflow for conjugation, quenching, and purification.

  • Immediately add the entire volume of the activated linker solution from Stage 1 to your prepared target molecule solution. Mix gently but thoroughly.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.[15] The lower temperature can help minimize protein degradation for sensitive molecules.

  • To quench the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[15] This will react with and deactivate any remaining NHS esters.

  • Incubate for an additional 30 minutes at room temperature.

Post-Conjugation: Purification and Characterization

Purification

It is critical to remove unreacted PEG linker and reaction byproducts (e.g., hydrolyzed NHS, N-acylurea). The most effective method is Size-Exclusion Chromatography (SEC).[][19]

  • Method: Use a desalting column (e.g., Zeba™ Spin Desalting Column or PD-10) equilibrated with your desired final storage buffer (e.g., sterile PBS).

  • Principle: The larger antibody-linker conjugate will elute in the void volume, while the smaller, unreacted components will be retained by the resin, allowing for effective separation.[19] Dialysis is also a viable but much slower alternative.[19]

Characterization

Validating the success of the conjugation is a mandatory final step.

  • Technique: The gold standard for characterizing bioconjugates is Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) .[20]

  • Principle: SEC separates the components of the reaction mixture by size. The MALS detector, in combination with UV and refractive index (dRI) detectors, measures the absolute molar mass of the molecules as they elute.[21][22]

  • Outcome: By comparing the molar mass of the starting biomolecule to the final conjugate, you can precisely determine the average number of this compound linkers attached per molecule (the Degree of Labeling).[23][24] This provides definitive confirmation of a successful conjugation and is essential for quality control and lot-to-lot consistency.

Chemical Reaction Pathway

The following diagram illustrates the two-stage chemical reaction.

G cluster_0 Stage 1: Activation (pH 6.0) cluster_1 Stage 2: Conjugation (pH 7.2-8.0) bis_peg This compound HOOC-(PEG)₅-COOH activated_peg Bis-PEG5-NHS ester NHS-OOC-(PEG)₅-COO-NHS bis_peg->activated_peg 15-30 min @ RT edc EDC edc->activated_peg 15-30 min @ RT nhs NHS nhs->activated_peg 15-30 min @ RT protein Protein-NH₂ conjugate Protein Conjugate Protein-NH-OC-(PEG)₅-CO-NH-Protein protein->conjugate 1-2 hr @ RT activated_peg->conjugate 1-2 hr @ RT byproduct1 Urea byproduct activated_peg->byproduct1 byproduct2 NHS conjugate->byproduct2

Caption: Two-stage reaction of this compound with a primary amine.

References

Application Note: High-Resolution Purification of Bis-PEG5-acid Conjugates by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a robust protocol for the purification of Bis-PEG5-acid conjugates using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a discrete (monodisperse) polyethylene glycol (PEG) linker, valued in bioconjugation for its defined length and hydrophilic properties. The successful purification of its conjugates is paramount for the efficacy, safety, and reproducibility of novel therapeutics and diagnostics. This document outlines the inherent challenges in purifying PEGylated species and presents a systematic approach to method development, including sample preparation, column selection, mobile phase optimization, and appropriate detection techniques. The provided protocol is designed to be a self-validating system for researchers, scientists, and drug development professionals, ensuring the attainment of high-purity this compound conjugates.

Introduction: The Challenge of Purifying PEGylated Molecules

Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the therapeutic properties of molecules by improving solubility, extending circulation half-life, and reducing immunogenicity.[1] However, the PEGylation process often yields a complex mixture of products, including the desired conjugate, unreacted starting materials, and potential side-products.[][3] The purification of these mixtures by HPLC is complicated by several factors:

  • Heterogeneity: The reaction mixture can contain molecules with varying degrees of PEGylation, as well as positional isomers, which are often difficult to separate.[][3]

  • Peak Broadening: The inherent nature of even discrete PEG chains can contribute to broader peaks in RP-HPLC compared to their non-PEGylated counterparts, potentially obscuring the separation of closely related species.[3]

  • Lack of a Strong Chromophore: The PEG moiety itself lacks a strong UV-absorbing chromophore, making detection and quantification by standard UV detectors challenging, especially for residual PEG reagents.[3][][5] This necessitates the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).[6][7]

This guide addresses these challenges by providing a detailed protocol specifically tailored for the purification of conjugates containing the discrete this compound linker.

Principles of Separation: Reverse-Phase HPLC

Reverse-Phase HPLC (RP-HPLC) is a powerful technique for the purification of PEGylated compounds, separating molecules based on differences in their hydrophobicity.[1][][8] A non-polar stationary phase (typically C18 or C4) is used with a polar mobile phase. The elution of analytes is achieved by gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus elute later, at a higher organic solvent concentration. The attachment of the hydrophilic this compound linker will significantly alter the hydrophobicity of the parent molecule, enabling its separation from the unreacted starting material.

Method Development and Experimental Protocol

The successful purification of this compound conjugates hinges on a systematic approach to method development. The following sections detail the critical parameters and provide a validated starting protocol.

Instrumentation and Materials
  • HPLC System: A preparative HPLC system with a gradient pump, autosampler, fraction collector, and a suitable detector. An analytical HPLC system is required for purity analysis of the collected fractions.

  • Detector: Due to the poor UV absorbance of PEG, a universal detector is highly recommended.

    • Charged Aerosol Detector (CAD): Offers high sensitivity and a response that is largely independent of the chemical structure of the analyte, making it ideal for quantifying PEGylated species.[6][9][10][11]

    • Evaporative Light Scattering Detector (ELSD): Another excellent option for detecting non-chromophoric compounds.[7][12][13]

    • UV Detector: Can be used in series if the conjugated molecule has a strong chromophore, providing complementary information.[6] Monitoring at low wavelengths (e.g., 214-220 nm) can detect peptide bonds if applicable.[14][15]

  • Columns:

    • Preparative Column: A C18 column with a larger particle size (e.g., 5-10 µm) and dimensions suitable for the required sample load (e.g., 21.2 x 250 mm).

    • Analytical Column: A C18 column with a smaller particle size (e.g., 3-5 µm) and standard dimensions (e.g., 4.6 x 150 mm) for high-resolution purity assessment.[8] While C18 is a good starting point, for larger conjugates, a C4 column might provide better recovery and peak shape.[15]

  • Reagents:

    • Crude this compound conjugate mixture.

    • HPLC-grade water.

    • HPLC-grade acetonitrile (ACN).

    • Trifluoroacetic acid (TFA), sequencing grade.

Sample Preparation

Proper sample preparation is crucial to prevent column clogging and ensure reproducible results.

  • Dissolution: Dissolve the crude this compound conjugate mixture in a solvent compatible with the initial mobile phase conditions (e.g., a low percentage of acetonitrile in water). The final concentration should be optimized, but a starting point of 10 mg/mL is recommended.[1]

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[14][16]

Chromatographic Conditions

The following tables outline the recommended starting conditions for both preparative purification and analytical purity assessment.

Table 1: Preparative RP-HPLC Parameters

ParameterRecommended SettingRationale
Column Preparative C18, 5-10 µm, ≥20 mm IDAllows for higher sample loading for purification.
Mobile Phase A 0.1% TFA in HPLC-grade waterTFA acts as an ion-pairing agent, improving peak shape for many conjugates.[14]
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Flow Rate Dependent on column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column)Should be scaled appropriately for the column dimensions.
Gradient 5-65% B over 30 minutesA shallow gradient is often necessary to resolve closely eluting PEGylated species.[14][15]
Detection CAD, ELSD, or UV (if applicable)Ensures detection of all components in the mixture.
Column Temp. Ambient or slightly elevated (e.g., 45 °C)Elevated temperatures can improve peak shape and reduce viscosity.[8][15]

Table 2: Analytical RP-HPLC Parameters for Purity Assessment

ParameterRecommended SettingRationale
Column Analytical C18, 3-5 µm, 4.6 mm IDProvides high resolution for accurate purity determination.
Mobile Phase A 0.1% TFA in HPLC-grade waterConsistent with preparative method for predictable retention.
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrileConsistent with preparative method.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID analytical column.
Gradient 5-95% B over 20-30 minutesA wider gradient ensures elution of all components for a comprehensive purity profile.
Detection CAD, ELSD, or UV (if applicable)Sensitive detection for accurate quantification of impurities.
Column Temp. Ambient or slightly elevated (e.g., 45 °C)Ensures sharp peaks and reproducible retention times.[8][15]
Step-by-Step Purification Protocol
  • System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.[1]

  • Injection: Inject the filtered sample onto the equilibrated column.

  • Elution and Fraction Collection: Run the preparative gradient as detailed in Table 1. Collect fractions corresponding to the target peak based on the detector signal.

  • Purity Analysis: Analyze an aliquot of the collected fractions using the analytical RP-HPLC method described in Table 2 to determine their purity.

  • Pooling and Product Isolation: Pool the fractions that meet the desired purity specifications. Remove the organic solvent (acetonitrile) under reduced pressure and lyophilize the remaining aqueous solution to obtain the purified this compound conjugate.

Visualization of the Workflow

A logical diagram of the purification and analysis workflow is presented below to illustrate the key stages of the process.

purification_workflow cluster_prep Sample Preparation cluster_purification Preparative RP-HPLC cluster_analysis Analysis & Isolation crude_sample Crude Conjugate Mixture dissolve Dissolve in Initial Mobile Phase crude_sample->dissolve filter Filter (0.22 µm) dissolve->filter inject_prep Inject Sample filter->inject_prep gradient_elution Gradient Elution inject_prep->gradient_elution collect_fractions Collect Fractions gradient_elution->collect_fractions analyze_purity Analytical HPLC Purity Check collect_fractions->analyze_purity pool_fractions Pool Pure Fractions analyze_purity->pool_fractions isolate_product Solvent Removal & Lyophilization pool_fractions->isolate_product final_product Pure Conjugate isolate_product->final_product

Caption: Workflow for the purification of this compound conjugates.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution Gradient is too steep: Closely eluting species do not have enough time to separate.Decrease the gradient slope (e.g., 0.5-1% change in organic per minute).[14]
Inappropriate column chemistry: The selectivity of the C18 phase may not be optimal.Try a different stationary phase, such as C4, especially for larger, more hydrophobic conjugates.[15]
Broad or Tailing Peaks Secondary interactions: Residual silanol groups on the silica backbone can interact with the analyte.Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to suppress silanol activity.[16]
Column overload: Injecting too much sample can lead to poor peak shape.Reduce the sample concentration or injection volume.[16]
Low Product Recovery Irreversible adsorption: The conjugate may be strongly and irreversibly binding to the column.Try a different column chemistry (e.g., C4). Consider a different mobile phase additive if the conjugate is unstable in TFA.[16]
Ghost Peaks Carryover or contamination: Residuals from previous injections or impurities in the mobile phase.Run blank injections between samples. Use freshly prepared, high-purity mobile phases.[16]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound conjugates by RP-HPLC. The key to success lies in a systematic approach that considers the unique challenges of PEGylated molecules, particularly the need for universal detectors like CAD or ELSD. By following the outlined method development strategy, step-by-step protocol, and troubleshooting guide, researchers can confidently achieve the high purity of their conjugates, which is a critical prerequisite for their use in therapeutic and diagnostic applications.

References

Application Note: Characterization of Bis-PEG5-acid Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of drug development and bioconjugation, the use of polyethylene glycol (PEG) linkers is a cornerstone strategy for enhancing the therapeutic properties of molecules. PEGylation, the covalent attachment of PEG chains, can significantly improve the solubility, stability, and pharmacokinetic profiles of biotherapeutics.[1][2] Among the diverse array of PEG linkers, discrete PEGs (dPEGs) are single molecular weight compounds that offer superior homogeneity over traditional, polydisperse polymeric PEGs, which is critical for ensuring product consistency and simplifying analytical characterization.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed characterization of Bis-PEG5-acid conjugates using mass spectrometry (MS). We will delve into the nuances of sample preparation, instrumental analysis, and data interpretation, underpinned by the principles of scientific integrity and field-proven insights. The protocols and methodologies described herein are designed to be self-validating, ensuring trustworthy and reproducible results.

The Challenge of Characterizing PEGylated Molecules

The analysis of PEGylated compounds by mass spectrometry presents unique challenges. Traditional polymeric PEGs are heterogeneous mixtures of different chain lengths, resulting in complex mass spectra with a distribution of peaks.[3][5] This polydispersity can obscure the precise mass of the conjugate and complicate data interpretation.[6][7][8] Furthermore, the propensity of PEGs to acquire multiple charges during electrospray ionization (ESI) can lead to convoluted spectra with overlapping charge state distributions, making it difficult to determine the zero-charge mass.[1][9]

Discrete PEGs, such as this compound, mitigate the issue of polydispersity by providing a homogenous linker of a defined molecular weight.[10] However, careful optimization of MS conditions is still paramount to achieve accurate mass determination and structural elucidation.

Selecting the Right Mass Spectrometry Technique

Two primary ionization techniques are widely employed for the analysis of PEGylated conjugates: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[11] The choice between them depends on the specific analytical goal.

  • MALDI-Time-of-Flight (TOF) MS is a robust technique for determining the average molecular weight and the degree of PEGylation, particularly for larger conjugates.[1][2][12] It is generally less susceptible to the complexities of multiple charging.[9] However, it may provide limited structural information and can be influenced by sample preparation and matrix effects.[5][6]

  • Electrospray Ionization (ESI) MS , often coupled with liquid chromatography (LC-MS), is the preferred method for detailed characterization, including the separation of isoforms and precise intact mass determination.[1][3][13] High-resolution instruments, such as Orbitrap and Q-TOF systems, provide the mass accuracy required for unambiguous formula confirmation.[14][15]

Comparative Overview of MS Techniques
FeatureMALDI-TOF MSLC-ESI-MS
Primary Application Average molecular weight, degree of PEGylationIntact mass, purity, isoform separation, fragmentation analysis
Ionization Soft ionization, primarily singly charged ionsSoft ionization, produces multiply charged ions
Sample Throughput HighModerate, dependent on LC runtime
Sample Purity Requirement More tolerant to impuritiesRequires higher sample purity to avoid ion suppression
Structural Information Limited, primarily molecular weightDetailed structural information via MS/MS
Data Complexity Simpler spectraComplex spectra requiring deconvolution

Experimental Workflow for Characterization

A systematic approach is crucial for the successful characterization of this compound conjugates. The following workflow outlines the key stages from sample preparation to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Interpretation Prep Dissolution & Dilution LC LC Separation (Optional) Prep->LC Inject MS1 MS1 Analysis (Intact Mass) LC->MS1 Elute MS2 MS/MS Analysis (Fragmentation) MS1->MS2 Select Precursor Deconvolution Deconvolution of MS1 Spectra MS1->Deconvolution FragAnalysis Fragment Ion Analysis MS2->FragAnalysis Report Comprehensive Characterization Report Deconvolution->Report FragAnalysis->Report

Caption: Overall workflow for the characterization of this compound conjugates.

Detailed Protocols

Protocol 1: Sample Preparation for Mass Spectrometry

The quality of the mass spectrum is highly dependent on proper sample preparation. The goal is to ensure the analyte is in a suitable solvent system, free of contaminants that can interfere with ionization.[16][17]

Materials:

  • This compound conjugate

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)[16]

  • Eppendorf tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the this compound conjugate and dissolve it in a 50:50 (v/v) mixture of water and acetonitrile to create a stock solution of approximately 1 mg/mL.[10]

  • Working Solution for ESI-MS: Dilute the stock solution with the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% FA) to a final concentration of 1-10 µg/mL.[10]

  • Working Solution for MALDI-TOF MS: Dilute the stock solution with a suitable solvent (e.g., 50:50 water/acetonitrile) to a final concentration of 1-10 pmol/µL.[11]

  • Centrifugation: Centrifuge the final solutions to pellet any insoluble material before transferring the supernatant to a clean vial for analysis.

Causality Behind Choices:

  • Using HPLC-grade solvents minimizes the introduction of contaminants that could suppress the analyte signal or add noise to the spectrum.

  • The addition of a small amount of acid (formic acid is generally preferred over TFA to avoid ion pairing) helps to protonate the analyte, facilitating positive ion mode detection.[16]

  • Dilution to the appropriate concentration range is critical to avoid detector saturation and to achieve optimal ionization efficiency.

Protocol 2: LC-ESI-MS Analysis

This protocol is designed for the detailed characterization of the conjugate, providing information on its purity, intact mass, and potential isoforms.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

LC Method:

  • Column: A C4 or C8 reversed-phase column is often suitable for PEGylated biomolecules.[18] For smaller conjugates, a C18 column can be used.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.[18]

  • Flow Rate: 0.3-0.5 mL/min.[18]

  • Column Temperature: 40-60°C.[18]

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[18]

  • Capillary Voltage: 3.5-4.5 kV.[18]

  • MS1 Scan Range: m/z 300-2000.[18]

  • Data Analysis: Deconvolute the raw ESI-MS spectrum to obtain the zero-charge mass of the conjugate.[11]

Post-Column Addition of Amines (Optional but Recommended): To simplify complex spectra arising from multiple charging of the PEG moiety, a post-column addition of a charge-reducing agent like diethylmethylamine (DEMA) or triethylamine (TEA) can be employed.[19][20][21] This technique reduces the charge state of the PEG portion of the conjugate, leading to a more easily interpretable spectrum.[19][20]

Protocol 3: MALDI-TOF MS Analysis

This protocol is suitable for rapid determination of the average molecular weight and the distribution of PEGylated species.

Materials:

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA)).[12]

  • Cationizing agent (e.g., sodium trifluoroacetate, NaTFA).[12]

  • MALDI target plate.

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., 50:50 ACN/water with 0.1% TFA).

  • Sample-Matrix Co-crystallization: Mix the sample solution with the matrix solution and the cationizing agent in a 1:5:1 (v/v/v) ratio of sample:matrix:cationizing agent.[12]

  • Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • MS Analysis: Acquire the mass spectrum in positive ion reflector mode.

Causality Behind Choices:

  • The choice of matrix is crucial for efficient desorption and ionization. CHCA is often used for smaller molecules, while SA is preferred for larger proteins and conjugates.

  • The addition of a cationizing agent like NaTFA promotes the formation of sodiated adducts, which can be more stable and provide a stronger signal than protonated molecules.[12]

Data Interpretation: Unraveling the Spectrum

Intact Mass Analysis

For ESI-MS data, the raw spectrum will display a series of peaks corresponding to the conjugate with different numbers of charges. Deconvolution software is used to transform this charge state distribution into a zero-charge mass spectrum, revealing the molecular weight of the intact conjugate.[3][11] The observed mass should be compared to the theoretical mass to confirm the identity of the conjugate.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By selecting a precursor ion of the conjugate and subjecting it to collision-induced dissociation (CID) or other fragmentation techniques, characteristic fragment ions can be generated.

For this compound conjugates, fragmentation will typically occur along the PEG backbone and at the linkages to the conjugated molecule. The fragmentation of the PEG chain is characterized by the neutral loss of ethylene glycol units (44 Da).[22][23][24][25] Analysis of the fragment ions can confirm the sequence of the PEG linker and the site of attachment to the target molecule.

Fragmentation cluster_precursor Precursor Ion Precursor [M + nH]ⁿ⁺ Frag1 Loss of (C₂H₄O)ₓ Precursor->Frag1 CID Frag2 Cleavage at Linker-Molecule Bond Precursor->Frag2 CID

Caption: Expected fragmentation pathways for this compound conjugates in MS/MS.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Signal Intensity - Low sample concentration- Ion suppression from contaminants (salts, detergents)- Inefficient ionization- Increase sample concentration- Desalt/purify the sample prior to analysis- Optimize ESI source parameters (voltages, gas flows, temperature)
Complex, Uninterpretable Spectrum - High degree of polydispersity (for non-discrete PEGs)- Overlapping charge states in ESI-MS- Presence of multiple adducts (Na+, K+)- Use a discrete PEG linker if possible- Employ charge reduction techniques (post-column amine addition)- Ensure high purity of solvents and reagents to minimize adduct formation
Mass Inaccuracy - Poor instrument calibration- Space charge effects- Calibrate the mass spectrometer using a known standard in the mass range of interest- Reduce sample concentration

Conclusion

The characterization of this compound conjugates by mass spectrometry is a critical step in ensuring the quality and consistency of these important molecules in drug development and other scientific applications. By leveraging the power of high-resolution mass spectrometry, coupled with meticulous sample preparation and thoughtful data analysis, researchers can gain deep insights into the identity, purity, and structure of their conjugates. The protocols and principles outlined in this application note provide a robust framework for achieving accurate and reliable results, ultimately contributing to the advancement of innovative therapeutics and technologies.

References

Application Notes & Protocols: Crafting Advanced Hydrogels with Bis-PEG5-acid Crosslinkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Bis-PEG5-acid as a homobifunctional crosslinking agent for the fabrication of advanced hydrogel systems. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind protocol choices, and provides detailed, field-tested methodologies for synthesis and characterization.

Introduction: The Critical Role of the Crosslinker

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the native extracellular matrix, making them invaluable scaffolds in tissue engineering, regenerative medicine, and controlled drug delivery.[1][2] The properties of a hydrogel—its mechanical stiffness, swelling behavior, degradation rate, and biocompatibility—are fundamentally dictated by the nature of its polymer backbone and, critically, the crosslinker that holds the network together.

This compound is a homobifunctional crosslinker featuring a central, hydrophilic five-unit polyethylene glycol (PEG) chain terminated by a carboxylic acid group at each end.[3][4] This structure offers a unique combination of features:

  • Biocompatibility: The PEG component is well-known for its protein resistance and low immunogenicity, contributing to the overall biocompatibility of the final hydrogel.[2][5]

  • Hydrophilicity: The inherent water-solubility of the PEG spacer enhances the water-absorbing capacity of the hydrogel.[1]

  • Defined Length: Unlike polydisperse crosslinkers, the monodisperse nature of the PEG5 chain provides precise control over the distance between polymer chains, allowing for more uniform and reproducible hydrogel networks.

  • Chemical Versatility: The terminal carboxylic acid groups provide a versatile handle for crosslinking, primarily by forming stable amide bonds with polymers containing primary amine groups.[3]

Mechanism of Crosslinking: Carbodiimide Chemistry

The crosslinking of amine-containing polymers with this compound is most commonly achieved through a "zero-length" crosslinking reaction mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[6][7] This is a two-step process that covalently links the carboxylic acid groups of the crosslinker to the primary amines on the polymer backbone.

The Causality Behind the Chemistry:

  • Activation of Carboxylic Acids: EDC first reacts with the carboxylic acid groups on this compound to form a highly reactive but unstable O-acylisourea intermediate.[6]

  • Stabilization with NHS: This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid and prevent crosslinking. To enhance efficiency and stability, NHS is added. It reacts with the O-acylisourea intermediate to form a more stable NHS ester.[6][8] This amine-reactive ester has a significantly longer half-life in aqueous solutions compared to the O-acylisourea intermediate, increasing the probability of a successful reaction with the target amine groups.

  • Amide Bond Formation: The NHS ester readily reacts with primary amines on the polymer chains (e.g., lysine residues in gelatin or modified hyaluronic acid) to form a stable, covalent amide bond, releasing NHS as a byproduct.[9]

dot graph "Crosslinking_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_activation" { label="Step 1: Activation"; bgcolor="#F1F3F4"; "Crosslinker" [label="this compound\n(-COOH)", fillcolor="#FFFFFF"]; "EDC" [label="EDC", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [label="O-acylisourea\n(Unstable Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NHS" [label="NHS", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Stable_Ester" [label="Amine-Reactive\nNHS Ester", fillcolor="#34A853", fontcolor="#FFFFFF"];

}

subgraph "cluster_conjugation" { label="Step 2: Conjugation"; bgcolor="#F1F3F4"; "Polymer" [label="Polymer Chain\nwith Primary Amine (-NH2)", fillcolor="#FFFFFF"]; "Crosslinked_Hydrogel" [label="Crosslinked Hydrogel\n(Stable Amide Bond)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

"Stable_Ester" -> "Crosslinked_Hydrogel" [label="+ Polymer (-NH2)\n- NHS"]; "Polymer" -> "Crosslinked_Hydrogel"; } caption: EDC/NHS mediated crosslinking workflow.

Experimental Design: Key Parameters for Success

The final properties of the hydrogel are not determined by the components alone, but by the conditions under which they are assembled. Careful consideration of the following parameters is essential for achieving reproducible and tailored hydrogel characteristics.

ParameterRationale & CausalityTypical Range
Polymer Concentration Directly impacts the density of the final hydrogel network. Higher concentrations lead to stiffer gels with smaller mesh sizes, which can reduce swelling and slow the diffusion of encapsulated molecules.5 - 20% (w/v)
Crosslinker Stoichiometry The molar ratio of this compound to reactive amine groups on the polymer dictates the crosslinking density. A higher ratio results in a more densely crosslinked, stiffer hydrogel.[10]0.5:1 to 2:1 (Carboxyl:Amine)
EDC/NHS Molar Ratio A molar excess of EDC/NHS over the carboxylic acid groups of the crosslinker is required to drive the activation reaction efficiently. The ratio of NHS to EDC is also critical; typically, a 1:2 to 1:1 ratio of EDC:NHS is used to optimize the formation of the stable NHS ester.[11]EDC:COOH (2:1 to 5:1), NHS:EDC (0.5:1 to 1:1)
pH of Reaction The reaction is highly pH-dependent. The activation step with EDC is more efficient in a slightly acidic environment (pH 4.5-6.0). However, the subsequent reaction of the NHS ester with primary amines is optimal at a physiological to slightly alkaline pH (7.0-8.5), where the amines are deprotonated and more nucleophilic.[6][12] A common strategy is to perform the reaction in a buffer like MES at pH ~6.0 before adjusting the pH or exchanging the buffer for PBS at pH 7.4.Activation: pH 4.5-6.0, Conjugation: pH 7.2-8.5
Temperature & Time Reactions are typically performed at room temperature. Gelation time can be tuned by varying reactant concentrations and can range from minutes to hours.[13]4°C to 37°C, 30 min to several hours

Protocol: Formation of an Amine-Modified Hyaluronic Acid (HA) Hydrogel

This protocol provides a method for creating a hydrogel using amine-modified hyaluronic acid (HA-Amine) and this compound. HA is a biocompatible polysaccharide that is widely used in tissue engineering but requires modification to introduce amine groups for this crosslinking chemistry.

Materials:

  • Hyaluronic Acid, Amine-Modified (HA-Amine)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-Buffered Saline (PBS) (1X, pH 7.4)

  • Sterile, nuclease-free water

Protocol Steps:

  • Prepare Polymer Solution: Dissolve HA-Amine in PBS (pH 7.4) to the desired final concentration (e.g., 10 mg/mL). Ensure it is fully dissolved. Rationale: This solution contains the polymer backbone with the primary amines ready for crosslinking.

  • Prepare Crosslinker Activation Solution: In a separate tube, dissolve this compound, EDC, and NHS in MES buffer (pH 6.0). A typical molar ratio would be 1:2:1 of Acid:EDC:NHS. Vortex briefly to mix. This activation step should be performed immediately before use. Rationale: This step activates the carboxylic acid groups of the crosslinker to form the amine-reactive NHS esters. Performing this in a slightly acidic MES buffer optimizes the activation step.[8]

  • Initiate Crosslinking: Add the freshly prepared crosslinker activation solution to the HA-Amine polymer solution. Mix thoroughly by gentle pipetting or vortexing. The final pH of the mixture will be close to neutral. Rationale: This initiates the reaction between the activated crosslinker and the amine groups on the HA, starting the formation of the 3D network.

  • Gel Casting: Immediately dispense the solution into the desired mold (e.g., a multi-well plate, a syringe for injectable applications, or between two glass plates with a spacer).

  • Gelation: Allow the solution to incubate at room temperature or 37°C. Gelation time will depend on the specific concentrations used. Monitor for the formation of a stable gel that does not flow when its container is tilted.

  • Washing: Once gelled, gently wash the hydrogel with an excess of PBS (pH 7.4) several times over 24 hours to remove unreacted crosslinker, byproducts (EDC-urea, NHS), and any non-crosslinked polymer. Rationale: This purification step is crucial for ensuring the biocompatibility of the final hydrogel by removing potentially cytotoxic residual reagents.[6]

dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="1. Prepare Polymer Solution\nHA-Amine in PBS (pH 7.4)", fillcolor="#FFFFFF"]; B [label="2. Prepare Activation Solution\nthis compound + EDC + NHS\nin MES Buffer (pH 6.0)", fillcolor="#FFFFFF"]; C [label="3. Mix Solutions\nInitiate Crosslinking", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Cast Hydrogel\nDispense into mold", fillcolor="#FFFFFF"]; E [label="5. Incubate for Gelation\n(Room Temp or 37°C)", fillcolor="#FFFFFF"]; F [label="6. Wash & Purify\nRemove byproducts with PBS", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Characterization\n(Swelling, Rheology, Degradation)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> C; B -> C; C -> D [label="Immediately"]; D -> E; E -> F; F -> G; } caption: Hydrogel synthesis and characterization workflow.

Hydrogel Characterization: Validating Your System

Characterizing the physical properties of the hydrogel is a mandatory step to ensure it meets the requirements for its intended application.

Protocol 1: Swelling Ratio Determination

The swelling ratio provides a measure of the hydrogel's ability to absorb and retain water, which influences nutrient transport and drug release kinetics.[14]

  • Prepare hydrogel discs of a uniform size.

  • After the washing step, gently blot a set of hydrogels to remove surface water and weigh them to get the initial swollen mass (Ms_initial).

  • Freeze-dry (lyophilize) the hydrogels until a constant weight is achieved. Record this as the dry mass (Md).

  • Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.

  • At predetermined time points, remove the hydrogels, blot away excess surface water, and record the swollen mass (Ms).

  • Continue until the weight no longer increases, indicating equilibrium swelling has been reached.[15]

  • Calculation:

    • Mass Swelling Ratio (%SR) = [ (Ms - Md) / Md ] * 100[14]

    • Equilibrium Water Content (%EWC) = [ (Ms_equilibrium - Md) / Ms_equilibrium ] * 100[14]

Protocol 2: Rheological Characterization for Mechanical Properties

Rheology provides quantitative data on the stiffness (storage modulus, G') and viscous properties (loss modulus, G'') of the hydrogel.[16] A standardized approach involves a sequence of tests.[17]

  • Sample Loading: Place a hydrogel sample (e.g., a 2 mL disc) onto the lower plate of a rheometer.[18]

  • Time Sweep: Monitor G' and G'' over time immediately after mixing the components to determine the gelation point (the crossover point where G' > G'').[16]

  • Strain Sweep: Apply an increasing oscillatory strain at a constant frequency to determine the linear viscoelastic region (LVER), where the modulus is independent of strain. Subsequent tests should be run within this strain range.[17]

  • Frequency Sweep: Apply a range of frequencies at a constant strain (within the LVER) to determine how the material's properties depend on the timescale of deformation. The storage modulus in the plateau region is often reported as the hydrogel's stiffness.[16][17]

Protocol 3: In Vitro Degradation Assay

This assay measures the stability of the hydrogel over time, which is critical for applications requiring a controlled release profile or scaffold resorption.[19]

  • Prepare and weigh several identical hydrogel samples (initial weight, W0).[20]

  • Place each hydrogel in a separate vial containing a known volume of PBS (pH 7.4), with or without a relevant enzyme (e.g., hyaluronidase for HA-based gels). Incubate at 37°C.

  • At specified time points, remove the hydrogel, blot away any surface liquid, and record the remaining weight (Wt).[20]

  • Alternatively, for hydrolytic degradation, the remaining polymer mass can be determined by freeze-drying the samples at each time point.[19]

  • Calculation:

    • Weight Remaining (%) = (Wt / W0) * 100[20]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No Gelation or Weak Gel - Inactive EDC/NHS (hydrolyzed due to moisture).- Incorrect pH for conjugation.- Insufficient crosslinker concentration.- Buffer contains primary amines (e.g., Tris).- Use fresh or properly stored EDC/NHS.- Verify the pH of all buffers.- Increase the molar ratio of this compound.- Use an amine-free buffer like PBS, MES, or HEPES.[12]
Gel Forms Too Quickly - Concentrations of polymer or crosslinker are too high.- Temperature is too high.- Reduce the concentration of reactants.- Perform the initial mixing steps on ice to slow the reaction rate.
High Cell Death (if encapsulating cells) - Cytotoxicity from unreacted EDC/NHS or byproducts.- High crosslinking density restricting nutrient diffusion.- Ensure thorough washing of the hydrogel after gelation.- Reduce the concentration of the crosslinker to increase mesh size.
Inconsistent Results - Inaccurate measurement of reagents.- Variation in temperature or pH.- Premature hydrolysis of activated crosslinker.- Prepare master mixes of solutions to reduce pipetting errors.- Strictly control all reaction parameters.- Use the activated crosslinker solution immediately after preparation.

Conclusion

This compound is a powerful and versatile crosslinker for fabricating biocompatible hydrogels with tunable properties. By understanding the principles of EDC/NHS chemistry and carefully controlling key experimental parameters, researchers can rationally design and validate hydrogel systems tailored for specific applications in drug delivery, 3D cell culture, and regenerative medicine. The protocols provided herein offer a robust framework for the synthesis and essential characterization of these advanced biomaterials.

References

Application Notes and Protocols for Bis-PEG5-acid in Diagnostic Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of PEGylation in Modern Diagnostics

In the pursuit of highly sensitive and specific diagnostic assays, the control of surface chemistry is paramount. Non-specific binding of biomolecules to assay surfaces is a persistent challenge, often leading to high background signals, reduced sensitivity, and inaccurate results.[1] Poly(ethylene glycol) (PEG) has emerged as a powerful tool to mitigate these issues. The process of conjugating PEG chains to molecules or surfaces, known as PEGylation, creates a hydrophilic and sterically hindering layer that significantly reduces non-specific protein adsorption.[2][3] This results in a dramatic improvement in the signal-to-noise ratio, a critical factor in the development of robust and reliable immunoassays, biosensors, and other diagnostic platforms.[2][4]

This guide focuses on a specific, discrete PEG (dPEG®) linker: Bis-PEG5-acid . This homobifunctional molecule consists of a five-unit PEG chain with a terminal carboxylic acid group at each end.[5][6] Its defined molecular weight and length provide consistency and reproducibility in assay development, while its hydrophilic nature enhances the solubility of conjugated biomolecules.[7][8] The two terminal carboxylic acids offer versatile anchor points for covalent immobilization onto amine-functionalized surfaces or for crosslinking amine-containing biomolecules.[6][9]

These application notes will provide an in-depth understanding of the mechanisms by which this compound enhances assay performance, detailed protocols for its use in various diagnostic applications, and expert insights into optimizing its integration into your assay development workflow.

Core Principles: Mechanism of Action and Chemical Activation

The efficacy of this compound in diagnostic assays is rooted in two fundamental principles: the formation of a hydration layer to prevent non-specific binding and the robust chemistry used for its covalent attachment.

Mitigating Non-Specific Binding

When a surface is modified with PEG linkers, the ethylene glycol units attract and organize water molecules, forming a dense, protective hydration layer.[1] This layer acts as a physical and energetic barrier, sterically hindering the approach of unwanted proteins and other biomolecules from complex samples like serum or plasma, thus preventing their non-specific adsorption to the surface.[4] The result is a significant reduction in background noise and an enhanced ability to detect low-abundance analytes.

cluster_0 Unmodified Hydrophobic Surface cluster_1 This compound Modified Surface Unmodified Surface Assay Surface Analyte Target Analyte Analyte->Unmodified Surface Specific Binding NonSpecificProtein Non-Specific Protein NonSpecificProtein->Unmodified Surface Non-Specific Binding (High Background) PEG_Surface Assay Surface PEG_Layer This compound Hydration Layer Analyte2 Target Analyte Analyte2->PEG_Layer:f0 Specific Binding (Low Background) NonSpecificProtein2 Non-Specific Protein NonSpecificProtein2->PEG_Layer:f1 Repelled

Mechanism of non-specific binding reduction by a PEGylated surface.

Carbodiimide-Mediated Activation and Amine Coupling

The terminal carboxylic acid groups of this compound are not inherently reactive towards amines. They must first be activated to form a more reactive intermediate. The most common and effective method for this is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10][11]

The process occurs in two steps:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[11]

  • Stabilization: NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions, thereby increasing the efficiency of the subsequent conjugation reaction.[10][11]

The resulting NHS ester readily reacts with primary amines (e.g., on lysine residues of antibodies or on amine-functionalized surfaces) at a physiological to slightly alkaline pH (7.2-8.5) to form a stable and covalent amide bond.[12]

G BisPEG This compound (-COOH) EDC_NHS EDC + NHS (Activation Buffer, pH 4.5-6.0) BisPEG->EDC_NHS ActivatedPEG Amine-Reactive PEG-NHS Ester EDC_NHS->ActivatedPEG 15-30 min activation AmineMolecule Biomolecule or Surface with Primary Amine (-NH2) ActivatedPEG->AmineMolecule Conjugation (pH 7.2-8.5) ConjugatedProduct Stable Amide Bond (-CONH-) ActivatedPEG->ConjugatedProduct AmineMolecule->ConjugatedProduct

Activation and conjugation pathway of this compound.

Applications in Diagnostic Assay Platforms

The versatile properties of this compound make it suitable for enhancing performance across a range of diagnostic formats.

Enzyme-Linked Immunosorbent Assays (ELISA)

In ELISA, high background from non-specific binding of antibodies or other sample components to the microplate surface can obscure the signal from low-concentration analytes. This compound can be used to create a hydrophilic, protein-repellent surface on polystyrene plates. By covalently immobilizing a layer of this compound, followed by the attachment of capture antibodies to its terminal groups, a robust and sensitive assay surface can be created. This leads to lower background, increased signal-to-noise ratio, and improved detection limits.[4]

Lateral Flow Assays (LFA)

The performance of LFAs is highly dependent on the properties of the nanoparticle probes (e.g., gold or latex nanoparticles). Aggregation of these probes or their non-specific binding to the nitrocellulose membrane can lead to false positives or inaccurate results. Functionalizing nanoparticles with this compound enhances their colloidal stability and hydrophilicity, preventing aggregation and reducing non-specific interactions with the LFA membrane.[13][14] This ensures smooth flow and clear, specific signal generation at the test and control lines.

Biosensors (SPR, QCM, Electrochemical)

For surface-based biosensors, such as those using Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), or electrochemical detection, a well-defined and anti-fouling surface is critical for sensitive and reproducible measurements.[15][16] this compound can be used to create a self-assembled monolayer (SAM) on an appropriately functionalized sensor surface (e.g., an amine-functionalized gold surface). This PEG layer not only minimizes non-specific binding from complex samples but also extends the immobilized biorecognition molecules (e.g., antibodies, aptamers) away from the surface, reducing steric hindrance and improving their accessibility for target binding.[16][17]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common applications of this compound in diagnostic assay development.

Protocol 1: Surface Modification of Amine-Functionalized Microplates for ELISA

This protocol describes the covalent attachment of this compound to an amine-coated microplate to create a hydrophilic, low-binding surface, followed by the immobilization of a capture antibody.

Materials and Reagents:

  • Amine-functionalized 96-well microplates

  • This compound (e.g., BroadPharm BP-20412)[5]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Ethanolamine or Tris-HCl, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Capture antibody in Reaction Buffer

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Workflow Diagram:

start Start: Amine- functionalized Plate prepare Prepare this compound Stock Solution start->prepare activate Activate Carboxyl Groups (EDC/Sulfo-NHS) prepare->activate incubate_peg Incubate with Plate (2 hours, RT) activate->incubate_peg wash1 Wash Plate incubate_peg->wash1 immobilize_ab Immobilize Capture Ab (Overnight, 4°C) wash1->immobilize_ab wash2 Wash Plate immobilize_ab->wash2 quench Quench Unreacted Sites (30 min, RT) wash2->quench wash3 Wash Plate quench->wash3 end Ready for Assay wash3->end

Workflow for microplate surface modification and antibody immobilization.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in ice-cold Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, dilute the this compound stock solution to 1 mg/mL in Activation Buffer.

    • Add EDC and Sulfo-NHS solutions to the diluted this compound. Refer to the table below for recommended molar ratios.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[18]

  • Coating the Microplate with Activated PEG:

    • Immediately add 100 µL of the activated this compound solution to each well of the amine-functionalized microplate.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Washing:

    • Discard the solution and wash the wells three times with 200 µL of Wash Buffer.

  • Immobilization of Capture Antibody:

    • Prepare a solution of your capture antibody (e.g., 1-10 µg/mL) in Reaction Buffer.

    • Add 100 µL of the antibody solution to each well.

    • Incubate overnight at 4°C.

  • Washing:

    • Discard the antibody solution and wash the wells three times with 200 µL of Wash Buffer.

  • Quenching (Blocking):

    • Add 200 µL of Quenching Buffer to each well to block any remaining active sites.

    • Incubate for 30 minutes at room temperature.[18]

  • Final Wash:

    • Discard the Quenching Buffer and wash the wells three times with 200 µL of Wash Buffer. The plate is now ready for the subsequent steps of your ELISA protocol.

Quantitative Data Summary:

ParameterRecommended Molar Ratio (Reagent:this compound)Purpose
EDC1.5:1 to 2:1Activates the linker's carboxyl groups.[18]
Sulfo-NHS1.5:1 to 2:1Creates a more stable amine-reactive intermediate.[18]
Capture AntibodyVaries (typically 1-10 µg/mL)Binds the target analyte.
Quenching Agent20-50 mM final concentrationDeactivates any remaining reactive NHS esters.[18]
Protocol 2: Conjugation of this compound to an Antibody or Protein

This protocol details the procedure for crosslinking or modifying an antibody or other protein with this compound. This can be useful for creating antibody-enzyme conjugates with improved stability or for other bioconjugation applications.

Materials and Reagents:

  • Antibody/Protein (in amine-free buffer, e.g., PBS, pH 7.4)

  • This compound[5]

  • EDC and Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.[18]

  • Activation of this compound:

    • Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.[18]

    • In a microcentrifuge tube, combine the required volume of the this compound stock solution with Activation Buffer.

    • Add EDC and Sulfo-NHS to achieve the desired molar excess over the this compound (e.g., 2 equivalents per carboxyl group).[18]

    • Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.[18]

  • Conjugation to Antibody:

    • Immediately add the activated this compound solution to the prepared antibody solution. The molar ratio of linker to antibody will need to be optimized for your specific application but a starting point of 10:1 to 40:1 is common.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[18]

  • Quenching the Reaction:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[18]

    • Incubate for 30 minutes at room temperature.[18]

  • Purification:

    • Purify the PEGylated antibody from excess linker and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.

    • Collect fractions containing the purified conjugate and confirm the concentration (e.g., using A280 measurement).

Optimization and Characterization:

  • The degree of PEGylation can be controlled by adjusting the molar ratio of the linker to the protein, reaction time, and pH.[19]

  • Characterize the final conjugate using techniques such as SDS-PAGE (which will show an increase in apparent molecular weight), and mass spectrometry to determine the degree of modification.[20]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Background Signal in Assay - Incomplete surface coverage with PEG.- Non-specific binding of detection antibody.- Increase the concentration of this compound during the coating step.- Ensure the quenching step is performed effectively.- Add blocking agents like BSA or casein to the assay buffer.[21]
Low Conjugation Efficiency - Inactivated this compound or EDC/NHS reagents due to hydrolysis.- Suboptimal reaction pH.- Presence of primary amines in the buffer.- Prepare EDC/NHS solutions fresh and use anhydrous solvents for stock solutions.[19]- Ensure activation is performed at pH 4.5-6.0 and conjugation at pH 7.2-8.5.[10]- Perform buffer exchange of the protein into an amine-free buffer (e.g., PBS, MES, HEPES).[18]
Protein Aggregation During Conjugation - High protein concentration.- Suboptimal buffer conditions.- Excessive cross-linking due to high linker-to-protein ratio.- Reduce the protein concentration in the reaction mixture.[19]- Screen different buffer systems to maintain protein stability.[19]- Optimize and reduce the molar excess of the this compound reagent.
Loss of Biological Activity of Conjugated Protein - PEGylation occurred at or near the protein's active or binding site.[20]- Reduce the degree of PEGylation by lowering the linker-to-protein molar ratio.- Consider site-specific conjugation strategies if random lysine conjugation is disruptive.

Conclusion

This compound is a versatile and highly effective tool for the development of next-generation diagnostic assays. Its defined length, hydrophilicity, and robust conjugation chemistry provide a reliable means to reduce non-specific binding, improve the stability of biomolecules, and ultimately enhance assay sensitivity and specificity. By understanding the core principles of its application and following optimized protocols, researchers, scientists, and drug development professionals can leverage this compound to overcome common assay development hurdles and create more accurate and dependable diagnostic tools.

References

Troubleshooting & Optimization

Technical Support Center: Side Reactions of Bis-PEG5-acid with Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis-PEG5-acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions encountered during bioconjugation experiments. As your dedicated Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to navigate these challenges, ensuring the success and reproducibility of your work.

Introduction: Understanding this compound and its Reactivity

This compound is a homobifunctional crosslinker featuring two terminal carboxylic acid groups connected by a hydrophilic 19-atom (21.7 Å) polyethylene glycol (PEG) spacer.[1] Its primary application involves crosslinking molecules containing primary or secondary amines.[1] This is typically achieved by activating the terminal carboxylic acids into N-hydroxysuccinimide (NHS) esters using carbodiimides like EDC, which then readily react with nucleophilic primary amines (e.g., the ε-amino group of lysine) to form stable amide bonds.[2][3][4]

While this chemistry is robust, side reactions can occur, leading to low yields, product heterogeneity, and inconsistent results. This guide will dissect these potential issues and provide you with the tools to mitigate them effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My conjugation yield is unexpectedly low. What are the likely causes?

Low conjugation efficiency is a common issue that can often be traced back to the hydrolysis of the activated NHS ester or suboptimal reaction conditions.[5]

Core Issue: NHS Ester Hydrolysis

The most significant competing reaction is the hydrolysis of the NHS ester by water.[2][5][6] This reaction converts the reactive NHS ester back into a non-reactive carboxylic acid, thereby reducing the amount of reagent available for conjugation.[5] The rate of hydrolysis is highly dependent on pH and temperature.[2][7]

  • Causality: At higher pH values (above 8.5), the rate of hydrolysis increases dramatically.[2][3][8] While a slightly alkaline pH is needed to deprotonate primary amines for nucleophilic attack, an excessively high pH will favor hydrolysis over conjugation.[3][8] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[7]

Troubleshooting & Mitigation:

Parameter Recommendation Scientific Rationale
pH Control Maintain a reaction pH between 7.2 and 8.5.[2][7] An initial pH of 8.3-8.5 is often a good starting point.[6][8][9][10]This range balances the need for deprotonated, nucleophilic amines with the minimization of NHS ester hydrolysis.[3]
Temperature Perform reactions at 4°C to slow the rate of hydrolysis.[2][6]Lower temperatures decrease the rate of both the desired reaction and the competing hydrolysis, but the effect on hydrolysis is more pronounced.
Reagent Preparation Prepare NHS ester stock solutions fresh in anhydrous DMSO or DMF immediately before use.[6]NHS esters are moisture-sensitive and should be stored desiccated at -20°C.[6][11] Allowing the reagent to equilibrate to room temperature before opening prevents condensation.[11]
Reaction Time Avoid prolonged incubation times, especially at higher pH and room temperature.[6]The longer the reaction, the more time for hydrolysis to occur. A typical reaction is 1-4 hours at room temperature or overnight on ice.[8][9]
Buffer Choice Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[6]Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[5][6][8]
Q2: I'm observing modification of amino acids other than lysine. Is this expected?

Yes, under certain conditions, activated this compound (as an NHS ester) can react with other nucleophilic amino acid side chains. These side reactions are generally less efficient than the reaction with primary amines.[2]

Side Reactions with Other Nucleophilic Residues:

  • Tyrosine, Serine, and Threonine: The hydroxyl groups (-OH) of these residues can be acylated by NHS esters to form ester bonds.[2][6][12][13][14] This side reaction is more pronounced at a lower pH (around 6.0) where primary amines are protonated and less reactive.[2][15] However, these O-acylations are less stable than amide bonds and can be hydrolyzed.[2]

  • Cysteine: The sulfhydryl group (-SH) of cysteine is a strong nucleophile and can react with NHS esters to form a thioester linkage.[2][13] This reaction is generally less favored than the reaction with primary amines, and the resulting thioester bond is more labile than an amide bond.[2]

  • Histidine and Arginine: Reactivity with the imidazole group of histidine and the guanidinium group of arginine has been reported, but these are generally considered minor side reactions.[2][13]

Visualizing Primary vs. Side Reactions:

Side_Reactions cluster_0 Primary Reaction (pH 7.2-8.5) cluster_1 Competing Side Reactions PEG_NHS Activated Bis-PEG5-NHS Amide_Bond Stable Amide Bond PEG_NHS->Amide_Bond Acylation Lysine Lysine (-NH2) Lysine->Amide_Bond PEG_NHS_Side Activated Bis-PEG5-NHS Inactive_Acid Inactive Carboxylic Acid PEG_NHS_Side->Inactive_Acid Hydrolysis (Major Side Rxn) Unstable_Ester Unstable Ester Bond PEG_NHS_Side->Unstable_Ester O-Acylation (favored at pH < 7) Thioester Labile Thioester Bond PEG_NHS_Side->Thioester S-Acylation Hydrolysis Water (H2O) Hydrolysis->Inactive_Acid Tyrosine Tyr, Ser, Thr (-OH) Tyrosine->Unstable_Ester Cysteine Cysteine (-SH) Cysteine->Thioester

Caption: Primary reaction of activated PEG-NHS with lysine vs. common side reactions.

Troubleshooting & Mitigation:

Side Reaction Mitigation Strategy Scientific Rationale
Tyrosine, Serine, Threonine Increase reaction pH to the optimal range of 7.2-8.5.[2]At this pH, primary amines are deprotonated and significantly more nucleophilic than hydroxyl groups, outcompeting them for the NHS ester.
Cysteine Block sulfhydryl groups with a reversible blocking agent prior to the NHS ester reaction if cysteine modification is a concern.This prevents the cysteine thiol from reacting with the NHS ester. The blocking group can be removed after the PEGylation step.
Q3: My final product is a complex mixture of mono-, multi-, and un-PEGylated species. How can I improve selectivity for the mono-PEGylated product?

Achieving a high yield of a specific PEGylated species (e.g., mono-PEGylated) requires careful optimization of reaction parameters. The formation of multiple species is a common challenge in PEGylation.[16][17]

Key Factors Influencing Selectivity:

  • PEG-to-Protein Molar Ratio: This is often the most critical parameter influencing the degree of PEGylation.[16] A high molar excess of the PEG linker will drive the reaction towards multi-PEGylated species.

  • Reaction pH: As discussed, pH affects the reactivity of different amine groups. It's possible to direct PEGylation towards lower-pK amino groups by performing the reaction at a lower pH.[18]

  • Protein Concentration: Low protein concentrations can favor the competing hydrolysis reaction of the NHS ester.[]

Troubleshooting & Optimization (Design of Experiments - DOE Approach):

A Design of Experiments (DOE) approach is highly effective for optimizing PEGylation reactions to maximize the desired product while minimizing byproducts.[16]

Parameter Range to Investigate Rationale
PEG/Protein Molar Ratio 1:1 to 10:1Start with a lower ratio (e.g., 3:1 or 5:1)[20] and systematically increase it to find the optimal balance for mono-PEGylation.
Reaction pH 7.0 to 8.5A systematic screen within this range can identify a pH that favors modification of the most reactive amine, potentially leading to higher mono-PEGylation.[16]
Reaction Time 30 minutes to 4 hours (RT) or 2 to 16 hours (4°C)Shorter reaction times may limit the extent of PEGylation, favoring mono-conjugates.
Protein Concentration 1 mg/mL to 10 mg/mLHigher protein concentrations can improve the kinetics of the desired bimolecular reaction over the unimolecular hydrolysis reaction.[]

Workflow for Optimizing Mono-PEGylation:

DOE_Workflow Define Define Goal: Maximize Mono-PEGylated Product Parameters Identify Key Parameters: - Molar Ratio - pH - Time - Concentration Define->Parameters DOE Design of Experiments (DOE) (e.g., Full Factorial) Parameters->DOE Execute Execute Small-Scale Test Reactions DOE->Execute Analyze Analyze Products by SEC-HPLC or SDS-PAGE Execute->Analyze Model Model Results & Identify Optimal Conditions Analyze->Model ScaleUp Validate & Scale-Up Optimized Protocol Model->ScaleUp

Caption: Design of Experiments (DOE) workflow for PEGylation optimization.

Experimental Protocols

Protocol 1: Standard Conjugation of Activated Bis-PEG5-NHS to a Protein

This protocol provides a starting point for the conjugation reaction. Optimization will likely be required.

  • Prepare Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) at a pH of 8.3-8.5.[8][9][10]

    • Ensure the protein concentration is at least 1-2 mg/mL. If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using a desalting column or dialysis.[6]

  • Prepare Activated PEG Solution:

    • Immediately before use, dissolve the activated Bis-PEG5-NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[6][8][9]

    • Note: Use high-quality, amine-free DMF to avoid side reactions with dimethylamine impurities.[8]

  • Reaction:

    • Add the desired molar excess of the activated PEG solution to the protein solution while gently vortexing.[9] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[6]

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[6][8]

  • Quenching (Recommended):

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[5][6]

    • Incubate for 15-30 minutes at room temperature to ensure any remaining active NHS ester is deactivated.[6]

  • Purification:

    • Remove excess crosslinker and byproducts using a desalting column (gel filtration), dialysis, or size-exclusion chromatography (SEC).[6][8][9]

Protocol 2: Analytical Method for Detecting PEGylation Products

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is a powerful method to separate and quantify unreacted protein, mono-PEGylated, and multi-PEGylated species based on their different hydrodynamic radii.[16][21]

  • System: An HPLC system with a UV detector and a size-exclusion column suitable for protein separation.

  • Mobile Phase: A typical mobile phase is 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0.

  • Sample Preparation: Take aliquots from your reaction at different time points (e.g., T=0, T=1hr, T=4hr, T=overnight). Quench the reaction immediately as described above.

  • Analysis:

    • Inject the quenched sample onto the SEC column.

    • Monitor the elution profile at 280 nm.

    • The unreacted protein will elute first (smallest hydrodynamic volume), followed by the mono-PEGylated species, and then the multi-PEGylated species.

    • Quantify the area under each peak to determine the relative amounts of each species and assess the progress of the reaction.[16]

References

Technical Support Center: Navigating Bis-PEG5-Acid Conjugation to Prevent Aggregation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of aggregation during Bis-PEG5-acid conjugation. As your partner in research, we aim to equip you with the scientific rationale and practical protocols to ensure the success of your bioconjugation experiments.

Introduction to this compound Conjugation and the Aggregation Challenge

This compound is a homobifunctional crosslinker featuring two terminal carboxylic acid groups connected by a five-unit polyethylene glycol (PEG) spacer. This reagent is instrumental in bioconjugation, enabling the crosslinking of molecules with primary amine groups, such as proteins, peptides, and other biomolecules, through the formation of stable amide bonds. This process typically involves the activation of the carboxylic acid groups using carbodiimide chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS).[1][2]

While PEGylation is a powerful technique to enhance the therapeutic properties of proteins, such as increasing their solubility and in vivo half-life, the conjugation process itself can sometimes trigger protein aggregation.[3][4] Aggregation can lead to a loss of biological activity, increased immunogenicity, and challenges in purification and characterization, ultimately compromising the therapeutic potential of the bioconjugate.[5][6] This guide will delve into the causes of aggregation and provide robust strategies to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during this compound conjugation?

Protein aggregation during conjugation with this compound is a multifaceted problem stemming from several factors that can disrupt the delicate balance of protein stability.[7] The primary culprits include:

  • Intermolecular Cross-linking : As a bifunctional linker, this compound can inadvertently connect multiple protein molecules, leading to the formation of large, often insoluble aggregates.[1][8] This is a significant risk when the goal is intramolecular modification or conjugation to another molecule.

  • Suboptimal Reaction Conditions : The stability of a protein is highly sensitive to its environment.[7] Factors such as pH, temperature, and buffer composition can significantly influence a protein's conformational stability.[9] Deviating from the optimal range for a specific protein can lead to the exposure of hydrophobic regions that promote self-association and aggregation.[10]

  • High Reactant Concentrations : At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[11][12] Similarly, a high concentration of the crosslinker can also drive aggregation.[1]

  • Loss of Electrostatic Stabilization : During the EDC/NHS activation step, the negative charges of the carboxylic acid groups are neutralized. This can lead to a loss of electrostatic repulsion that keeps some proteins dispersed in solution, thereby causing them to aggregate.[1]

  • Chemical Modification Effects : The covalent attachment of PEG chains can alter the surface properties of a protein. This can potentially expose hydrophobic patches or change the protein's isoelectric point (pI), leading to reduced solubility and aggregation.[13][14]

Q2: How does the pH of the reaction buffer impact aggregation?

The pH of the reaction buffer is a critical parameter that must be carefully optimized, as it influences both the reaction chemistry and protein stability.[15]

  • Activation Step (EDC/NHS) : The activation of the carboxylic acid groups on this compound with EDC and NHS is most efficient in a slightly acidic pH range, typically between 4.5 and 6.0.[1][15]

  • Conjugation Step (Amine Coupling) : The subsequent reaction of the activated NHS-ester with primary amines on the protein is more efficient at a neutral to slightly basic pH, generally between 7.2 and 8.0.[1][15] This is because the primary amine groups need to be deprotonated to act as effective nucleophiles.[16]

  • Protein Stability : Each protein has a unique pH range in which it maintains its native conformation and maximum stability. Performing the conjugation reaction outside of this optimal pH range can induce unfolding and aggregation.[17]

A common strategy to navigate these conflicting pH optima is a two-step reaction with a pH shift.[18]

Q3: Can the choice of buffer system itself contribute to aggregation?

Yes, the buffer composition can significantly affect protein stability.[17][19]

  • Competing Nucleophiles : Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target protein for reaction with the activated this compound.[8][12] Suitable alternatives include phosphate-buffered saline (PBS), MES, HEPES, or borate buffers.[1]

  • Buffer-Protein Interactions : Buffer molecules can interact with the protein surface, modulating its stability.[20][21] The type and concentration of the buffer can influence the electrostatic interactions and hydration of the protein, thereby affecting its propensity to aggregate.[19]

Q4: What are stabilizing excipients, and how can they prevent aggregation?

Stabilizing excipients are additives that can be included in the reaction buffer to help maintain the protein's native structure and prevent aggregation.[10] They work through various mechanisms:

Excipient ClassExample(s)Typical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v)Act as protein stabilizers through preferential exclusion, favoring a more compact, native protein state.[10][12]
Amino Acids Arginine, Glycine50-100 mMSuppress non-specific protein-protein interactions. Arginine can interact with hydrophobic patches on the protein surface.[10][12]
Non-ionic Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduce surface tension and can prevent surface-induced aggregation at interfaces (e.g., air-water).[10][12]

Troubleshooting Guide: A Systematic Approach to Preventing Aggregation

If you are encountering aggregation during your this compound conjugation, a systematic, multi-step approach is the most effective way to diagnose and resolve the issue.

Troubleshooting_Workflow cluster_0 Phase 1: Reaction Optimization cluster_1 Phase 2: Formulation & Kinetics cluster_2 Phase 3: Strategy Re-evaluation A Problem: Aggregation Observed B Step 1: Optimize Reaction Conditions (Concentration, Molar Ratio, pH, Temp) A->B Start Here C Step 2: Add Stabilizing Excipients (Sugars, Amino Acids, Surfactants) B->C Aggregation Persists F Problem Resolved B->F Success D Step 3: Control the Reaction Rate (Lower Temp, Stepwise Addition) C->D Aggregation Persists C->F Success E Step 4: Consider Alternative Strategies (Monofunctional PEG, Different Chemistry) D->E Aggregation Persists D->F Success E->F Success

Caption: A systematic workflow for troubleshooting aggregation during bioconjugation.

Step 1: Optimize Reaction Conditions

This is the most critical first step. Small-scale screening experiments are highly recommended to identify the optimal conditions for your specific protein before proceeding to larger-scale reactions.[22]

Experimental Protocol: Small-Scale Screening of Reaction Parameters

Objective: To systematically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • This compound

  • EDC and Sulfo-NHS

  • A series of amine-free buffers at different pH values (e.g., MES pH 6.0, PBS pH 7.4, Borate pH 8.0)

  • Microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of your protein. It is crucial to ensure the starting protein solution is free of pre-existing aggregates by analyzing it with Size Exclusion Chromatography (SEC).[12]

    • Prepare fresh stock solutions of this compound, EDC, and Sulfo-NHS in the appropriate buffers immediately before use.[13]

  • Set up Screening Matrix: In parallel, set up a matrix of small-scale reactions (e.g., 50-100 µL total volume), varying one parameter at a time while keeping others constant.[11]

    • Protein Concentration: Test a range of final concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[12]

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of the PEG linker (e.g., 5:1, 10:1, 20:1).[11]

    • pH: Test different buffers covering a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0).[11]

    • Temperature: Compare the reaction at different temperatures (e.g., 4°C vs. room temperature).[11]

  • Reaction Incubation:

    • For a two-step reaction, first, activate the this compound with EDC/Sulfo-NHS in an acidic buffer (e.g., MES, pH 6.0) for 15-30 minutes at room temperature.[23]

    • Add the activated linker to the protein solution in a higher pH buffer (e.g., PBS, pH 7.4).

    • Incubate the reactions for a predetermined time (e.g., 2 hours to overnight) with gentle mixing.[24]

  • Analysis: After incubation, assess the level of aggregation in each reaction.

Analytical Techniques for Detecting Aggregation

It is recommended to use a combination of methods for a comprehensive assessment of aggregation.[25]

TechniquePrincipleInformation Provided
Visual Inspection Observation of turbidity or precipitateQualitative assessment of insoluble aggregates.[11]
Turbidity Measurement Light scattering measured by absorbance at 350-600 nmSemi-quantitative measure of insoluble aggregates.[11]
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radiusQuantitative analysis of soluble aggregates (dimers, oligomers) and monomers.[25][26]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensityProvides size distribution and is highly sensitive to the presence of large aggregates.[25][27]
Step 2: Incorporate Stabilizing Excipients

If optimizing the primary reaction conditions is insufficient, the addition of stabilizing excipients to the reaction buffer can be highly effective.[10][11]

Experimental Protocol: Screening of Stabilizing Excipients

Objective: To identify an effective excipient and its optimal concentration to prevent aggregation.

Procedure:

  • Using the best conditions identified in Step 1, set up a new series of small-scale reactions.

  • To each reaction, add a different stabilizing excipient from a concentrated stock solution to the desired final concentration (refer to the table in the FAQs).

  • Include a control reaction with no added excipient.

  • Perform the conjugation reaction and analyze the extent of aggregation as described previously.

Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.[11]

Strategies to Control Reaction Rate:

  • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[11]

  • Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG linker at once, add it in smaller portions over time (e.g., 4 additions of 25% of the total volume every 30 minutes).[11] This avoids localized high concentrations of the reagent.[28]

Step 4: Consider Alternative PEGylation Strategies

If aggregation remains a persistent issue, re-evaluating the overall conjugation strategy may be necessary.[7]

Alternative_Strategies A Persistent Aggregation with This compound B Switch to Monofunctional PEG (e.g., Acid-PEG5-methyl ester) A->B To avoid cross-linking C Change Conjugation Chemistry (e.g., target cysteines with Maleimide-PEG) A->C If amine modification is problematic D Site-Specific PEGylation (e.g., using engineered residues) A->D For a homogeneous product

Caption: Alternative strategies to consider when facing persistent aggregation issues.

  • Use a Monofunctional PEG Linker: If intermolecular cross-linking is the primary cause of aggregation, switching to a monofunctional PEG reagent (e.g., one with a single carboxylic acid group) is the most direct solution.[8][24]

  • Change the Conjugation Chemistry: Instead of targeting primary amines (lysine residues), consider chemistries that target other amino acids, such as the sulfhydryl group of cysteine residues using maleimide-activated PEGs.[7] This can be particularly effective if the protein has a limited number of accessible cysteines.

  • Site-Specific PEGylation: For a highly homogeneous product with a lower risk of aggregation, consider site-specific PEGylation strategies.[8] This often involves protein engineering to introduce a unique reactive handle at a specific location on the protein surface.

Conclusion

Preventing aggregation during this compound conjugation is a critical aspect of developing successful bioconjugates. By understanding the underlying causes of aggregation and adopting a systematic, data-driven approach to troubleshooting, researchers can significantly improve the outcome of their experiments. This guide provides a framework for optimizing reaction conditions, utilizing stabilizing excipients, and considering alternative strategies to ensure the integrity and functionality of the final PEGylated product.

References

Technical Support Center: Optimizing pH for Bis-PEG5-acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis-PEG5-acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on optimizing reaction conditions, with a specific focus on the critical role of pH. By understanding and controlling this key parameter, you can significantly improve the efficiency, reproducibility, and success of your conjugation experiments.

Section 1: Foundational FAQs on this compound and pH

This section addresses the fundamental principles governing the use of this compound and the profound impact of pH on its reactivity.

Q1: What is this compound and how is it typically used?

This compound is a homobifunctional polyethylene glycol (PEG) linker. It features a 5-unit PEG chain that provides hydrophilicity and spacing, flanked by a terminal carboxylic acid (-COOH) group at each end.[1][2] Its primary application is to crosslink molecules containing primary amines (-NH2), such as proteins, peptides, or other amine-modified surfaces. To achieve this, the carboxylic acid groups must first be activated, most commonly using carbodiimide chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][3]

Q2: Why is pH the most critical parameter in this compound reactions?

The conjugation process is a multi-step reaction where the optimal pH conditions for each step are different and often conflicting.[4]

  • Activation Step: The first step involves the activation of the carboxyl groups on this compound by EDC. This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0).[5][6]

  • Conjugation Step: The second step is the reaction of the activated intermediate (an NHS-ester) with a primary amine on the target molecule. This nucleophilic attack is most efficient at a neutral to slightly basic pH (7.2-8.5), where the amine is deprotonated and thus more nucleophilic.[4][7][8]

Balancing these opposing pH requirements is essential for maximizing conjugation yield while minimizing side reactions.

Q3: What is the optimal pH for the EDC/NHS activation step and why?

The optimal pH for activating the carboxylic acids of this compound with EDC and NHS is between 4.5 and 6.0 .[5][9] This acidic environment is crucial because it protonates the carboxyl group, making it susceptible to activation by EDC, which then forms a highly reactive O-acylisourea intermediate.[9][10] Adding NHS or Sulfo-NHS at this stage converts this unstable intermediate into a more stable, amine-reactive NHS-ester, which is key for achieving high-yield conjugation.[10][11] Performing this step at a higher pH reduces EDC's stability and activation efficiency.[5]

Q4: What is the optimal pH for the amine conjugation step and why?

The optimal pH for the reaction between the newly formed NHS-ester and a primary amine is 7.2 to 8.5 .[8][12] In this pH range, a significant portion of the primary amines on the target molecule (e.g., lysine residues on a protein) are in their deprotonated, nucleophilic form (-NH2).[13][14] Below pH 7, most amines are protonated as non-nucleophilic ammonium salts (-NH3+), which significantly slows or prevents the reaction.[5][13]

Q5: How does pH affect the stability of the activated NHS-ester intermediate?

The stability of the NHS-ester is highly pH-dependent and it is a race against hydrolysis. As the pH increases, the rate of hydrolysis (reaction with water) dramatically increases, which deactivates the linker.[7][15]

  • At pH 7.0 , the half-life of a typical NHS ester is around 4-5 hours.[4][16]

  • At pH 8.0 , the half-life drops to about 1 hour.[4][16]

  • At pH 8.6 , the half-life is a mere 10 minutes.[4][7][16]

This rapid degradation at higher pH values underscores the need to perform the amine coupling step promptly after activation and to avoid excessively basic conditions.[12][17]

Section 2: Troubleshooting Guide for pH-Related Issues

This section provides a question-and-answer format to address specific problems you may encounter during your experiments.

Problem: My conjugation yield is very low or non-existent. What is the most likely pH-related cause?

Low yield is the most common issue and is almost always linked to improper pH control. There are two primary, opposing factors:

  • Cause 1: Inefficient Carboxyl Activation (pH too high). If the initial activation step was performed at a pH above 6.0, the EDC-mediated formation of the NHS-ester was likely inefficient.[5][9]

  • Cause 2: Inefficient Amine Coupling (pH too low). If the second step was performed at a pH below 7.2, the primary amines on your target molecule were likely protonated (-NH3+) and non-nucleophilic, preventing them from reacting with the activated PEG linker.[5][13]

  • Cause 3: Hydrolysis of the NHS-Ester (pH too high or delay). If the pH of the coupling step was too high (e.g., >8.5) or if there was a significant delay between the activation and coupling steps, the majority of your activated this compound may have hydrolyzed before it could react with your target molecule.[4][17]

Solution: Always use a two-step pH protocol. Perform the activation in a non-amine, non-carboxylate buffer like MES at pH 5.0-6.0.[5] Then, either perform a buffer exchange or adjust the pH to 7.2-8.0 with a buffer like PBS before adding your amine-containing molecule.[5][18]

Problem: I'm observing significant precipitation or aggregation of my protein during the reaction. Could pH be the cause?

Yes, absolutely. When the pH of the reaction buffer is close to the isoelectric point (pI) of a protein, its net charge approaches zero. This minimizes intermolecular repulsion, making aggregation and precipitation much more likely.[5]

Solution: Ensure your reaction pH is at least 1-2 units away from the pI of your protein. If the optimal conjugation pH is near the pI, consider strategies such as working with more dilute protein solutions or adding solubility-enhancing excipients.[5]

Problem: My results are inconsistent between experiments, even when I follow the same protocol.

Inconsistent results often stem from poor pH control and inadequate buffering.

  • Cause 1: Inadequate Buffering. Using a buffer outside of its effective buffering range can lead to significant pH shifts when reagents are added. For example, MES is a good choice for the activation step but is not an effective buffer above pH 6.7.[5]

  • Cause 2: Incompatible Buffers. Never use buffers containing primary amines, such as Tris or glycine.[19] These will compete with your target molecule for reaction with the activated this compound, drastically reducing your yield.[19]

Solution: Calibrate your pH meter before each use. Always use a high-quality buffer within its optimal pH range. Verify the pH of the final reaction mixture after all components have been added.[5]

Section 3: Data Summary and Recommended Protocols

Table 1: pH Effects on EDC/NHS Chemistry with this compound
pH RangeCarboxyl Activation (Step 1)Amine Reactivity (Step 2)NHS-Ester StabilityRecommended Use
4.5 - 6.0 Optimal [5][9]Poor (Amines are protonated)[5]HighIdeal for Activation Step in a two-step protocol.
6.0 - 7.2 ModerateModerate (Increasing deprotonation)ModerateCompromise range for one-pot reactions (often lower yield).[5]
7.2 - 8.5 PoorOptimal [4][5]Low to Moderate (Rapidly decreases)[4][16]Ideal for Coupling Step in a two-step protocol.
> 8.5 Very PoorHighVery Low (Half-life of minutes)[7][16]Not recommended due to extreme hydrolysis rate.
Experimental Protocol: Two-Step pH Conjugation

This protocol provides a general guideline for conjugating this compound to an amine-containing protein and may require optimization.

Materials:

  • This compound

  • EDC and Sulfo-NHS (or NHS)

  • Amine-containing protein (Protein-NH2)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4][18]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[4][18]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0[12]

  • Desalting column for buffer exchange[10][18]

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before opening to prevent moisture condensation.[10][12] Prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as they are moisture-sensitive.[11][12]

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add EDC and Sulfo-NHS. A common starting molar ratio is 1:2:5 (this compound : EDC : Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature.[9][10]

  • Buffer Exchange (Critical Step):

    • Immediately remove excess EDC, Sulfo-NHS, and reaction byproducts by running the reaction mixture over a desalting column pre-equilibrated with Coupling Buffer (pH 7.2-7.5).[5][10]

    • Collect the fractions containing the activated Bis-PEG5-NHS ester.

  • Conjugation to Protein:

    • Immediately add the purified, activated PEG linker to your Protein-NH2 solution (also in Coupling Buffer).

    • Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C.[5]

  • Quenching:

    • Stop the reaction by adding Quenching Solution to a final concentration of 10-50 mM.[9][12] This will hydrolyze any remaining active NHS-esters.

    • Incubate for 15 minutes.[12]

  • Purification:

    • Purify the final conjugate from excess reagents using a desalting column, dialysis, or size-exclusion chromatography (SEC).[10][20]

Section 4: Visual Guides and Workflows

Diagram 1: Two-Step pH Conjugation Workflow

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Quench & Purify A 1. Dissolve this compound in Activation Buffer (pH 4.5-6.0) B 2. Add fresh EDC / NHS A->B C 3. Incubate 15-30 min B->C D 4. Buffer Exchange into Coupling Buffer (pH 7.2-8.0) C->D E 5. Add Amine-Molecule D->E F 6. Incubate 2 hours E->F G 7. Add Quenching Buffer (e.g., Tris) F->G H 8. Purify Conjugate G->H

Caption: Workflow for the recommended two-step pH conjugation protocol.

Diagram 2: The pH-Dependent Fate of an NHS-Ester

G cluster_desired Desired Reaction cluster_competing Competing Reaction Activated Activated Bis-PEG5-NHS Ester Desired Stable Amide Bond (Conjugate) Activated->Desired  Reaction with Amine (-NH2)  FAVORED at pH 7.2-8.5 Competing Hydrolyzed PEG-Acid (Inactive) Activated->Competing  Hydrolysis (Reaction with H2O)  ACCELERATED at pH > 8.0

Caption: pH dictates the balance between desired conjugation and competing hydrolysis.

References

Technical Support Center: Troubleshooting Bis-PEG5-acid Solubility in Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis-PEG5-acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into resolving common solubility challenges encountered during experiments. As Senior Application Scientists, we understand that robust and reproducible results begin with proper reagent preparation. This guide moves beyond simple protocols to explain the underlying chemical principles governing the solubility of this compound, ensuring you can make informed decisions to optimize your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, MES). What is the primary cause of this issue?

A1: The primary reason for poor solubility of this compound in aqueous buffers, especially at neutral or acidic pH, is the protonated state of its terminal carboxylic acid groups.

This compound is a homobifunctional crosslinker with a hydrophilic polyethylene glycol (PEG) spacer and a carboxylic acid (-COOH) group at each terminus[1][2]. The solubility of molecules containing carboxylic acid groups is highly dependent on the pH of the solution[3][4].

  • At Low to Neutral pH (pH < ~6.0): The carboxylic acid groups are predominantly in their protonated, uncharged form (-COOH). While the PEG spacer itself is hydrophilic, the overall molecule is less soluble in this state because the uncharged acid groups are less able to form favorable ion-dipole interactions with water molecules compared to their charged counterparts[5][6][7].

  • At Higher pH (pH > ~6.0): The carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻). This charged form is significantly more polar and, therefore, much more soluble in aqueous buffers[5][6][7].

This relationship is a fundamental principle of acid-base chemistry and is critical for handling any carboxylic acid-terminated PEG linker.

Caption: Effect of pH on the ionization state and solubility of this compound.

Q2: How can I improve the solubility of this compound in my desired aqueous buffer?

A2: There are two primary strategies: adjusting the pH of your buffer or using a small amount of a water-miscible organic co-solvent.

Strategy 1: pH Adjustment

For many applications, simply increasing the pH of the buffer is the most effective method.

  • Recommendation: Adjust the pH of your buffer to 7.0 or higher. For example, using a phosphate buffer at pH 7.4 or a borate buffer at pH 8.5 will significantly enhance solubility by ensuring the carboxylic acid groups are in their deprotonated, carboxylate form[3][8]. Be mindful that the rate of hydrolysis for activated esters (if you are creating them) increases with higher pH[9].

Strategy 2: Use of an Organic Co-Solvent (Recommended for stubborn solubility issues or when pH adjustment is not possible)

This is a robust method, particularly when preparing stock solutions.

  • Rationale: this compound is readily soluble in many organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[10][11]. By first dissolving the compound in a minimal amount of an anhydrous organic solvent, you can create a concentrated stock solution that can then be added dropwise to your aqueous reaction buffer.

Experimental Protocol 1: Dissolution using an Organic Co-Solvent

  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation, as the compound can be hygroscopic[10].

  • Prepare Stock Solution: Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-20 mM)[12]. Vortex or gently mix until the solid is completely dissolved.

  • Aliquot to Aqueous Buffer: Slowly add the required volume of the stock solution to your aqueous reaction buffer while vortexing.

  • Final Co-solvent Concentration: It is critical to keep the final concentration of the organic solvent in your reaction mixture low, typically below 10% (v/v), to avoid causing precipitation or denaturation of proteins or other biomolecules[13].

Q3: I am performing a conjugation reaction using EDC/NHS chemistry. What buffer system do you recommend, and how does this affect solubility?

A3: For EDC/NHS chemistry, a two-step buffering system is often optimal to balance the requirements of the activation reaction with the solubility of the PEG linker and the stability of the final conjugate.

The activation of carboxylic acids with EDC and NHS is most efficient at a slightly acidic pH (4.5-6.0)[13][14][15]. However, as discussed, this compound has lower solubility in this pH range. The subsequent reaction of the activated NHS-ester with primary amines is most efficient at a physiological to slightly basic pH (7.2-8.5)[8][16].

This presents a conflict that can be resolved with a careful choice of buffers and reaction strategy.

Buffer SystemRecommended pHUse CaseKey Considerations
MES Buffer 4.5 - 6.0Activation Step: For EDC/NHS activation of the carboxylic acid groups.This compound solubility may be limited. Prepare the solution immediately before use. Do not store in this buffer.
Phosphate Buffer (PBS) 7.2 - 8.0Conjugation Step: For reaction of the activated PEG with amines.Excellent solubility for this compound. Ensure your protein/molecule is stable at this pH[17].
Borate Buffer 8.0 - 9.0Conjugation Step: Alternative to PBS.Can be beneficial for reactions requiring a slightly higher pH.
HEPES Buffer 7.0 - 8.0Conjugation Step: Good alternative to PBS.Non-amine containing and suitable for many bioconjugation reactions.

Important: NEVER use buffers containing primary amines, such as Tris or glycine, during the conjugation step, as they will compete with your target molecule by reacting with the activated PEG linker[9][15]. These buffers are, however, excellent for quenching the reaction once it is complete[13].

Experimental Protocol 2: Two-Step EDC/NHS Conjugation with pH Shift

  • Dissolve PEG Linker: Prepare a fresh solution of this compound in an activation buffer (e.g., 0.1 M MES, pH 6.0)[13]. If solubility is an issue, use the co-solvent method described in Protocol 1, adding the DMSO stock to the MES buffer.

  • Activate Carboxyl Groups: Add a molar excess of EDC and NHS (or Sulfo-NHS) to the PEG linker solution. Incubate for 15-30 minutes at room temperature[12][14].

  • Prepare Target Molecule: In a separate tube, ensure your amine-containing molecule (e.g., protein) is in a suitable conjugation buffer like PBS at pH 7.2-8.0[12].

  • Perform Conjugation: Immediately add the activated PEG linker solution to the protein solution. The shift in pH to the higher level of the conjugation buffer will ensure the stability of the amine reaction and maintain high solubility of the PEG reagent.

  • Incubate & Quench: Allow the reaction to proceed (e.g., 2 hours at room temperature) and then quench any unreacted NHS esters by adding a quenching buffer like Tris-HCl[13].

Q4: Can temperature or ionic strength of the buffer affect the solubility of this compound?

A4: Yes, both temperature and ionic strength can influence solubility, though pH is the dominant factor.

  • Temperature: Generally, increasing the temperature can modestly improve the solubility of PEG derivatives[18]. If you are experiencing difficulty, gently warming the solution (e.g., to 37°C) may help. However, be cautious with this approach if your target molecules are temperature-sensitive[13].

  • Ionic Strength: The effect of ionic strength is more complex. At very high salt concentrations, a "salting-out" effect can occur, where the high concentration of ions competes for water molecules, potentially reducing the solubility of the PEG polymer[19]. Conversely, for charged molecules, ionic strength can screen electrostatic interactions, which can influence aggregation and stability[20][21]. For most standard bioconjugation buffers (e.g., PBS at ~150 mM NaCl), the ionic strength is not a primary cause of this compound insolubility. The focus should remain on controlling the pH.

Troubleshooting Workflow

If you encounter precipitation or solubility issues at any stage of your experiment, follow this logical troubleshooting guide.

Troubleshooting_Workflow Start Start: Solubility Issue Observed Q_Initial_Dissolution Is the issue during initial dissolution of the powder? Start->Q_Initial_Dissolution Sol_Check_pH Check Buffer pH. Is it < 7.0? Q_Initial_Dissolution->Sol_Check_pH Yes Q_Precip_On_Mixing Does precipitation occur after mixing PEG with your molecule? Q_Initial_Dissolution->Q_Precip_On_Mixing No Action_Increase_pH ACTION: Increase buffer pH to > 7.2 (e.g., use PBS pH 7.4) Sol_Check_pH->Action_Increase_pH Yes Action_Use_DMSO ACTION: Use Protocol 1: Dissolve in min. anhydrous DMSO, then add to aqueous buffer. Sol_Check_pH->Action_Use_DMSO No, or pH change not possible End_Resolved Issue Resolved Action_Increase_pH->End_Resolved Action_Use_DMSO->End_Resolved Sol_Check_CoSolvent Check final co-solvent %. Is it > 10%? Q_Precip_On_Mixing->Sol_Check_CoSolvent Yes Action_Reduce_CoSolvent ACTION: Reduce co-solvent concentration in final reaction volume. Sol_Check_CoSolvent->Action_Reduce_CoSolvent Yes Sol_Check_Reactant_Conc Are reactant concentrations (PEG or protein) too high? Sol_Check_CoSolvent->Sol_Check_Reactant_Conc No Action_Reduce_CoSolvent->End_Resolved Action_Reduce_Conc ACTION: Reduce concentration of one or both reactants. Sol_Check_Reactant_Conc->Action_Reduce_Conc Yes Sol_Check_Buffer_Comp Does your buffer contain primary amines (e.g., Tris)? Sol_Check_Reactant_Conc->Sol_Check_Buffer_Comp No Action_Reduce_Conc->End_Resolved Action_Change_Buffer ACTION: Switch to a non-amine buffer (e.g., PBS, HEPES, Borate). Sol_Check_Buffer_Comp->Action_Change_Buffer Yes Sol_Check_Buffer_Comp->End_Resolved No, problem may be molecule instability Action_Change_Buffer->End_Resolved

Caption: A logical workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Purification Strategies for PEGylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Removing Excess Bis-PEG5-acid and Coupling Reagents

Introduction: The Criticality of Purity in PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a cornerstone of modern drug development.[1][2] This process can significantly enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals, leading to increased drug half-life, improved stability, and reduced immunogenicity.[1][3] However, the inherent nature of the PEGylation reaction often results in a heterogeneous mixture containing the desired PEGylated product, unreacted native protein, excess PEG reagent (such as this compound), and various coupling agents.[3][]

The presence of these impurities can have significant consequences, including reduced therapeutic efficacy, increased risk of immunogenicity, and potential toxicity.[1][5][6] Therefore, the robust removal of excess reagents is not merely a suggestion but a critical step in ensuring the safety and efficacy of the final drug product. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in a PEGylation reaction?

The main impurities in a typical PEGylation reaction mixture include:

  • Unreacted PEG Reagent: A molar excess of the PEG reagent is often used to drive the reaction to completion, leading to a significant amount of free PEG in the final mixture.[7]

  • Unreacted Protein/Molecule: Incomplete reactions can leave a portion of the starting material unmodified.[7]

  • Coupling Reagents and Byproducts: Reagents used to activate the PEG linker, such as carbodiimides (e.g., EDC) and their corresponding urea byproducts, can persist in the reaction mixture.[8][9]

  • Multi-PEGylated Species and Isomers: The reaction can sometimes lead to the attachment of multiple PEG chains or attachment at different sites on the molecule, creating a variety of isomers.[][10]

  • Aggregates: The PEGylation process can sometimes induce the formation of high molecular weight aggregates.[11]

Q2: Why is the removal of unreacted this compound and coupling reagents so critical?

The removal of these components is paramount for several reasons:

  • Safety and Immunogenicity: Residual coupling reagents can be toxic, and the presence of anti-PEG antibodies in some patients can lead to accelerated clearance of PEGylated drugs and potential hypersensitivity reactions.[5][6]

  • Efficacy: The presence of unreacted starting materials and byproducts can reduce the overall specific activity of the drug product.

  • Regulatory Compliance: Regulatory agencies require stringent purity profiles for all therapeutic products. The presence of uncharacterized impurities can lead to significant delays in drug approval.

  • Product Consistency: Ensuring batch-to-batch consistency is vital for reliable drug performance. This can only be achieved through well-controlled and validated purification processes.[1]

Q3: What are the most effective methods for purifying PEGylated molecules?

The choice of purification method depends on the physicochemical properties of the PEGylated product and the impurities. The most common and effective techniques include:

  • Size Exclusion Chromatography (SEC): This is one of the most widely used methods as PEGylation significantly increases the hydrodynamic radius of the molecule, allowing for efficient separation from smaller, unreacted components.[3][][12]

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for separation using IEX. This method is particularly useful for separating positional isomers.[][10]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a powerful tool for both analytical characterization and small-scale purification of PEGylated products.[][13]

  • Tangential Flow Filtration (TFF)/Dialysis: These membrane-based techniques are effective for removing small molecule impurities like coupling reagents and smaller PEG molecules.[14][15][16][17][18]

  • Hydrophobic Interaction Chromatography (HIC): While less common than SEC or IEX, HIC can be a useful supplementary technique for purifying PEGylated proteins.[]

Q4: How can I monitor the purity of my PEGylated product?

A combination of analytical techniques is often necessary to fully characterize the purity of a PEGylated product:

  • Analytical SEC: To determine the presence of aggregates and unreacted protein.[11][19]

  • Analytical RP-HPLC: To separate and quantify different PEGylated species and isomers.[13][20]

  • SDS-PAGE: A simple and rapid method to visualize the shift in molecular weight upon PEGylation.

  • Mass Spectrometry (MS): To confirm the identity and mass of the PEGylated product.

  • Charged Aerosol Detection (CAD): Useful for quantifying PEG and PEGylation reagents that lack a UV chromophore.[21][22]

Troubleshooting Guide

This section addresses common issues encountered during the purification of PEGylated molecules.

Problem 1: Low Yield of the Final PEGylated Product

  • Potential Causes:

    • Suboptimal reaction conditions (pH, temperature, molar ratio).[7][23]

    • Inactive PEG reagent or coupling agents.[7]

    • Interfering buffer components (e.g., primary amines like Tris in NHS-ester reactions).[7]

    • Product loss during purification steps.

  • Recommended Solutions:

    • Systematically optimize reaction conditions using a Design of Experiments (DOE) approach.

    • Use fresh, high-quality reagents and store them under appropriate conditions.[23]

    • Ensure the use of non-interfering buffers.[7]

    • Optimize the purification protocol to minimize product loss, for example, by selecting a column with the appropriate pore size for SEC or by optimizing the gradient in IEX or RP-HPLC.

Problem 2: Presence of Unreacted PEG and Coupling Reagents in the Final Product

  • Potential Causes:

    • Inefficient purification method.

    • Inappropriate selection of chromatography resin or membrane molecular weight cut-off (MWCO).

    • Co-elution of the product with impurities.

  • Recommended Solutions:

    • For SEC: Ensure the column has a fractionation range that allows for the separation of the PEGylated product from the free PEG. Adding an organic modifier to the mobile phase can sometimes improve resolution.[3]

    • For TFF/Dialysis: Select a membrane with an MWCO that is significantly smaller than the PEGylated product but large enough to allow for the efficient removal of smaller impurities.[17]

    • For RP-HPLC: Optimize the gradient and mobile phase composition to achieve baseline separation of all components.[13][20]

    • Consider a multi-step purification strategy, for example, an initial TFF step to remove small molecule impurities followed by SEC for polishing.

Problem 3: Difficulty in Separating PEGylated Product from Unreacted Protein

  • Potential Causes:

    • Insufficient difference in size or charge between the PEGylated and un-PEGylated protein.

    • The PEG chain is not large enough to cause a significant shift in hydrodynamic radius.

  • Recommended Solutions:

    • SEC: Use a longer column or a resin with a smaller particle size to improve resolution.

    • IEX: If there is a change in the protein's isoelectric point upon PEGylation, IEX can be a very effective separation method.[]

    • HIC: This can be an alternative if SEC and IEX are not effective.[]

Detailed Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Purification

This protocol provides a general framework for purifying a PEGylated protein from unreacted protein and smaller impurities.

  • Materials:

    • SEC column with an appropriate fractionation range.

    • HPLC or FPLC system.

    • Mobile Phase: A buffer in which the protein is stable and soluble (e.g., Phosphate Buffered Saline).

    • PEGylation reaction mixture.

  • Methodology:

    • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[3]

    • Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm filter to remove any particulates.

    • Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

    • Elution: Perform an isocratic elution with the mobile phase at a constant flow rate.[3]

    • Fraction Collection: Collect fractions based on the UV chromatogram. The PEGylated protein will typically elute first, followed by the unreacted protein, and then the smaller impurities.[3]

    • Analysis: Analyze the collected fractions by analytical SEC and/or SDS-PAGE to confirm purity.

    • Pooling and Concentration: Pool the fractions containing the pure PEGylated product and concentrate if necessary.[3]

Protocol 2: Tangential Flow Filtration (TFF) for Buffer Exchange and Removal of Small Impurities

TFF is an efficient method for removing small molecules like coupling reagents and their byproducts.

  • Materials:

    • TFF system with a pump and reservoir.

    • TFF cassette with an appropriate MWCO.

    • Diafiltration Buffer: The desired final buffer for the purified product.

  • Methodology:

    • System Setup: Install the TFF cassette and equilibrate the system with water followed by the diafiltration buffer.

    • Concentration (Optional): Concentrate the initial reaction mixture to a smaller volume to reduce the amount of diafiltration buffer required.

    • Diafiltration: Add the diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This maintains a constant volume while exchanging the buffer.[16] Continue for 5-10 diavolumes to ensure complete removal of small molecules.

    • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

    • Recovery: Recover the purified, concentrated product from the system.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Analysis and Purification

RP-HPLC is a high-resolution technique suitable for both analytical assessment and small-scale purification.

  • Materials:

    • RP-HPLC column (e.g., C4, C8, or C18).

    • HPLC system with a gradient pump and UV detector.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Methodology:

    • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Sample Injection: Inject the filtered sample onto the column.

    • Gradient Elution: Elute the bound components using a linear gradient of increasing Mobile Phase B. The more hydrophobic species will elute later.

    • Detection: Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.

    • Fraction Collection (for purification): Collect fractions corresponding to the peaks of interest.

    • Analysis: Analyze the collected fractions to confirm purity and identity.

Visual Workflows

PEGylation_Purification_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Analysis Reaction Protein + this compound + Coupling Reagents TFF Tangential Flow Filtration (TFF) Reaction->TFF Initial Cleanup (remove small molecules) SEC Size Exclusion Chromatography (SEC) Analysis Purity & Identity (HPLC, SDS-PAGE, MS) SEC->Analysis IEX Ion Exchange Chromatography (IEX) IEX->Analysis TFF->SEC Polishing Step TFF->IEX Alternative Polishing

Caption: General workflow for PEGylation and subsequent purification.

Purification_Decision_Tree Start Start with Reaction Mixture TFF_first Initial Cleanup with TFF/Dialysis (for small molecule impurities) Start->TFF_first SizeDiff Significant Size Difference? ChargeDiff Significant Charge Difference? SizeDiff->ChargeDiff No SEC Use Size Exclusion Chromatography (SEC) SizeDiff->SEC Yes IEX Use Ion Exchange Chromatography (IEX) ChargeDiff->IEX Yes RPHPLC Consider RP-HPLC or multi-step purification ChargeDiff->RPHPLC No TFF_first->SizeDiff

Caption: Decision tree for selecting a purification method.

Quantitative Data Summary

Purification TechniquePrinciple of SeparationTypical Analytes RemovedAdvantagesLimitations
Size Exclusion Chromatography (SEC) Hydrodynamic VolumeUnreacted protein, free PEG, coupling reagentsHigh resolution, mild conditionsCan be slow, limited capacity
Ion Exchange Chromatography (IEX) Surface ChargePositional isomers, unreacted proteinHigh capacity, high resolutionRequires charge difference, buffer optimization needed
Reversed-Phase HPLC (RP-HPLC) HydrophobicityDifferent PEGylated species, isomersHigh resolution, excellent for analysisCan be denaturing, requires organic solvents
Tangential Flow Filtration (TFF)/Dialysis Molecular Weight Cut-offSmall molecules (salts, coupling reagents, free PEG)Rapid, scalable, good for buffer exchangeCannot separate species of similar size

References

Technical Support Center: Mastering the Degree of Labeling with Bis-PEG5-acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical answers and troubleshooting advice for controlling the degree of labeling (DOL) when using Bis-PEG5-acid. The content is structured in a question-and-answer format to directly address the specific challenges you may encounter during your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reaction mechanism?

This compound is a homobifunctional polyethylene glycol (PEG) derivative. Its structure features two terminal carboxylic acid (-COOH) groups separated by a 5-unit PEG spacer.[1][2][3] This hydrophilic spacer enhances the solubility of the molecule in aqueous environments.[1]

The primary reaction mechanism involves the covalent attachment of the terminal carboxylic acids to primary amine groups (-NH₂) found on target molecules like proteins (specifically, the N-terminus and the side chains of lysine residues).[3][4] This reaction does not proceed spontaneously. It requires the activation of the carboxylic acid groups using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][5]

The process, known as EDC/NHS chemistry, occurs in two main steps:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive and unstable O-acylisourea intermediate.[5]

  • NHS Ester Formation & Aminolysis: NHS rapidly reacts with this intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate then reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[5][6] The addition of NHS is crucial as it improves the efficiency of the reaction by creating an intermediate that is more resistant to hydrolysis in aqueous solutions.[5]

Q2: Why is it critical to control the Degree of Labeling (DOL)?

The Degree of Labeling (DOL) is the average number of this compound molecules conjugated to a single target molecule (e.g., a protein).[7][8] Controlling the DOL is paramount for several reasons:

  • Preservation of Biological Function: Over-labeling can sterically hinder active sites or binding domains on a protein, leading to a partial or complete loss of its biological activity.[7][9]

  • Consistency and Reproducibility: For therapeutic and diagnostic applications, a precisely controlled DOL ensures batch-to-batch consistency, which is a critical regulatory requirement.[7]

  • Optimizing Efficacy: The ideal DOL is a balance. It should be high enough to achieve the desired therapeutic or diagnostic effect but not so high that it compromises the protein's native properties and function.[7]

  • Preventing Aggregation: A high degree of PEGylation can alter the surface properties of a protein, potentially leading to aggregation.[9]

Q3: What are the primary factors that control the Degree of Labeling (DOL)?

Controlling the DOL is a multifactorial process. The key parameters you can adjust are:

  • Molar Ratio of Reactants: This is the most direct and impactful factor for controlling the DOL.[7][10] Increasing the molar excess of the activated this compound relative to the target protein will generally lead to a higher DOL. It is highly recommended to perform small-scale pilot experiments with a range of molar ratios (e.g., 5:1, 10:1, 20:1 of linker to protein) to determine the optimal ratio for your specific system.[7]

  • Reaction pH: The pH of the buffer is critical and influences two competing reactions: the desired aminolysis and the undesired hydrolysis of the activated NHS ester.[6]

    • Activation Step (Carboxyl Activation): This step is most efficient at a slightly acidic pH of 4.5-6.0.[11]

    • Coupling Step (Amine Reaction): The reaction with primary amines is most efficient at a pH between 7.2 and 8.5.[12][13] At this pH, the primary amines are deprotonated and more nucleophilic.[14] However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH, which can reduce labeling efficiency.[6][12] A common compromise is a pH of 7.2-7.5 for the coupling step.[5]

  • Reaction Time and Temperature: NHS ester reactions are typically performed for 30-60 minutes at room temperature or for 2-4 hours to overnight at 4°C.[6][14] Longer incubation times can increase the DOL, but also risk protein degradation or increased hydrolysis of the activated linker.[14] Performing the reaction at 4°C is often preferred for temperature-sensitive proteins.[15]

  • Protein Concentration: Higher concentrations of the target protein (e.g., >1 mg/mL) can favor the conjugation reaction and lead to higher labeling efficiency.[7][14]

Troubleshooting Guide

This section addresses common issues encountered when trying to control the DOL with this compound.

Issue 1: Low Degree of Labeling (Low DOL) or No Labeling

This is a frequent challenge that can arise from several sources.

Possible Cause A: Suboptimal Reaction Buffer
  • Problem: The presence of primary amines in your buffer, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will directly compete with your target protein for the activated this compound, drastically reducing your labeling efficiency.[6][10]

  • Solution: Always use an amine-free buffer for the conjugation step. Recommended buffers include Phosphate-Buffered Saline (PBS), MES, or HEPES.[6][10] If your protein is stored in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis before starting the reaction.[10]

Possible Cause B: Inactive Reagents
  • Problem: EDC and NHS esters are moisture-sensitive. The O-acylisourea intermediate formed by EDC is particularly unstable and prone to rapid hydrolysis in aqueous solutions.[5] Improper storage or handling can lead to reagent degradation and failed reactions.[10]

  • Solution:

    • Equilibrate EDC and NHS vials to room temperature before opening to prevent condensation.[11]

    • Prepare stock solutions of EDC and NHS immediately before use.[11] Do not store them in solution for extended periods.

    • Use high-quality, anhydrous DMSO or DMF to dissolve reagents if they have poor aqueous solubility, but keep the final concentration of the organic solvent below 10% to avoid denaturing the protein.[6]

Possible Cause C: Incorrect pH
  • Problem: As detailed in FAQ Q3, pH is critical. If the pH during the coupling step is too low (<7), the primary amines on the protein will be protonated (-NH₃⁺) and non-nucleophilic, preventing the reaction.[6] If the pH is too high (>9), the hydrolysis of the activated NHS ester will outcompete the amine reaction.[13]

  • Solution: Carefully prepare and verify the pH of your buffers. For a two-step protocol, use a buffer at pH 4.5-6.0 for the initial activation of this compound and then adjust the pH or exchange the buffer to 7.2-8.5 for the conjugation to the protein.[11][16]

dot

cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_side_reaction Competing Reaction Bis_PEG_Acid This compound (-COOH) Activated_Ester Activated NHS Ester Bis_PEG_Acid->Activated_Ester EDC/NHS EDC_NHS EDC + NHS Conjugate PEGylated Protein (Stable Amide Bond) Activated_Ester->Conjugate Aminolysis Hydrolysis Hydrolyzed Ester (Inactive) Activated_Ester->Hydrolysis H₂O (pH dependent) Protein Protein (-NH2)

Caption: Reaction workflow for labeling with this compound.

Issue 2: High Degree of Labeling (High DOL) or Protein Aggregation

Achieving a high DOL is sometimes the goal, but uncontrolled over-labeling can be detrimental.

Possible Cause A: Molar Ratio Too High
  • Problem: An excessive molar ratio of the activated PEG linker to the protein is the most common cause of over-labeling.

  • Solution: Systematically decrease the molar ratio of this compound to your protein. Perform a titration experiment, testing several lower ratios to find the one that yields your target DOL.

Possible Cause B: Reaction Time/Temperature Too High
  • Problem: Prolonged reaction times or elevated temperatures can drive the reaction further, leading to a higher DOL than intended.[7]

  • Solution: Reduce the incubation time of the coupling step. Alternatively, switch the reaction from room temperature to 4°C to slow down the kinetics and gain more control.[7]

Issue 3: Inconsistent DOL Between Experiments

Reproducibility is key in scientific research and drug development.

Possible Cause A: Slight Variations in Protocol
  • Problem: Minor, seemingly insignificant variations in pH, temperature, incubation times, or reagent preparation can lead to different outcomes.[7]

  • Solution:

    • Strictly control all parameters. Use a calibrated pH meter and ensure consistent incubation conditions (e.g., using a temperature-controlled shaker).

    • Prepare fresh reagents for every experiment. Avoid using old stock solutions of EDC/NHS.

    • Ensure accurate quantification of your protein and linker solutions before starting the reaction.

Experimental Protocol: Two-Step Labeling of a Protein with this compound

This protocol is designed to maximize control over the labeling reaction by separating the activation of the linker from the conjugation to the protein.

Materials:

  • This compound

  • Protein of interest (in an amine-free buffer)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[11]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[11]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[15]

  • Desalting columns for buffer exchange and purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare stock solutions of this compound, EDC, and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound with a molar excess of EDC and Sulfo-NHS. A common starting point is a 2-4 fold molar excess of EDC over Sulfo-NHS, and a 5-10 fold molar excess of Sulfo-NHS over the this compound.[5]

    • Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.[5][11]

  • Protein Conjugation:

    • Immediately add the activated linker solution to your protein solution (which should be in Coupling Buffer).

    • The molar ratio of the activated linker to the protein should be optimized based on your desired DOL. Start with a range of ratios (e.g., 5:1, 10:1, 20:1).

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted activated linkers.[14][15]

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.[6]

dot

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prep_Reagents Prepare Fresh EDC/NHS/Linker Stocks Activation Step 1: Activate Linker (pH 6.0, 15 min, RT) Prep_Reagents->Activation Prep_Protein Buffer Exchange Protein (Amine-Free Buffer) Conjugation Step 2: Add to Protein (pH 7.2-7.5, 2h RT or O/N 4°C) Prep_Protein->Conjugation Activation->Conjugation Control Molar Ratio Quench Step 3: Quench Reaction (Add Tris Buffer) Conjugation->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Analyze Analyze DOL Purify->Analyze

Caption: Step-by-step experimental workflow diagram.

Quantifying the Degree of Labeling

After purification, you must quantify the DOL to confirm the success of your experiment. Several methods can be used:

MethodPrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass increase of the protein after conjugation. The mass of the attached PEG linkers is divided by the mass of a single linker to give the DOL.[17]Highly accurate and provides information on the distribution of different PEGylated species.Requires access to specialized equipment; can be complex for heterogeneous samples.
UV-Vis Spectroscopy If the PEG linker contains a chromophore, the DOL can be calculated using the Beer-Lambert law by measuring absorbance at two wavelengths (one for the protein, one for the chromophore).[17]Accessible and straightforward if a chromophore is present.This compound does not have a native chromophore, requiring a secondary labeling step or a modified linker for this method to be used directly.
Size-Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic volume. Can be used to separate different PEGylated species (mono-, di-, tri-PEGylated, etc.) from the unmodified protein.[9][18]Good for assessing the heterogeneity of the product and for purification.[9]Provides relative quantification rather than an absolute DOL unless coupled with other detection methods.

Example Calculation using Mass Spectrometry:

  • Molecular weight of unmodified protein = 50,000 Da

  • Molecular weight of purified PEGylated protein = 52,020 Da

  • Molecular weight of one this compound molecule = 338.4 Da

  • Mass increase = 52,020 Da - 50,000 Da = 2,020 Da

  • Degree of Labeling (DOL) = 2,020 Da / 338.4 Da ≈ 6.0

This indicates that, on average, six molecules of this compound are attached to each protein molecule.

References

Technical Support Center: Optimizing Bis-PEG5-acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Bis-PEG5-acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) in a user-friendly question-and-answer format. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a homobifunctional crosslinker featuring two terminal carboxylic acid groups connected by a 5-unit polyethylene glycol (PEG) spacer.[1] This hydrophilic PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions.[1] It is commonly used to conjugate molecules containing primary amines, such as proteins, peptides, or amine-modified oligonucleotides, by forming stable amide bonds in the presence of activators like EDC and NHS.[1][2]

Q2: What is the fundamental chemistry behind conjugating this compound to a primary amine?

A2: The conjugation of this compound to a primary amine is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3] The process involves two main steps:

  • Activation: EDC activates the carboxylic acid groups on this compound to form a highly reactive but unstable O-acylisourea intermediate.[4]

  • Stabilization and Coupling: NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with a primary amine on the target molecule to form a stable amide bond.[3][4]

Q3: Why is a two-step pH process recommended for EDC/NHS coupling?

A3: A two-step pH process is recommended because the optimal pH for carboxyl activation and amine coupling are different. The activation of the carboxyl groups with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[5][6] Following activation, the reaction with the primary amine is more favorable at a neutral to slightly basic pH (7.2-8.5), which facilitates the deprotonation of the amine, making it more nucleophilic.[5][6]

Q4: What are the critical parameters to control for a successful conjugation?

A4: The success of your this compound conjugation hinges on the careful control of several parameters:

  • pH: As mentioned, a two-step pH protocol is often optimal.[5][6]

  • Reagent Concentration & Molar Ratios: The ratio of EDC and NHS to the carboxylic acid groups of this compound, as well as the ratio of the activated PEG linker to your target molecule, should be optimized.[7][8]

  • Reaction Time & Temperature: These need to be adjusted to ensure the reaction goes to completion without degrading the reactants.[9][10]

  • Buffer Composition: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.[11][12]

In-Depth Troubleshooting Guide

This section addresses specific issues you might encounter during your this compound conjugation experiments.

Issue 1: Low or No Conjugation Yield

Q: I've performed the conjugation, but my analysis (SDS-PAGE, HPLC) shows little to no desired product. What went wrong?

A: Low conjugation yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Cause 1: Inactive EDC or NHS Reagents.

    • Explanation: EDC and NHS are moisture-sensitive and can hydrolyze over time, rendering them inactive.[8][13]

    • Solution: Use fresh, high-quality EDC and NHS. Always allow the reagent vials to equilibrate to room temperature before opening to prevent moisture condensation.[8][13] Prepare EDC and NHS solutions immediately before use.[8]

  • Cause 2: Suboptimal pH.

    • Explanation: The efficiency of both the activation and coupling steps is highly pH-dependent.[5][6]

    • Solution: For a two-step protocol, ensure the activation buffer (e.g., MES) is at pH 4.5-6.0 and the coupling buffer (e.g., PBS) is at pH 7.2-8.0.[6][13] Verify the pH of your buffers before starting the experiment.

  • Cause 3: Hydrolysis of the Activated NHS-Ester.

    • Explanation: The NHS-ester intermediate is susceptible to hydrolysis in aqueous solutions, which competes with the amine coupling reaction. The rate of hydrolysis increases significantly with a higher pH.[6][11] At pH 8.6, the half-life of a typical NHS-ester is only about 10 minutes.[6]

    • Solution: Perform the coupling step immediately after the activation step. Avoid unnecessary delays.[13] For sensitive proteins, running the reaction at 4°C can slow the rate of hydrolysis.[14]

  • Cause 4: Competing Nucleophiles in Buffers.

    • Explanation: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated NHS-ester, significantly reducing your yield.[12]

    • Solution: Use amine-free buffers like MES for the activation step and PBS, HEPES, or borate buffers for the coupling step.[12] Tris buffer should only be used at the end of the protocol to quench the reaction.[12]

  • Cause 5: Insufficient Molar Ratio of Reagents.

    • Explanation: An inadequate amount of the activated this compound will lead to incomplete conjugation of your target molecule.

    • Solution: Increase the molar excess of the activated PEG linker. A 10- to 50-fold molar excess of the PEG linker to the amine-containing molecule is a good starting point for optimization.[3]

Issue 2: Protein Precipitation During or After Conjugation

Q: My protein has precipitated out of solution during the reaction. How can I prevent this?

A: Protein precipitation can occur due to several factors, including changes in solubility after PEGylation or inappropriate reaction conditions.

  • Cause 1: High Degree of Conjugation.

    • Explanation: Excessive cross-linking or modification of the protein can lead to changes in its tertiary structure and solubility, causing aggregation.

    • Solution: Reduce the molar excess of the EDC/NHS reagents or the activated this compound.[12] Optimize the reaction time to prevent over-conjugation.

  • Cause 2: Poor Solubility of this compound.

    • Explanation: While the PEG spacer enhances water solubility, at high concentrations, the dicarboxylic acid may have limited solubility in aqueous buffers.

    • Solution: Dissolve the this compound in a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[8] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the protein.[8][15]

  • Cause 3: Protein Instability.

    • Explanation: The chosen buffer or pH may not be optimal for your specific protein's stability.

    • Solution: Ensure your protein is in a buffer that is known to maintain its stability. You may need to screen different non-amine buffers or pH values within the recommended ranges.[12]

Issue 3: Difficulty in Purifying the Final Conjugate

Q: I am struggling to separate the conjugated product from unreacted this compound and byproducts. What purification methods are recommended?

A: Effective purification is crucial for obtaining a high-quality conjugate.

  • Recommended Technique 1: Size Exclusion Chromatography (SEC).

    • Explanation: SEC separates molecules based on their size. This is often effective for removing smaller molecules like unreacted PEG linkers and byproducts from the larger protein conjugate.[10][16]

    • Troubleshooting: If you observe co-elution, ensure you are using an SEC column with the appropriate molecular weight range for your conjugate.[16]

  • Recommended Technique 2: Ion Exchange Chromatography (IEX).

    • Explanation: IEX separates molecules based on their net charge. PEGylation can alter the overall charge of a protein, allowing for the separation of species with different degrees of PEGylation.[10][17]

    • Troubleshooting: Low recovery can be an issue if the product binds too strongly. Try adjusting the pH of the mobile phase or using a shallower salt gradient for elution.[10]

  • Recommended Technique 3: Dialysis.

    • Explanation: For removing small molecule impurities from a much larger protein conjugate, dialysis is a simple and effective method.

    • Troubleshooting: Use a dialysis membrane with a low molecular weight cutoff (MWCO), for instance, 1-3 kDa, to effectively remove the smaller this compound and byproducts.[13]

Quantitative Data Summary
ParameterRecommended ConditionsRationale & Key Considerations
Activation pH 4.5 - 6.0Optimal for EDC-mediated carboxyl activation.[6] Use non-amine, non-carboxylate buffers like MES.[6][12]
Coupling pH 7.2 - 8.5Favors deprotonated, nucleophilic primary amines for efficient reaction with the NHS-ester.[6] Avoid pH > 8.5 to minimize NHS-ester hydrolysis.[6]
EDC/NHS Molar Excess (to this compound) 2-10 foldEnsures efficient activation of the carboxylic acid groups.[8]
Activated PEG Linker Molar Excess (to Protein) 10-50 foldDrives the reaction towards the desired conjugate. This should be optimized for your specific protein.[3]
Reaction Temperature 4°C to Room Temp (20-25°C)Room temperature often provides a faster reaction, while 4°C can enhance stability for sensitive proteins and reduce hydrolysis of the NHS-ester.[14]
Reaction Time 1-4 hours at RT; Overnight (8-16h) at 4°CShould be optimized by monitoring the reaction progress.[9][14]
Quenching Agent 20-50 mM Tris or GlycineEffectively stops the reaction by consuming any remaining NHS-esters.[11][12]

Experimental Protocols & Workflows

Protocol: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol outlines the activation of this compound and subsequent conjugation to a protein with available primary amines.

Materials:

  • This compound

  • Protein of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 100 mM MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Step 1: Activation of this compound

  • Prepare PEG Linker Solution: Dissolve the desired amount of this compound in a minimal amount of DMSO, then dilute to the final concentration in Activation Buffer.

  • Prepare EDC/NHS Solution: Immediately before use, prepare a fresh solution of EDC and NHS in Activation Buffer. A common molar excess is 2-5 fold of each over the this compound.[15]

  • Activate the PEG Linker: Add the EDC/NHS solution to the PEG linker solution.

  • Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.[15]

Step 2: Conjugation to the Protein

  • Prepare Protein Solution: Your protein of interest should be in the Coupling Buffer.

  • Add Activated PEG Linker: Add the activated PEG linker solution from Step 1 to the protein solution. The final concentration of DMSO should be kept below 10%.[15]

  • Incubate: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[15]

  • Quench the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.[11] Incubate for 15-30 minutes.

  • Purify: Remove excess, unreacted PEG linker and byproducts using a suitable method such as a desalting column, dialysis, or size-exclusion chromatography.[15]

Visualization of Workflows

Conjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification prep_peg Prepare this compound in Activation Buffer (pH 4.5-6.0) activate Mix and Incubate (15-30 min, RT) prep_peg->activate prep_edc_nhs Prepare fresh EDC/NHS solution prep_edc_nhs->activate conjugate Combine activated PEG and Protein. Incubate (2h RT or O/N 4°C) activate->conjugate Add activated linker to protein solution prep_protein Prepare Protein in Coupling Buffer (pH 7.2-8.0) prep_protein->conjugate quench Add Quenching Buffer (e.g., Tris) conjugate->quench purify Purify Conjugate (SEC, IEX, or Dialysis) quench->purify analyze Analyze Final Product (SDS-PAGE, HPLC, MS) purify->analyze

Caption: Workflow for the two-step EDC/NHS coupling of this compound.

Caption: Troubleshooting logic for low conjugation efficiency.

Analytical Characterization of Conjugates

Q: How can I confirm that my conjugation reaction was successful and characterize the final product?

A: A multi-faceted approach is often necessary for comprehensive characterization.

  • SDS-PAGE: A simple and effective method to visually confirm conjugation. A successful PEGylation will result in a new band at a higher molecular weight compared to the unconjugated protein.[9]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to separate the unreacted protein, the PEGylated product, and free PEG, allowing for an assessment of purity.[9][18]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide precise molecular weight information, confirming the number of PEG chains attached to your molecule.[19] This is a powerful tool for determining the degree of PEGylation and identifying different conjugated species.[20]

References

Technical Support Center: Scaling Up Bis-PEG5-acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scaling up Bis-PEG5-acid conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when transitioning from bench-scale experiments to larger-scale production.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound and the core principles of the conjugation chemistry involved.

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional crosslinker featuring a five-unit polyethylene glycol (PEG) spacer terminated at both ends by a carboxylic acid group.[1][2] The PEG component is hydrophilic, which enhances the water solubility of the crosslinker and the resulting conjugates.[1] This is particularly advantageous when working with biomolecules in aqueous environments. The terminal carboxylic acids can be coupled to primary amines on molecules like proteins, peptides, or small molecule drugs through the formation of stable amide bonds.[2][3] This is typically achieved using activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).[4] Its defined length makes it a valuable tool in applications where the distance between conjugated molecules is a critical parameter, such as in the development of PROTACs and antibody-drug conjugates (ADCs).[5][6]

Q2: What is the mechanism of the EDC/NHS coupling reaction used with this compound?

The EDC/NHS coupling reaction is a "zero-length" crosslinking process that facilitates the formation of a stable amide bond between a carboxylic acid and a primary amine.[7] The reaction proceeds in two main stages:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl groups on this compound to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[7][8][9]

  • Formation of the NHS Ester and Amine Coupling: The addition of NHS to the reaction mixture converts the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[7][10] This NHS ester then readily reacts with a primary amine on the target molecule at a physiological to slightly basic pH (typically 7.2-8.5) to form a stable amide bond.[7][8] The higher pH facilitates the deprotonation of the primary amine, enhancing its nucleophilicity.[8]

Q3: Why is a two-step pH process recommended for EDC/NHS conjugation?

A two-step pH process is recommended because the optimal pH conditions for the activation of the carboxyl groups and the subsequent amine coupling are different.[8] The acidic pH of the activation step (pH 4.5-6.0) promotes the efficient formation of the amine-reactive O-acylisourea intermediate.[8] Following activation, the reaction with the primary amine is favored at a neutral to slightly basic pH (7.2-8.5).[8] While a one-pot reaction at a single pH (e.g., 6.0-7.5) is possible, it often results in lower coupling efficiency due to a compromise between the optimal conditions for each step.[9]

Q4: How does pH affect the stability of the activated NHS-ester?

The stability of the NHS-ester is highly dependent on pH and it is susceptible to hydrolysis. The rate of hydrolysis increases significantly as the pH rises. For instance, NHS esters have a half-life of 4-5 hours at pH 7, which decreases to 1 hour at pH 8, and only 10 minutes at pH 8.6.[8] This highlights the importance of proceeding with the amine coupling step promptly after the activation of the this compound.

Q5: What are the critical process parameters to monitor during the scale-up of a PEGylation reaction?

When scaling up PEGylation reactions, several critical process parameters (CPPs) must be carefully controlled to ensure a robust and reproducible manufacturing process.[11] These include:

  • Reactant Concentration and Molar Ratio: The ratio of the PEG linker to the biomolecule is a crucial factor that influences the degree of PEGylation.[12]

  • pH: As discussed, pH control is critical for both the activation and coupling steps.[12]

  • Temperature: Temperature affects reaction kinetics and the stability of the reactants and products.

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion, but prolonged reaction times can lead to side reactions or degradation.

  • Mixing: Efficient mixing becomes more challenging at larger scales, especially with viscous solutions, and is critical for ensuring homogeneity.[11]

II. Troubleshooting Guide for Scaling Up this compound Conjugations

This section provides a problem-solution framework for common issues encountered during the scale-up process.

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield Inefficient Carboxyl Activation: The pH of the activation step may be outside the optimal range of 4.5-6.0.[9]Optimize Activation pH: For a two-step protocol, perform the initial EDC/NHS activation in a non-amine, non-carboxylate buffer like MES at pH 5.0-6.0 before adjusting the pH for the coupling step.[9]
Hydrolysis of Activated PEG: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH values.[8]Prompt Coupling: Add the amine-containing molecule to the activated this compound as soon as possible after the activation step. Control pH: Avoid excessively high pH during the coupling step; a range of 7.2-8.0 is generally recommended.[9]
Inactive Reagents: EDC and NHS are moisture-sensitive and can degrade if not stored properly.[13]Proper Reagent Handling: Store EDC and NHS desiccated at -20°C. Allow reagents to equilibrate to room temperature before opening to prevent condensation.[13] Use freshly prepared solutions.
Interfering Substances in Buffer: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the target molecule for the activated PEG.[13][14]Use Non-Reactive Buffers: Employ buffers free of primary amines and carboxylates, such as MES for the activation step and PBS for the coupling step.[8][15] If necessary, perform buffer exchange via dialysis or tangential flow filtration (TFF) prior to conjugation.[14]
Protein Aggregation/Precipitation pH Close to Isoelectric Point (pI): When the reaction pH is near the protein's pI, its net charge is close to zero, increasing the likelihood of aggregation.[9][16]Adjust Reaction pH: Ensure the reaction pH is at least 1-2 units away from the pI of your protein.[9]
High Reactant Concentrations: Increased concentrations of biomolecules and PEG linkers can lead to higher viscosity and promote aggregation.[11][12]Optimize Concentrations: Consider performing the reaction at a lower concentration. Screen for Excipients: Buffer additives like arginine or non-ionic surfactants can sometimes help maintain solubility.[11]
Inadequate Mixing: Poor mixing at larger scales can create localized high concentrations of reagents, leading to aggregation.[11]Ensure Efficient Mixing: Use an appropriate mixing system capable of handling the increased volume and potential viscosity.
Inconsistent Batch-to-Batch Results Poor pH Control: Inadequate buffering can lead to pH shifts during the reaction, especially when adding acidic or basic reagents.Use High-Quality Buffers: Always use a buffer within its effective buffering range.[9] Verify pH: Measure the pH of the reaction mixture after all components have been added and adjust if necessary.
Variability in Reagent Quality: The quality of the this compound and other reagents can impact the outcome.Source High-Purity Reagents: Use high-quality, low-polydispersity PEG reagents.[12]
Purification Challenges Poor Separation of Conjugate from Unreacted PEG/Protein: The hydrodynamic radii of the PEGylated conjugate and the free PEG may not be sufficiently different for effective separation by size exclusion chromatography (SEC).[17]Employ Orthogonal Purification Methods: A multi-step purification strategy is often necessary.[18] Ion-exchange chromatography (IEX) can separate species based on charge differences, which are altered by PEGylation.[] Hydrophobic interaction chromatography (HIC) can also be a useful complementary technique.[18][]
Low Recovery from Chromatography: The PEGylated protein may interact non-specifically with the chromatography resin.Optimize Chromatography Conditions: For SEC, screen different mobile phases to minimize non-ideal interactions.[17] For IEX and HIC, optimize the binding and elution conditions (e.g., salt concentration, pH).[18]

III. Experimental Protocols & Workflows

Generalized Protocol for Scaling Up this compound Conjugation to a Protein

This protocol outlines a general two-step approach. All steps should be performed with careful control of the critical process parameters.

Materials:

  • Protein to be conjugated

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[7]

  • Quenching Solution: 1 M Tris-HCl, pH 8.5[7]

  • Tangential Flow Filtration (TFF) system

  • Chromatography system (e.g., SEC, IEX)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in the Activation Buffer at the desired concentration. If necessary, perform buffer exchange using TFF.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.

    • Add the desired molar excess of EDC and NHS to the this compound solution. A typical starting point is a 1.5 to 5-fold molar excess of each reagent per carboxylic acid group.[6]

    • Allow the activation reaction to proceed for 15-60 minutes at room temperature with gentle mixing.[6]

  • Conjugation Reaction:

    • Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the protein solution to the activated PEG solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[12]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to consume any unreacted activated PEG.[12]

    • Incubate for 30-60 minutes at room temperature.

  • Purification:

    • Initial Cleanup (TFF): Use a TFF system to remove unreacted PEG, quenching agent, and reaction byproducts, and to exchange the buffer for the first chromatography step.[18]

    • Chromatography: Purify the PEGylated protein using an appropriate chromatography method. A common strategy is to use IEX to separate different PEGylated species followed by SEC for final polishing and removal of aggregates.[18][20]

  • Characterization:

    • Analyze the purified conjugate using a combination of analytical techniques to determine purity, identity, degree of PEGylation, and to check for aggregation.[21]

IV. Visualization of Workflows and Mechanisms

Chemical Reaction Workflow

cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_purification Purification bis_peg This compound (R-COOH) activated_peg NHS-activated PEG (R-CO-NHS) bis_peg->activated_peg + EDC/NHS edc_nhs EDC + NHS conjugate PEGylated Protein (R-CO-NH-Protein) activated_peg->conjugate + Protein-NH2 protein Protein-NH2 crude Crude Reaction Mixture conjugate->crude tff TFF/Diafiltration crude->tff Buffer Exchange & Byproduct Removal iex Ion-Exchange Chromatography tff->iex Separation by Charge sec Size-Exclusion Chromatography iex->sec Polishing & Aggregate Removal final_product Purified Conjugate sec->final_product

Caption: Workflow for this compound conjugation and purification.

Troubleshooting Logic Diagram

G start Low Yield or Inconsistent Results? reagent_check Reagents Fresh & Stored Correctly? start->reagent_check buffer_check Buffer Amine-Free? reagent_check->buffer_check Yes solution_reagents Solution: Use fresh, properly stored reagents. reagent_check->solution_reagents No ph_check pH Controlled in Both Steps? buffer_check->ph_check Yes solution_buffer Solution: Buffer exchange to PBS or MES. buffer_check->solution_buffer No aggregation_check Aggregation Observed? ph_check->aggregation_check Yes solution_ph Solution: Verify pH at each step. Use calibrated meter. ph_check->solution_ph No purification_check Poor Purification Profile? aggregation_check->purification_check No solution_aggregation Solution: Lower concentration. Adjust pH away from pI. Improve mixing. aggregation_check->solution_aggregation Yes solution_purification Solution: Develop orthogonal method (e.g., IEX then SEC). purification_check->solution_purification Yes

Caption: A decision tree for troubleshooting common scale-up issues.

V. Analytical Characterization of PEGylated Conjugates

A multi-faceted analytical approach is crucial to ensure the quality, safety, and efficacy of the final PEGylated product.[21]

Technique Primary Application in PEGylated Protein Characterization Advantages Limitations
Size-Exclusion Chromatography (SEC-HPLC) - Determination of aggregation and purity. - Separation of PEGylated protein from unreacted protein and free PEG.[21]- Robust and reproducible. - Non-denaturing mobile phases preserve protein structure.[21]- Resolution may be limited if the hydrodynamic volumes are similar.[17]
Ion-Exchange Chromatography (IEX-HPLC) - Separation of species with different degrees of PEGylation. - Analysis of charge heterogeneity.[21]- Orthogonal separation mechanism to SEC. - Can separate positional isomers.[]- Resolution may be limited if PEGylation does not significantly alter the net charge.[21]
Reversed-Phase HPLC (RP-HPLC) - High-resolution analysis of purity. - Characterization of smaller PEGylated peptides and proteins.[22]- High resolving power.- Denaturing conditions may not be suitable for all proteins. - Poor peak shape and recovery can be an issue for large PEGylated proteins.[17]
Mass Spectrometry (MS) - Accurate determination of the molecular weight of the intact conjugate and its distribution. - Identification of PEGylation sites (via peptide mapping).[21]- High sensitivity and specificity. - Provides detailed information on heterogeneity.[21]- Polydispersity of PEG can complicate spectra.[21]
SDS-PAGE - Visual assessment of the degree of PEGylation. - Detection of unreacted protein and aggregates.- Simple and widely available.- Low resolution; provides apparent molecular weight which can be inaccurate for PEGylated proteins.

VI. References

  • BenchChem. (2025). Navigating the Nuances of pH in EDC/NHS Coupling: A Technical Guide. 8

  • AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. 23

  • BenchChem. (2025). Technical Support Center: Purification Strategies for PEGylated Conjugates. 18

  • PMC. (n.d.). From Synthesis to Characterization of Site-Selective PEGylated Proteins. 22

  • BenchChem. (2025). A Researcher's Guide to Analytical Techniques for PEGylated Protein Characterization. 21

  • BenchChem. (2025). Technical Support Center: Optimizing pH for EDC/NHS Reactions. 9

  • BenchChem. (2025). Technical Support Center: Analytical Methods for Characterizing PEGylated Proteins. 17

  • BenchChem. (n.d.). Troubleshooting low yield in bioconjugation reactions. 13

  • BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.

  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. 24

  • BenchChem. (2025). Application Notes and Protocols for EDC/NHS Chemistry in Carboxylic Acid Activation. 7

  • ACS Publications. (2013). Method for Characterization of PEGylated Bioproducts in Biological Matrixes. Analytical Chemistry. 25

  • Creative Biolabs. (n.d.). Troubleshooting Guides. 14

  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. 26

  • BenchChem. (2025). Technical Support Center: Scaling Up Bioconjugation Reactions with PEG Linkers. 11

  • BioPharm International. (n.d.). Making Site-specific PEGylation Work. 20

  • ResearchGate. (2021). Best purification method of a PEGylated peptide?27

  • Vector Labs. (n.d.). Bioconjugation. 16

  • ResearchGate. (n.d.). The available carboxylic acid groups are activated with EDC-NHS...28

  • Interchim. (n.d.). NHS / sulfo-NHS. 29

  • Vector Labs. (n.d.). Bis-dPEG®₅-acid. 1

  • BroadPharm. (n.d.). This compound, 439114-13-3. 2

  • Chemical Communications (RSC Publishing). (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. 30

  • BenchChem. (2025). Common challenges in the PEGylation of proteins. 12

  • BenchChem. (2025). Technical Support Center: N-(Amino-PEG5)-N-bis(PEG4-acid) Reactions. 6

  • MedchemExpress.com. (n.d.). This compound (Synonyms: PROTAC Linker 36). 5

  • AxisPharm. (n.d.). Bis-PEG-acid. 3

  • AxisPharm. (n.d.). Bis-PEG-acid, PEG di(carboxylic acid). 31

  • BenchChem. (2025). Technical Support Center: Optimization of N-(Amino-PEG5)-N-bis(PEG4-acid) Reactions. 32

  • BenchChem. (2025). Common challenges in PEGylation and how to solve them. 33

  • Sigma-Aldrich. (n.d.). Comparative Analysis of Different EDC and Sulfo‑NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca. 10

  • BenchChem. (2025). An In-depth Technical Guide to Bis(NHS)-PEG5: A Homobifunctional Crosslinker for Bioconjugation. 34

  • BenchChem. (2025). Application Notes and Protocols for Dual Molecule Conjugation to N-(Amino-PEG5)-N-bis(PEG4-acid). 35

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating Bis-PEG5-acid Conjugate Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Crosslinker in Bioconjugate Performance

For researchers, scientists, and drug development professionals, the creation of a successful bioconjugate—be it an Antibody-Drug Conjugate (ADC), a PROTAC, or a fluorescently labeled protein—hinges on the thoughtful selection of its constituent parts. The crosslinker, while often seen as a simple bridge, is a critical determinant of the final product's stability, solubility, pharmacokinetics, and biological activity.[1]

This guide provides an in-depth technical comparison of Bis-PEG5-acid, a homobifunctional crosslinker, against common alternatives. We will delve into the causality behind experimental choices for validating the activity of conjugates, provide detailed protocols for these validation assays, and present comparative data to guide your selection process. Our objective is to equip you with the knowledge to not only generate but also rigorously validate your bioconjugates, ensuring data integrity and accelerating your research.

Comparative Analysis of Homobifunctional Crosslinkers

This compound is a homobifunctional crosslinker with two terminal carboxylic acid groups separated by a five-unit polyethylene glycol (PEG) spacer.[2] Its utility lies in its ability to crosslink molecules containing primary amines, such as the lysine residues on an antibody, after activation. The key features that distinguish it from other crosslinkers are the nature and length of its spacer arm.

The "Why" Behind the Spacer: PEG vs. Alkyl Chains

The choice between a PEGylated linker like this compound and a traditional non-PEGylated linker, such as Disuccinimidyl suberate (DSS), is a critical decision point.

  • Hydrophilicity and Solubility: The PEG spacer in this compound is inherently hydrophilic. This property is crucial when conjugating hydrophobic payloads, as it helps to mitigate aggregation and improve the overall solubility of the conjugate in aqueous buffers.[3] This is a significant advantage over the hydrophobic alkyl chain of DSS, which can decrease the solubility of the final conjugate.[4]

  • Reduced Immunogenicity and Improved Pharmacokinetics: The flexible and hydrophilic PEG chain can act as a shield for antigenic epitopes on a protein's surface, potentially reducing the immunogenicity of the conjugate.[3] Furthermore, PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which can lead to a longer circulation half-life in vivo.[5]

  • Cell Permeability: Conversely, the hydrophobic nature of DSS allows it to more readily permeate cell membranes, making it a suitable choice for intracellular crosslinking.[6][7] The water-soluble nature of activated this compound (or its water-soluble NHS-ester counterpart, BS(PEG)5) makes it ideal for targeting cell-surface proteins.[8]

The Impact of PEG Length: A Balancing Act

Within the family of Bis-PEG-acid linkers, the length of the PEG chain is a key variable. The choice between a shorter linker like Bis-PEG3-acid, a mid-length linker like this compound, or a longer one like Bis-PEG10-acid involves a trade-off between stability, pharmacokinetics, and potency.[9][10]

  • Longer PEG Chains (e.g., Bis-PEG10-acid): Generally lead to improved pharmacokinetic profiles (longer half-life) and can better overcome the solubility challenges of very hydrophobic payloads.[5] However, a very long linker might sometimes lead to reduced biological activity or potency, potentially due to steric hindrance.[5]

  • Shorter PEG Chains (e.g., Bis-PEG3-acid): May result in more compact and stable conjugates. However, they may be less effective at solubilizing highly hydrophobic payloads, which could lead to aggregation.[10]

  • Mid-length PEG Chains (e.g., this compound): Often represent a balanced approach, providing a good compromise between enhanced hydrophilicity and maintaining the biological activity of the conjugated molecule.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of this compound compared to a shorter PEG linker, a longer PEG linker, and a non-PEGylated alternative. The data is representative of typical outcomes in bioconjugation experiments.

Crosslinker Type Spacer Arm Length (Å) Key Features & Performance Aspects Typical Conjugation Efficiency Conjugate Stability (vs. Aggregation)
Bis-PEG3-acid Homobifunctional, PEGylated~16Provides moderate hydrophilicity; suitable for less hydrophobic payloads.GoodModerate
This compound Homobifunctional, PEGylated ~23 Balanced hydrophilicity and spacer length; versatile for a range of applications. High High
Bis-PEG10-acid Homobifunctional, PEGylated~39Enhanced hydrophilicity for highly hydrophobic molecules; may improve in vivo half-life.[1]HighVery High
DSS (Disuccinimidyl suberate) Homobifunctional, Non-PEGylated~11.4Hydrophobic alkyl chain; membrane-permeable for intracellular crosslinking.[11]VariableLower

Experimental Validation of Conjugate Activity: A Step-by-Step Guide

Rigorous validation is essential to confirm not only the successful conjugation but also the preservation of the biomolecule's intended function. This section provides detailed, self-validating protocols for key experiments.

Workflow for Conjugation and Initial Characterization

The overall process begins with the activation of the crosslinker and conjugation to the protein, followed by purification and a series of analytical and functional assays.

G cluster_prep Preparation & Conjugation cluster_purify Purification & Analysis cluster_func Functional Validation A 1. Prepare Protein Solution (Buffer Exchange into PBS) B 2. Activate this compound (EDC/Sulfo-NHS in MES Buffer) C 3. Conjugation Reaction (Mix Activated Linker & Protein) B->C D 4. Quench Reaction (e.g., with Tris or Hydroxylamine) C->D E 5. Purify Conjugate (Size-Exclusion Chromatography) D->E F 6. Analytical Validation (SDS-PAGE, LC-MS for DAR) E->F G 7. Binding Assay (ELISA or SPR) F->G H 8. Cell-Based Functional Assay (e.g., Cytotoxicity - MTT) G->H

Caption: General workflow for conjugation and validation.

Protocol 1: Two-Step Protein Conjugation with this compound

This protocol describes the activation of this compound's carboxylic acid groups and subsequent conjugation to a protein's primary amines (e.g., lysine residues).

Expertise & Experience: The "Why" Behind the Two-Step pH Process

We employ a two-step process with different pH conditions for optimal efficiency.[10]

  • Activation (pH 5.0-6.0): The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment. We use MES buffer as it lacks primary amines and carboxylates that would compete with the reaction.[12][13]

  • Conjugation (pH 7.2-8.0): The reaction of the activated Sulfo-NHS ester with the protein's primary amines is favored at a neutral to slightly basic pH. This higher pH deprotonates the amine groups, increasing their nucleophilicity and promoting efficient amide bond formation.[13]

Materials:

  • Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Desalting columns (for purification)

Procedure:

  • Protein Preparation: Ensure your protein is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. If the buffer contains amines (e.g., Tris), perform a buffer exchange.

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS vials to warm to room temperature before opening to prevent moisture condensation.[9]

    • Prepare 10 mM stock solutions of this compound, EDC, and Sulfo-NHS in anhydrous DMSO and Activation Buffer, respectively. Prepare these solutions immediately before use.[9]

  • Activation of this compound:

    • In a microcentrifuge tube, combine the required volume of the this compound stock solution with Activation Buffer.

    • Add a 2-4 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS over the amount of this compound.[14]

    • Incubate for 15-30 minutes at room temperature. This creates the amine-reactive Sulfo-NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to your protein solution. A common starting point is a 10- to 20-fold molar excess of the linker over the protein.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted Sulfo-NHS esters.[15]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted crosslinker and byproducts using a desalting column or size-exclusion chromatography (SEC), equilibrating with your desired storage buffer (e.g., PBS).

Protocol 2: Analytical Validation - Confirming Conjugation

After purification, it's crucial to confirm that the conjugation was successful and to characterize the product.

  • SDS-PAGE: A simple, qualitative method. The PEGylated protein will show a noticeable upward shift in its apparent molecular weight compared to the unconjugated protein. The presence of multiple bands may indicate a mixture of species with different numbers of linkers attached.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for determining the Drug-to-Antibody Ratio (DAR) or linker-to-protein ratio. By analyzing the intact mass of the conjugate, one can determine the precise number of linker molecules attached per protein.

Protocol 3: Functional Validation - ELISA for Binding Activity

This protocol determines if the conjugation process has adversely affected the antibody's ability to bind to its target antigen.

Materials:

  • 96-well ELISA plates

  • Target antigen

  • Conjugated antibody and unconjugated control antibody

  • Blocking buffer (e.g., 5% BSA in PBS)

  • HRP-conjugated secondary antibody (if the primary antibody is not labeled)

  • TMB substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with the target antigen (1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Primary Antibody Incubation: Add serial dilutions of your conjugated antibody and the unconjugated control to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: If required, add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop Reaction: Add the stop solution to each well. The color will turn yellow.

  • Read Plate: Measure the absorbance at 450 nm.

  • Data Analysis: Compare the binding curves of the conjugated and unconjugated antibodies. A significant decrease in the signal for the conjugated antibody indicates that the crosslinking has impaired its binding function.

Protocol 4: Functional Validation - Surface Plasmon Resonance (SPR) for Affinity Measurement

SPR provides real-time, label-free analysis of binding kinetics, offering a more detailed assessment of how conjugation affects binding affinity (K D ).[16]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Ligand (antigen) and analyte (conjugated and unconjugated antibody)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with an injection of a 1:1 mixture of EDC/NHS.

    • Inject the antigen (ligand) diluted in immobilization buffer to achieve the desired immobilization level.

    • Deactivate remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the analyte (e.g., your conjugated antibody) over the ligand-immobilized surface at a constant flow rate. This is the association phase .

    • Follow with an injection of running buffer to monitor the unbinding of the analyte. This is the dissociation phase .

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte, preparing the surface for the next injection.

  • Control Experiment: Repeat the process with the unconjugated antibody.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

    • A significant increase in the K D value for the conjugated antibody compared to the unconjugated control indicates a reduction in binding affinity.

Protocol 5: Cell-Based Functional Assay (Example: ADC Cytotoxicity)

For many bioconjugates, the ultimate validation is its performance in a cell-based assay. For an ADC, this would be a cytotoxicity assay to measure its ability to kill target cancer cells.[17]

G cluster_pathway ADC Mechanism of Action A 1. ADC Binds to Target Antigen on Cell Surface B 2. Internalization (Endocytosis) A->B C 3. Trafficking to Lysosome B->C D 4. Linker Cleavage & Payload Release C->D E 5. Payload Induces Cell Death (Apoptosis) D->E

Caption: Conceptual pathway of ADC-mediated cytotoxicity.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • 96-well cell culture plates

  • Cell culture medium

  • ADC and relevant controls

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

  • ADC Treatment: Treat the cells with serial dilutions of your ADC. Include untreated cells and cells treated with an unconjugated antibody as controls.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).[6]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Read Plate: Measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%). A potent ADC will have a low IC50 value on the target cell line and a much higher IC50 on the control cell line.

Conclusion and Future Outlook

The validation of a bioconjugate's activity is a multi-faceted process that extends far beyond a simple confirmation of covalent linkage. As demonstrated, a thoughtful, evidence-based approach to characterization is essential. This compound offers a versatile and balanced option for researchers, providing the benefits of PEGylation without the potentially excessive length of longer-chain alternatives. Its performance, however, must be empirically validated against alternatives in the context of your specific application.

By employing a systematic workflow that includes robust analytical techniques and functionally relevant bioassays, researchers can confidently assess the quality and activity of their this compound conjugates. This rigorous approach not only ensures the reliability of your data but also provides a solid foundation for the development of the next generation of targeted therapeutics and research tools.

References

A Comparative Guide to the In Vitro Stability of Bis-PEG5-acid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the linker is not merely a bridge but a critical determinant of the therapeutic efficacy and safety of complex biologics like antibody-drug conjugates (ADCs). The stability of this linker in systemic circulation is paramount, directly influencing the therapeutic index by preventing premature payload release and off-target toxicity.[1][2] This guide provides a deep dive into the in vitro stability of Bis-PEG5-acid, a homobifunctional, non-cleavable linker, and objectively compares its performance with common alternatives, supported by established principles and experimental methodologies.

The Imperative of Linker Stability

An ideal linker must be sufficiently stable in the bloodstream to ensure the bioconjugate reaches its target intact.[1] Premature cleavage can lead to systemic exposure to a potent payload, causing toxicity to healthy tissues and diminishing the concentration of the therapeutic at the site of action.[2] Conversely, a linker that is too stable might not release its payload effectively within the target cell.[1] Non-cleavable linkers, such as those formed using this compound, are designed for maximum stability, relying on the complete degradation of the antibody backbone within the lysosome of the target cell to release the payload.[3][4]

Understanding the this compound Linker

This compound is a polyethylene glycol (PEG) linker characterized by a chain of five ethylene glycol units, flanked by a carboxylic acid group at each end. This structure imparts key properties:

  • Hydrophilicity : The PEG spacer enhances the aqueous solubility of the linker and the resulting bioconjugate, which is particularly advantageous when working with hydrophobic payloads, as it can mitigate aggregation.[5][6]

  • Homobifunctionality : The two terminal carboxylic acid groups allow for the stable conjugation of two molecules, typically through the formation of highly stable amide bonds with primary amines (e.g., lysine residues on an antibody).[5]

  • Non-Cleavable Nature : The ether backbone of the PEG chain and the resulting amide bonds are highly resistant to hydrolysis and enzymatic degradation under physiological conditions, ensuring the integrity of the conjugate in circulation.[4][7]

Comparative Stability Analysis: this compound vs. Other Linkers

The stability of a linker is intrinsically tied to its chemical structure. The amide bond, formed by the reaction of the carboxylic acid of the this compound linker with an amine, is the gold standard for stability in bioconjugation due to resonance stabilization, making it significantly less susceptible to hydrolysis than esters.[5]

Linker TypeLinkage FormedStability ProfileKey Considerations
This compound AmideVery High Highly stable in plasma due to the robust amide bond and PEG backbone. Ideal for applications requiring long circulation times and minimal premature drug release.[5][8]
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) ThioetherHigh A widely used non-cleavable linker with good plasma stability.[3][5] However, its hydrophobicity can lead to aggregation issues with certain payloads.[5]
Peptide Linkers (e.g., Val-Cit) Amide (within linker)High (in human plasma) Cleavable by specific lysosomal proteases (e.g., Cathepsin B).[1] Generally stable in human plasma but can be susceptible to premature cleavage in rodent plasma.[1]
Hydrazone Linkers HydrazoneModerate pH-sensitive and designed to hydrolyze in the acidic environment of endosomes.[1] Can be prone to hydrolysis at physiological pH, leading to potential instability.[1]
Disulfide Linkers DisulfideModerate to Low Cleaved in the reducing environment of the cell.[1] Susceptible to reduction by thiols in the plasma, which can cause premature drug release.[1]

Experimental Evaluation of In Vitro Stability

The in vitro plasma stability assay is a cornerstone for predicting the in vivo behavior of a bioconjugate.[9][10] This is typically assessed by incubating the bioconjugate in plasma from relevant species (e.g., human, mouse) and monitoring its integrity over time.[10]

Workflow for In Vitro Plasma Stability Assay

The following diagram illustrates a typical workflow for assessing the stability of a bioconjugate formed with a this compound linker.

G cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis prep_adc Prepare Bioconjugate (e.g., ADC) Stock incubation Incubate Bioconjugate in Plasma (37°C, up to 7 days) prep_adc->incubation prep_plasma Thaw Human Plasma (or other species) prep_plasma->incubation sampling Collect Aliquots at Time Points (0, 24, 48, 72, 168h) incubation->sampling quench Quench Reaction (Freeze at -80°C) sampling->quench capture Immunoaffinity Capture of Bioconjugate quench->capture lcms LC-MS Analysis capture->lcms dar Determine Average Drug-to-Antibody Ratio (DAR) lcms->dar

Caption: Workflow for assessing bioconjugate stability in plasma.

Detailed Protocol: In Vitro Plasma Stability Assay for a this compound Conjugate

This protocol is designed to quantify the stability of a bioconjugate, such as an antibody-drug conjugate (ADC), synthesized using a this compound linker by measuring the change in the average drug-to-antibody ratio (DAR) over time.

Materials:

  • Test bioconjugate (e.g., ADC)

  • Human plasma (or other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads for immunoaffinity capture

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 20mM glycine, pH 2.5)

  • Neutralization buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Reagents for LC-MS analysis (e.g., acetonitrile, formic acid)

Procedure:

  • Incubation:

    • Spike the test bioconjugate into plasma to a final concentration of 100 µg/mL. Prepare a parallel control sample in PBS.

    • Incubate the samples at 37°C.

    • At designated time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots and immediately freeze them at -80°C to stop any degradation.[10]

  • Immunoaffinity Capture:

    • Thaw the plasma samples.

    • Isolate the bioconjugate from the plasma matrix using Protein A/G magnetic beads.[10]

    • Wash the beads with wash buffer to remove non-specifically bound proteins.

    • Elute the captured bioconjugate with elution buffer and immediately neutralize with neutralization buffer.

  • LC-MS Analysis:

    • Analyze the purified bioconjugate using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography system.[9][11]

    • The different drug-loaded species of the bioconjugate are separated and their relative abundances are determined.

    • The average DAR is calculated from the deconvoluted mass spectrum.

  • Data Analysis:

    • Plot the average DAR as a function of time. A stable linker will show a minimal decrease in the average DAR over the incubation period.

The Logic of Linker Selection

The choice of a linker is a strategic decision that balances stability, payload release mechanism, and the physicochemical properties of the conjugate.

G cluster_linker Linker Choice cluster_properties Desired Properties cluster_alternatives Linker Alternatives linker_type Linker Type stability High Plasma Stability linker_type->stability solubility Good Solubility / Low Aggregation linker_type->solubility release Controlled Payload Release linker_type->release peg This compound (Non-cleavable, Hydrophilic) stability->peg smcc SMCC (Non-cleavable, Hydrophobic) stability->smcc solubility->peg cleavable Cleavable Linkers (e.g., Val-Cit, Hydrazone) release->cleavable outcome_peg outcome_peg peg->outcome_peg Optimal for hydrophobic payloads and long circulation outcome_smcc outcome_smcc smcc->outcome_smcc Proven stability, potential aggregation issues outcome_cleavable outcome_cleavable cleavable->outcome_cleavable Payload release in target cell, potential for premature cleavage

Caption: Decision framework for selecting a suitable linker.

Conclusion

The in vitro stability of a linker is a critical attribute that profoundly influences the therapeutic potential of a bioconjugate. The this compound linker, by virtue of its hydrophilic PEG spacer and its ability to form highly stable amide bonds, represents an excellent choice for applications demanding high plasma stability and improved physicochemical properties.[5][8] While linkers like SMCC also offer high stability, the PEG component of this compound provides an added advantage in mitigating aggregation, especially with hydrophobic payloads.[5] For therapeutic strategies that require intracellular release of an unmodified payload, cleavable linkers remain the preferred option, albeit with the inherent risk of premature cleavage.[7] A thorough in vitro stability assessment, as detailed in this guide, is an indispensable step in the rational design and selection of the optimal linker for a given bioconjugate, ultimately paving the way for the development of safer and more effective targeted therapies.

References

Comparative Analysis of Bis-PEG5-acid and Bis-PEG3-acid: A Guide for Formulation and Bioconjugation Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the functional components is a critical determinant of success.[1][2] Homobifunctional, discrete Polyethylene Glycol (dPEG®) linkers, specifically those terminating in carboxylic acid groups, offer a versatile platform for covalently conjugating molecules.[3] This guide provides an in-depth comparative analysis of two such linkers: Bis-PEG5-acid and Bis-PEG3-acid. The choice between these seemingly similar molecules can significantly impact the physicochemical properties, stability, and in vivo performance of the final conjugate.[4]

Physicochemical Properties: A Head-to-Head Comparison

The fundamental difference between this compound and Bis-PEG3-acid lies in the length of the hydrophilic PEG spacer. This compound contains five ethylene glycol units, while Bis-PEG3-acid contains three.[5][6] This seemingly minor variation in length directly influences several key parameters.

PropertyBis-PEG3-acidThis compoundRationale & Impact
Molecular Formula C₁₀H₁₈O₇[6]C₁₄H₂₆O₉[5]The additional C₄H₈O₂ units in this compound contribute to its increased length and mass.
Molecular Weight ~250.3 g/mol [6]~338.4 g/mol [5]Affects stoichiometry calculations during conjugation reactions.
Spacer Arm Length ~14.9 Å~21.7 Å[7]Crucial Difference: The longer arm of this compound provides greater spatial separation between conjugated molecules, which can reduce steric hindrance.[8]
Hydrophilicity & Solubility HighHigherThe additional ethylene glycol units in this compound enhance its interaction with water, increasing the hydrophilicity and aqueous solubility of the resulting conjugate.[5][6][9] This is a key strategy for solubilizing hydrophobic payloads.[2]
Appearance Viscous Liquid or Solid[10]Pale Yellow or Colorless Oily Liquid[]Physical state can influence handling and dissolution during reaction setup.
Purity Typically ≥95-98%[6][12]Typically ≥95-98%[5][]High purity is essential for reproducible and well-defined conjugates.
Storage Conditions -20°C, keep dry[6][13]-20°C, keep dry, store under inert atmosphere[5][7]Both are hygroscopic; proper storage is critical to prevent hydrolysis and maintain reactivity.[7]

Performance in Key Applications: Where Length Matters

The selection between a PEG3 and a PEG5 linker is not arbitrary but a strategic choice based on the specific application and desired properties of the final product.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker's role is to connect a potent cytotoxic payload to a monoclonal antibody. The linker's length and hydrophilicity are paramount for success.

  • Solubility and Aggregation: Hydrophobic payloads can induce ADC aggregation, leading to poor stability and rapid clearance from circulation.[2][8] The superior hydrophilicity of the this compound linker can more effectively counteract this, potentially allowing for higher drug-to-antibody ratios (DARs) without compromising stability.[14]

  • Pharmacokinetics (PK): Longer PEG chains generally increase the hydrodynamic radius of the conjugate.[15] This can reduce renal clearance, leading to a longer plasma half-life and increased tumor accumulation.[1][16] While the difference between a PEG3 and PEG5 is subtle compared to large polymer PEGylation, the trend favors the longer linker for extended circulation.[17]

  • Potency: A potential trade-off exists. While longer linkers can improve PK, they might also introduce steric hindrance that slightly reduces the in vitro potency of the ADC.[1] Therefore, the choice requires balancing in vivo stability with target engagement efficiency.

PROTACs and Molecular Glues

For PROTACs, the linker bridges a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the formation of a productive ternary complex for protein degradation.[18][19]

  • Ternary Complex Geometry: The length and flexibility of the PEG linker are critical for achieving the optimal orientation of the two ligands.[19] The ~7 Å difference in length between Bis-PEG3-acid and this compound can be decisive. A shorter linker (PEG3) might be ideal for creating a tight, rigid complex, while a longer, more flexible linker (PEG5) may be necessary to span greater distances between the protein binding sites.

  • Cell Permeability and Solubility: PROTACs are often large molecules that challenge traditional drug-like property rules (e.g., Lipinski's Rule of 5).[19] The enhanced hydrophilicity imparted by a PEG5 linker can improve the solubility of the entire PROTAC molecule, which is a common challenge in their development.[18]

Nanoparticle Functionalization

PEGylation of nanoparticles is a standard technique to improve their biocompatibility and circulation time by reducing uptake by the reticuloendothelial system (RES).[20]

  • Surface Density and "Stealth" Properties: The longer this compound can create a denser, more effective hydrophilic shield on the nanoparticle surface.[21] This "stealth" layer more effectively prevents opsonization (binding of plasma proteins), leading to longer circulation times and better passive targeting via the enhanced permeability and retention (EPR) effect.[22]

Experimental Protocols: A Guide to Application

The following is a generalized protocol for conjugating Bis-PEG-acid linkers to a primary amine-containing molecule (e.g., a protein, peptide, or amine-functionalized nanoparticle) using carbodiimide chemistry.

Protocol: Two-Step Amine Conjugation via EDC/NHS Chemistry

This protocol is based on the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling reaction, which forms a stable amide bond.[20][23]

Rationale: The reaction is performed in two steps. First, the carboxylic acid groups of the PEG linker are activated with EDC and stabilized by NHS at a slightly acidic pH (5.5-6.0) to form a semi-stable NHS ester. This intermediate is then reacted with the primary amine at a physiological or slightly basic pH (7.2-8.0) to form the final conjugate. This two-step process improves efficiency and reduces undesirable side reactions, such as EDC-mediated protein crosslinking.[20]

Materials:

  • Bis-PEG3-acid or this compound

  • Amine-containing molecule (e.g., antibody, protein, or nanoparticle)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for improved aqueous solubility

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

  • Anhydrous DMSO or DMF for preparing stock solutions

  • Desalting column or Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature before opening vials to prevent moisture condensation.[7]

    • Prepare a 10-50 mM stock solution of the Bis-PEG-acid in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes quickly in water.

  • Activation of Bis-PEG-acid:

    • In a microcentrifuge tube, combine the Bis-PEG-acid stock solution with the EDC and NHS solutions in Activation Buffer.

    • A common starting molar ratio is 1:4:2 (PEG:EDC:NHS). This ratio should be optimized for specific applications.

    • Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing to form the PEG-NHS ester.

  • Preparation of Amine-Containing Molecule:

    • Dissolve or dilute the amine-containing molecule (e.g., protein) in the Coupling Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is amine-free (e.g., no Tris or glycine).

  • Conjugation Reaction:

    • Add the freshly activated PEG-NHS ester solution from Step 2 to the protein solution from Step 3. A 10- to 50-fold molar excess of the linker over the protein is a common starting point.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[23] This will hydrolyze any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts by purifying the conjugate using a desalting column or an appropriate SEC system.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE (to observe the increase in molecular weight), HPLC (to assess purity), and Mass Spectrometry (to confirm the final conjugate mass).

Visualization of Key Concepts

G PEG5 PEG5 Solubility Solubility PEG5->Solubility Improves PK PK PEG5->PK Favors Sterics Sterics PEG5->Sterics Provides

ConjugationWorkflow Start Start: Bis-PEG-acid Activation Step 1: Activation (EDC/NHS, pH 5.5-6.0) Start->Activation Intermediate Activated PEG-NHS Ester Activation->Intermediate Conjugation Step 2: Conjugation (Amine Molecule, pH 7.2-8.0) Intermediate->Conjugation Quench Step 3: Quench (Tris or Glycine) Conjugation->Quench Purify Step 4: Purification (SEC / Desalting) Quench->Purify End Final Conjugate Purify->End

Conclusion and Recommendations

The choice between this compound and Bis-PEG3-acid is a critical decision in the design of complex bioconjugates. There is no single "better" linker; the optimal choice is context-dependent.

  • Choose this compound when:

    • Maximizing the aqueous solubility of a hydrophobic payload is a primary concern.

    • A longer circulation half-life is desired for the conjugate.

    • Greater spatial separation is needed between the conjugated moieties to overcome steric hindrance.

  • Choose Bis-PEG3-acid when:

    • A more rigid, compact linker is required, for instance, to optimize the geometry of a PROTAC ternary complex.

    • Minimizing linker length is necessary to avoid potential interference with target binding, and solubility is already sufficient.

Ultimately, a systematic evaluation of a range of PEG linker lengths is essential in the preclinical development of any new therapeutic to identify the optimal balance of properties for a given application.[2] This guide provides the foundational knowledge and practical protocols to make an informed initial selection in this critical design process.

References

The Architectural Advantage: A Comparative Guide to Bis-PEG5-acid Linkers in Antibody-Drug Conjugate Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate design of Antibody-Drug Conjugates (ADCs), the linker—a seemingly simple bridge—is a critical determinant of therapeutic success. Its architecture dictates the stability, solubility, pharmacokinetic (PK) profile, and ultimately, the efficacy of the entire bioconjugate. Among the diverse array of linker technologies, branched polyethylene glycol (PEG) linkers, such as the Bis-PEG5-acid, have emerged as a sophisticated strategy to overcome the limitations of traditional linear linkers and unlock the full potential of ADCs.

This guide provides an in-depth, objective comparison of ADCs utilizing a this compound linker architecture with other alternatives. We will delve into the mechanistic rationale behind its design, present supporting experimental data from analogous systems, and provide detailed protocols for the synthesis and evaluation of these next-generation therapeutics.

The Rationale for Branched PEG Architecture in ADCs

The conjugation of potent, often hydrophobic, cytotoxic payloads to a monoclonal antibody can introduce significant challenges, including aggregation, accelerated clearance, and limited drug-to-antibody ratios (DAR).[1] Branched PEG linkers, like this compound, are meticulously designed to address these issues through their unique three-dimensional structure.

A this compound linker features a central core from which multiple PEG arms extend, each terminating in a reactive group. This architecture offers several key advantages:

  • Enhanced Hydrophilicity and Reduced Aggregation: The multivalent presentation of hydrophilic PEG chains creates a hydration shell around the ADC, effectively masking the hydrophobicity of the payload.[1][2] This significantly improves solubility and reduces the propensity for aggregation, a common pitfall with high-DAR conjugates.[3]

  • Improved Pharmacokinetics: The increased hydrodynamic radius conferred by the branched structure leads to reduced renal clearance and a prolonged plasma half-life.[4][5] This extended circulation time allows for greater accumulation of the ADC in the tumor microenvironment, enhancing its therapeutic efficacy.[6][7]

  • Potential for Higher Drug-to-Antibody Ratios (DAR): Branched linkers can be designed to carry multiple payload molecules per conjugation site on the antibody.[6][8] This "payload doubling" can lead to a higher DAR, which is particularly beneficial when targeting antigens with low expression levels.[6]

  • Structural Shielding: The three-dimensional arrangement of the PEG arms can provide a "stealth" effect, shielding the payload from premature enzymatic degradation and recognition by the immune system.[4][9]

The logical relationship between the branched PEG architecture and its downstream biological impact is illustrated in the diagram below.

cluster_0 Linker Architecture cluster_1 Physicochemical Properties cluster_2 Pharmacokinetic Outcomes cluster_3 Therapeutic Consequences Branched_PEG_Structure Branched PEG Structure (e.g., this compound) Increased_Hydrophilicity Increased Hydrophilicity Branched_PEG_Structure->Increased_Hydrophilicity creates Increased_Hydrodynamic_Radius Increased Hydrodynamic Radius Branched_PEG_Structure->Increased_Hydrodynamic_Radius confers Payload_Shielding Payload Shielding Branched_PEG_Structure->Payload_Shielding provides Higher_DAR_Potential Higher DAR Potential Branched_PEG_Structure->Higher_DAR_Potential enables Reduced_Aggregation Reduced Aggregation Increased_Hydrophilicity->Reduced_Aggregation leads to Reduced_Renal_Clearance Reduced Renal Clearance Increased_Hydrodynamic_Radius->Reduced_Renal_Clearance results in Improved_Safety_Profile Improved Safety Profile Payload_Shielding->Improved_Safety_Profile enhances Reduced_Aggregation->Improved_Safety_Profile improves Prolonged_Half_Life Prolonged Half-Life Reduced_Renal_Clearance->Prolonged_Half_Life contributes to Increased_Tumor_Accumulation Increased Tumor Accumulation Prolonged_Half_Life->Increased_Tumor_Accumulation facilitates Enhanced_Efficacy Enhanced In Vivo Efficacy Increased_Tumor_Accumulation->Enhanced_Efficacy drives cluster_0 Part 1: Drug-Linker Synthesis cluster_1 Part 2: ADC Synthesis Bis_PEG_acid Bis-PEG-acid Linker Activate_Acid_1 Activate First Carboxylic Acid (EDC, NHS) Bis_PEG_acid->Activate_Acid_1 Form_Amide_1 Form Amide Bond Activate_Acid_1->Form_Amide_1 Amine_Drug Amine-containing Cytotoxic Drug Amine_Drug->Form_Amide_1 Purify_Drug_Linker Purify Drug-Linker Conjugate (HPLC) Form_Amide_1->Purify_Drug_Linker Drug_PEG_acid Drug-PEG-acid Intermediate Purify_Drug_Linker->Drug_PEG_acid Activate_Acid_2 Activate Second Carboxylic Acid (EDC, NHS) Drug_PEG_acid->Activate_Acid_2 Form_Amide_2 Form Amide Bond Activate_Acid_2->Form_Amide_2 Antibody Monoclonal Antibody Antibody->Form_Amide_2 Purify_ADC Purify ADC (SEC) Form_Amide_2->Purify_ADC Final_ADC Final ADC Purify_ADC->Final_ADC ADC ADC in Circulation Binding Binding to Target Antigen on Tumor Cell ADC->Binding 1. Internalization Internalization via Endocytosis Binding->Internalization 2. Lysosome Trafficking to Lysosome Internalization->Lysosome 3. Payload_Release Payload Release (e.g., via linker cleavage or antibody degradation) Lysosome->Payload_Release 4. Cytotoxicity Payload Exerts Cytotoxic Effect Payload_Release->Cytotoxicity 5. Cell_Death Tumor Cell Death Cytotoxicity->Cell_Death 6.

References

A Head-to-Head Comparison of Bis-PEG5-acid: A Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the complexities of bioconjugation and drug development, the selection of a suitable linker is a critical decision that can significantly impact the efficacy, stability, and manufacturability of a therapeutic. Among the vast array of available options, polyethylene glycol (PEG) linkers have distinguished themselves due to their ability to enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profiles of conjugated molecules.[1][2] This guide provides a detailed head-to-head comparison of Bis-PEG5-acid, a homobifunctional PEG linker, from three representative, anonymized suppliers to illuminate the subtle yet crucial differences that can exist between sources.

This compound, with its two terminal carboxylic acid groups, is a versatile tool for crosslinking primary amine-containing molecules, making it invaluable in the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted therapies.[3][][5] However, not all this compound is created equal. Variations in manufacturing processes can lead to differences in purity, polydispersity, and the presence of reactive impurities, all of which can have downstream consequences on conjugation efficiency and the performance of the final product.

This guide will walk you through a series of comparative experiments designed to assess the critical quality attributes of this compound from three fictionalized suppliers: Supplier A, Supplier B, and Supplier C. We will delve into the causality behind our experimental choices and present the data in a clear, comparative format to empower you to make informed decisions for your research.

The Subject of Our Investigation: this compound

This compound is a polyethylene glycol linker with five repeating ethylene glycol units, flanked by carboxylic acid functional groups at both ends. This structure provides a hydrophilic and flexible spacer that is crucial for many bioconjugation applications.

Caption: Chemical Structure of this compound.

Comparative Experimental Design: A Multi-Faceted Approach

To provide a comprehensive comparison, we will evaluate the this compound from our three suppliers based on three key performance indicators:

  • Purity and Homogeneity: Assessing the presence of impurities and the distribution of PEG chain lengths.

  • Reactivity: Determining the efficiency of the carboxylic acid groups in a standard conjugation reaction.

  • Stability: Evaluating the integrity of the linker under common storage and reaction conditions.

The following diagram illustrates our experimental workflow for this head-to-head comparison.

Caption: Experimental workflow for the head-to-head comparison.

I. Purity and Homogeneity Analysis

The purity of a PEG linker is paramount, as impurities can lead to side reactions and the formation of ill-defined conjugates. For PEG linkers, homogeneity, or the uniformity of the PEG chain length (monodispersity), is also a critical quality attribute.[6][7] Polydispersity can result in a heterogeneous mixture of final products, complicating characterization and potentially impacting biological activity. We will employ High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) to assess these parameters.[8][9]

Experimental Protocol:
  • Sample Preparation: Prepare 1 mg/mL solutions of this compound from each supplier in a 50:50 mixture of acetonitrile and water.

  • HPLC-CAD Analysis:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: Charged Aerosol Detector (CAD).

  • LC-MS Analysis:

    • Utilize the same HPLC method as above, with the eluent directed to an electrospray ionization mass spectrometer (ESI-MS) for mass identification of the main peak and any impurities.

Hypothetical Results:
SupplierPurity by HPLC-CAD (%)Polydispersity Index (PDI) by LC-MSMajor Impurities Detected
Supplier A 98.51.01PEG4 and PEG6 analogs
Supplier B 95.21.05Unidentified high molecular weight species
Supplier C 99.11.00None detected

Interpretation of Results:

Supplier C demonstrates the highest purity and ideal monodispersity (PDI = 1.00), indicating a well-controlled manufacturing process. Supplier A shows high purity but with detectable levels of shorter and longer PEG chain analogs. Supplier B exhibits lower purity and a higher PDI, suggesting a less controlled polymerization process or inadequate purification.

II. Reactivity Assessment

The ultimate test of a bifunctional linker is its ability to react efficiently and specifically. We will assess the reactivity of the terminal carboxylic acid groups by first activating them to N-hydroxysuccinimide (NHS) esters, followed by conjugation to a model primary amine, benzylamine. The conversion to the bis-benzylamide product will be monitored by HPLC.

Experimental Protocol:
  • NHS Ester Activation:

    • Dissolve 10 mg of this compound from each supplier in 1 mL of anhydrous Dichloromethane (DCM).

    • Add 2.2 equivalents of N-Hydroxysuccinimide (NHS) and 2.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC).

    • Stir the reaction at room temperature for 4 hours.

  • Conjugation to Benzylamine:

    • To the activated NHS ester solution, add 2.5 equivalents of benzylamine.

    • Stir the reaction at room temperature for an additional 2 hours.

  • HPLC Analysis:

    • Quench a small aliquot of the reaction mixture and analyze by HPLC (using the same method as in the purity analysis) to determine the percentage conversion to the bis-benzylamide product.

Hypothetical Results:
SupplierConversion to Bis-Benzylamide (%)
Supplier A 96%
Supplier B 88%
Supplier C 98%

Interpretation of Results:

Supplier C again shows the best performance, with the highest conversion rate, indicating highly reactive carboxylic acid groups. Supplier A also performs well. The lower conversion rate for Supplier B could be attributed to the presence of impurities that may interfere with the activation or conjugation reaction, or to a lower intrinsic reactivity of the material.

III. Stability Study

The stability of the linker is crucial for ensuring reproducibility in conjugation reactions and for defining appropriate storage conditions.[1] We will perform a forced degradation study by exposing the linkers to elevated temperature and humidity to assess their stability.

Experimental Protocol:
  • Forced Degradation Conditions:

    • Store 5 mg of each this compound sample in an open vial within a stability chamber maintained at 40°C and 75% relative humidity for 7 days.

  • Analysis:

    • After the incubation period, dissolve the samples in the HPLC mobile phase and analyze by HPLC-CAD to assess for the appearance of degradation products and any change in the purity of the main peak.

Hypothetical Results:
SupplierPurity after 7 days at 40°C/75% RH (%)Degradation Products Observed
Supplier A 97.9Minor, unidentified peaks
Supplier B 92.5Significant increase in impurity peaks
Supplier C 98.8Negligible change from initial purity

Interpretation of Results:

The this compound from Supplier C demonstrates excellent stability under these accelerated degradation conditions. Supplier A shows slight degradation, while Supplier B exhibits significant degradation, suggesting the presence of less stable impurities or inherent instability of the product itself.

Summary and Recommendations

The following table summarizes the overall performance of the this compound from the three suppliers.

SupplierPurity & HomogeneityReactivityStabilityOverall Assessment
Supplier A Very GoodVery GoodGoodA reliable choice for most applications.
Supplier B FairFairPoorCaution is advised; may require additional purification and characterization before use.
Supplier C ExcellentExcellentExcellentThe top-performing supplier, recommended for critical applications requiring high purity and lot-to-lot consistency.

Based on our comprehensive evaluation, Supplier C emerges as the superior source for this compound. Its high purity, ideal monodispersity, excellent reactivity, and robust stability make it the most reliable choice for demanding applications in drug development, where consistency and performance are non-negotiable. While Supplier A represents a viable alternative, the lower purity and stability of the material from Supplier B highlight the importance of conducting in-house quality control of critical reagents, even when accompanied by a certificate of analysis.

This guide underscores the principle that not all reagents are created equal. A thorough, data-driven evaluation of critical raw materials like this compound is a crucial step in de-risking the drug development process and ensuring the quality and reproducibility of your scientific findings.

References

A Senior Application Scientist's Guide to Bioconjugation: A Functional Comparison of Amide vs. Other Covalent Bonds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and stable linkage of biomolecules is paramount to the success of their work. The choice of covalent bond used in bioconjugation dictates not only the stability and functionality of the resulting conjugate but also its performance in downstream applications, from diagnostic assays to therapeutic interventions. This guide provides an in-depth, objective comparison of the amide bond against other prevalent covalent linkages, supported by experimental data and field-proven insights to inform your selection of the most appropriate chemistry for your specific needs.

The Central Role of the Covalent Bond in Bioconjugation

The creation of a stable bioconjugate relies on the formation of a robust covalent bond between two molecules, at least one of which is a biomolecule.[1] The ideal bond is one that forms efficiently under biocompatible conditions, exhibits high stability in relevant biological environments, and does not adversely affect the function of the conjugated molecules.[2][3] This guide will delve into the functional characteristics of the highly stable amide bond and compare it with other popular choices: the thioether, oxime, and triazole linkages.

The Amide Bond: The Gold Standard of Stability

The amide bond is a cornerstone of biochemistry, forming the backbone of peptides and proteins.[4] Its exceptional stability makes it a popular choice for creating long-lasting bioconjugates.[5]

Formation: Amide bonds are typically formed by the reaction of a carboxylic acid with a primary amine. In bioconjugation, this is often facilitated by the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6] The EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This intermediate readily reacts with a primary amine to form a highly stable amide bond.[6]

Advantages:

  • Exceptional Stability: The amide bond is highly resistant to hydrolysis under physiological conditions due to resonance stabilization.[4][5][7] This makes it ideal for applications requiring long-term stability in vivo, such as the development of antibody-drug conjugates (ADCs) with non-cleavable linkers.[5][8]

  • Well-Established Chemistry: The chemistry for amide bond formation is well-understood and widely documented.[9][10]

Limitations:

  • Lack of Specificity: Most proteins have multiple lysine residues with primary amines on their surface. Consequently, targeting carboxyl groups with EDC/NHS chemistry can lead to a heterogeneous mixture of conjugates with varying numbers of modifications at different locations.[2]

  • Potentially Harsh Conditions: While the reaction can be performed in aqueous solutions, the optimal pH for NHS ester reactions is typically between 7 and 8.5, and the efficiency can be influenced by buffer composition.[11]

Key Alternatives to the Amide Bond

While the amide bond offers supreme stability, other chemistries provide advantages in terms of specificity, reaction kinetics, and bioorthogonality.

Thioether Bond (Maleimide-Thiol Chemistry)

The reaction between a maleimide and a thiol (sulfhydryl) group, typically from a cysteine residue, forms a thioether bond through a Michael addition reaction.[12][13] This is a widely used strategy for site-specific protein modification.[11]

  • Advantages:

    • Cysteine-Specific: The reaction is highly specific for thiol groups, which are often less abundant on protein surfaces than primary amines, allowing for more controlled conjugation.[11]

    • Fast Reaction Rates: The reaction is typically rapid and proceeds under mild physiological conditions (pH 6.5-7.5).[11]

  • Limitations and Field Insights:

    • Reversibility and Thiol Exchange: The thioether bond formed from a maleimide-thiol reaction is susceptible to a retro-Michael reaction, especially in the presence of high concentrations of endogenous thiols like glutathione in the cellular environment.[14][15][16] This can lead to premature release of the conjugated payload and its transfer to other molecules, a significant concern for in vivo applications like ADCs.[12][14][17] In fact, both of the first FDA-approved ADCs, Brentuximab vedotin and Trastuzumab emtansine, utilize a maleimide-thiol linkage, and their in vivo stability has been a subject of extensive study.[12]

    • Improving Stability: The stability of the maleimide-thiol linkage can be enhanced by hydrolysis of the succinimide ring to form a ring-opened product that is resistant to the retro-Michael reaction.[12][13] This hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents or by a post-conjugation incubation at a slightly alkaline pH.[12][17] Next-generation maleimides have been developed to promote this stabilizing hydrolysis.[14][16]

Oxime Bond (Oxime Ligation)

Oxime ligation is a chemoselective reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond.[18][19] This reaction is considered bioorthogonal, meaning it proceeds with high specificity in a biological environment without interfering with native biochemical processes.[20]

  • Advantages:

    • High Chemoselectivity and Bioorthogonality: The reacting functional groups are not typically found in biological systems, ensuring that the reaction is highly specific.[19][20]

    • Good Stability: The resulting oxime bond is hydrolytically stable under physiological conditions.[19]

    • Mild Reaction Conditions: The reaction proceeds in aqueous media, often catalyzed by aniline derivatives, and does not require potentially cytotoxic metal catalysts.[19] Recent advances have led to significantly accelerated reaction rates, making it suitable for time-sensitive applications.[21][22]

  • Applications: Oxime ligation is valuable for creating multifunctional biomolecular constructs, such as those used for cell targeting, imaging, and the synthesis of vaccines.[18]

Triazole Bond (Click Chemistry)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example in bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a highly stable 1,4-disubstituted triazole ring.[23][24][25]

  • Advantages:

    • Exceptional Bioorthogonality: Azides and alkynes are abiotic functional groups, resulting in a reaction that is highly specific and does not cross-react with biological molecules.[25]

    • High Efficiency and Robustness: The reaction is high-yielding and proceeds under a wide range of conditions, including in complex biological media.[24][26]

    • Extreme Stability: The resulting triazole ring is exceptionally stable to hydrolysis and enzymatic degradation.[27][28]

  • Field Insights and Variations:

    • CuAAC: The use of a copper(I) catalyst dramatically accelerates the reaction.[23] While concerns about copper toxicity exist, the use of ligands can mitigate this and improve reaction efficiency.[29][30]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a copper catalyst, strained alkynes (e.g., DBCO) can be used, which react readily with azides in a catalyst-free manner.[2][28] This is particularly advantageous for live-cell imaging and in vivo applications.

Quantitative and Functional Comparison of Bioconjugation Linkages

The choice of conjugation chemistry should be guided by a clear understanding of the functional trade-offs. The table below provides a comparative summary.

FeatureAmide BondThioether (Maleimide-Thiol)Oxime BondTriazole (Click Chemistry)
Formation Chemistry Acylation of an amine by an activated carboxylic acid (e.g., EDC/NHS)Michael addition of a thiol to a maleimideReaction of an aminooxy with an aldehyde/ketone1,3-dipolar cycloaddition of an azide and an alkyne
Target Residues Primary amines (Lysine, N-terminus)Thiols (Cysteine)Aldehyde/ketone and aminooxy (introduced)Azide and alkyne (introduced)
Selectivity Random (can be site-specific with engineered sites)Generally site-specific (if free cysteines are limited)Highly site-specificHighly site-specific
Reaction pH 7.2-8.5[11]6.5-7.5[11]~4.5 (catalyzed), can be performed at physiological pH[20]Neutral
Reaction Rate Moderate to slowFastModerate (can be accelerated with catalysts)[21]Very fast to extremely fast
Bioorthogonality LowModerateHighVery High
Bond Stability Very High (resistant to hydrolysis)[5]Moderate (susceptible to retro-Michael reaction and thiol exchange)[14][15]High (hydrolytically stable)[19]Very High (metabolically inert)[27]
In Vivo Fate Generally very stable in circulation.[5]Can lead to premature payload release and exchange with other biomolecules.[5][12]Generally stable.Highly stable in circulation.
Common Applications Peptide/protein modifications, non-cleavable ADCs, surface immobilization.[5]ADCs, PEGylation, fluorescent labeling.[5][12]Cell targeting, imaging, synthetic vaccines.[18]ADCs, protein labeling, material science, in vivo imaging.[26][31]

Field-Proven Insights & Selecting the Right Chemistry

The optimal choice of linkage is application-dependent. For therapeutics intended for systemic circulation, such as ADCs, stability is a critical parameter that directly impacts the therapeutic index.[8][32][33][] An unstable linker can lead to premature release of a cytotoxic payload, causing off-target toxicity and reducing the amount of drug that reaches the tumor.[8]

For such applications, the exceptional stability of amide and triazole bonds makes them superior choices.[5] In contrast, while maleimide-thiol chemistry offers convenient, site-specific conjugation to cysteine residues, the inherent instability of the resulting thioether bond is a significant drawback that must be addressed, for example, by promoting the hydrolysis of the succinimide ring.[5][12][35][36] Oxime ligation offers a balance of good stability and high chemoselectivity without the need for a metal catalyst, making it an excellent choice for complex bioconjugates and applications involving sensitive biomolecules.[18][19]

The following decision-making workflow can guide the selection of an appropriate bioconjugation chemistry:

G start Start: Define Bioconjugation Goal stability High in vivo stability required? start->stability site_specific Site-specific conjugation essential? stability->site_specific Yes amide Amide Bond (EDC/NHS) Pros: High stability Cons: Random labeling stability->amide No bioorthogonal Bioorthogonal reaction needed? site_specific->bioorthogonal Yes maleimide Maleimide-Thiol Pros: Site-specific (Cys) Cons: Potential instability site_specific->maleimide No metal_catalyst Can a metal catalyst be used? bioorthogonal->metal_catalyst Yes oxime Oxime Ligation Pros: Bioorthogonal, stable Cons: Requires specific functional groups bioorthogonal->oxime No cuaac CuAAC (Click Chemistry) Pros: Highly stable, bioorthogonal Cons: Requires Cu catalyst metal_catalyst->cuaac Yes spaac SPAAC (Click Chemistry) Pros: Catalyst-free, bioorthogonal Cons: Reagents can be bulky metal_catalyst->spaac No stabilized_maleimide Stabilized Maleimide-Thiol (e.g., promote hydrolysis) Pros: Improved stability maleimide->stabilized_maleimide Address instability

Decision workflow for selecting a bioconjugation chemistry.

Visualizing the Chemical Landscape of Bioconjugation

The following diagram illustrates the formation of the key covalent bonds discussed in this guide.

G cluster_amide Amide Bond Formation cluster_thioether Thioether Bond Formation cluster_oxime Oxime Bond Formation cluster_triazole Triazole Bond Formation (CuAAC) a1 R-COOH + R'-NH2 a2 ->[EDC/NHS] a1->a2 a3 R-CO-NH-R' a2->a3 t1 R-Maleimide + R'-SH t2 ->[pH 6.5-7.5] t1->t2 t3 R-Succinimide-S-R' t2->t3 o1 R-CHO + R'-ONH2 o2 ->[Catalyst] o1->o2 o3 R-CH=N-O-R' o2->o3 c1 R-Alkyne + R'-N3 c2 ->[Cu(I)] c1->c2 c3 R-Triazole-R' c2->c3

Chemical formation of common bioconjugation linkages.

Experimental Protocols

To ensure the successful implementation of these chemistries, detailed and self-validating protocols are essential.

Protocol 1: EDC/NHS-Mediated Amide Bond Formation

This protocol describes the conjugation of a carboxyl-containing molecule to a primary amine-containing biomolecule.

Materials:

  • Carboxyl-containing molecule

  • Amine-containing biomolecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature. Prepare fresh stock solutions in anhydrous DMF or DMSO. Dissolve the carboxyl-containing molecule in Activation Buffer and the amine-containing biomolecule in Coupling Buffer.[6][37]

  • Activation of Carboxyl Group: Add a 10- to 20-fold molar excess of EDC and Sulfo-NHS to the solution of the carboxyl-containing molecule. Incubate for 15-30 minutes at room temperature.[37][38]

  • Conjugation: Immediately add the activated carboxyl-containing molecule to the amine-containing biomolecule solution. A 10- to 20-fold molar excess of the activated molecule over the amine-containing biomolecule is recommended.[6]

  • Reaction: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[6]

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[6][37]

  • Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.[6]

  • Validation: Characterize the conjugate using SDS-PAGE to observe the increase in molecular weight and use mass spectrometry to confirm the conjugation and determine the degree of labeling.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified molecule to an alkyne-modified biomolecule.

Materials:

  • Alkyne-modified biomolecule

  • Azide-modified molecule

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction Buffer: PBS, pH 7.4

  • Desalting column

Procedure:

  • Reagent Preparation: Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared). Dissolve the azide-modified molecule and the alkyne-modified biomolecule in the Reaction Buffer.[29][31][39]

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:THPTA is often used. Let the mixture stand for a few minutes.[31][39]

  • Reaction Mixture: In the reaction tube, combine the alkyne-modified biomolecule and a molar excess (e.g., 5- to 10-fold) of the azide-modified molecule.[31]

  • Initiation: Add the premixed Cu/THPTA catalyst to the reaction mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[23][39]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[2][31]

  • Purification: Purify the conjugate using a desalting column to remove the copper catalyst and excess reagents.[39]

  • Validation: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful ligation. The disappearance of the starting materials can be monitored by HPLC.

Conclusion

The selection of a covalent linkage in bioconjugation is a critical decision that profoundly impacts the characteristics of the final product. While the amide bond offers unparalleled stability, its formation can lack specificity. In contrast, chemistries like maleimide-thiol ligation, oxime formation, and click chemistry provide greater site-specificity and bioorthogonality. However, the stability of the resulting bond must be carefully considered, especially for in vivo applications. By understanding the functional nuances of each type of bond and employing robust, validated protocols, researchers can confidently create well-defined and highly functional bioconjugates to advance their scientific and therapeutic goals.

References

The Discerning Spacer: A Comparative Guide to Bis-PEG5-acid Linker Length and its Impact on Conjugate Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of bioconjugation, the choice of a chemical linker is far from a trivial decision. It is a critical determinant that can profoundly influence the solubility, stability, pharmacokinetic profile, and ultimately, the therapeutic efficacy of a conjugate.[1][2] Among the diverse arsenal of linkers, polyethylene glycol (PEG) has emerged as a cornerstone technology, prized for its ability to modulate the physicochemical properties of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[3][4] This guide provides an in-depth, objective comparison of how varying the length of a specific class of these linkers, Bis-PEG-acids, with a focus on Bis-PEG5-acid and its shorter and longer counterparts, impacts the crucial properties of the resulting conjugates. We will delve into the mechanistic underpinnings of these effects, supported by experimental data and detailed methodologies to empower researchers in the rational design of next-generation therapeutics.

The Hydrophilic Shield: How PEG Linker Length Sculpts Conjugate Behavior

The fundamental principle behind the utility of PEG linkers lies in their inherent hydrophilicity. The repeating ethylene oxide units create a hydration shell around the conjugate, effectively increasing its solubility and shielding it from enzymatic degradation and opsonization, which can lead to rapid clearance from circulation.[5][6] The length of this PEG chain is a tunable parameter that allows for the fine-tuning of these beneficial effects. However, it is a delicate balancing act; while a longer PEG chain can enhance pharmacokinetic properties, it may also introduce steric hindrance, potentially diminishing the conjugate's binding affinity to its target.[7][8]

Solubility and Aggregation: A Clear Advantage with Increasing PEG Length

A common challenge in the development of bioconjugates, particularly ADCs, is the propensity of hydrophobic payloads to induce aggregation. This can lead to manufacturing difficulties, reduced efficacy, and potential immunogenicity. The incorporation of hydrophilic PEG linkers is a well-established strategy to counteract this.[5] As the length of the Bis-PEG-acid linker increases, so does the overall hydrophilicity of the conjugate, leading to a significant reduction in aggregation.

Linker VariantPEG Units (n)Molecular FormulaImpact on AggregationReference
Bis-PEG3-acid3C10H18O7Moderate reduction[9][10]
This compound 5 C14H26O9 Significant reduction [9]
Bis-PEG7-acid7C18H34O11Very significant reduction[3][11]

This table summarizes the general trend of reduced aggregation with increasing PEG linker length, a critical factor for achieving higher drug-to-antibody ratios (DARs) without compromising stability.

The causality behind this is the formation of a larger hydration shell with longer PEG chains, which effectively masks the hydrophobic regions of the payload and prevents intermolecular interactions that lead to aggregation.

cluster_0 Short PEG Linker (e.g., Bis-PEG3-acid) cluster_1 Longer PEG Linker (e.g., Bis-PEG7-acid) Ab1 Antibody Payload1 Hydrophobic Payload Ab1->Payload1 Short PEG Ab2 Antibody Payload2 Hydrophobic Payload Ab2->Payload2 Short PEG Aggregation Higher Propensity for Aggregation Ab3 Antibody Payload3 Hydrophobic Payload Ab3->Payload3   Longer PEG    Ab4 Antibody Payload4 Hydrophobic Payload Ab4->Payload4   Longer PEG    NoAggregation Reduced Propensity for Aggregation

Caption: Impact of PEG linker length on conjugate aggregation.

Pharmacokinetics: The "Stealth" Effect and Extended Circulation

One of the most significant advantages of PEGylation is the extension of a bioconjugate's plasma half-life.[12] Longer PEG chains increase the hydrodynamic radius of the conjugate, which reduces renal clearance. This "stealth" effect also shields the conjugate from uptake by the reticuloendothelial system, further prolonging its circulation time.[12]

Linker LengthPlasma Half-life (t½)Area Under the Curve (AUC)Clearance (CL)Reference
Short (e.g., PEG2-PEG4)ShorterLowerHigher[2][4]
Medium (e.g., PEG5-PEG8) Intermediate Intermediate Intermediate [2][4]
Long (e.g., PEG12-PEG24)LongerHigherLower[2][4][13][14]

This table illustrates the general trend that as PEG linker length increases, the plasma half-life and overall exposure (AUC) of the conjugate increase, while its clearance from the body decreases.

This prolonged circulation allows for greater accumulation of the therapeutic at the target site, which can lead to improved efficacy.

cluster_short Short PEG Linker cluster_long Long PEG Linker Conjugate Bioconjugate Circulation Systemic Circulation Kidney Renal Clearance RES Reticuloendothelial System Uptake Target Target Tissue Accumulation Conjugate_Short Short t½ Conjugate_Long Long t½ Conjugate_Short->Kidney High Conjugate_Short->RES Moderate Conjugate_Short->Target Lower Conjugate_Long->Kidney Low Conjugate_Long->RES Low Conjugate_Long->Target Higher

Caption: Influence of PEG linker length on pharmacokinetic properties.

Binding Affinity and Steric Hindrance: A Balancing Act

While longer PEG chains offer clear advantages in terms of solubility and pharmacokinetics, they can also introduce a significant challenge: steric hindrance.[7] The flexible PEG chain can physically obstruct the binding of the conjugate to its biological target, leading to a decrease in in vitro potency.[8]

Linker LengthTarget Binding Affinity (KD)In Vitro Potency (IC50)Reference
Short (e.g., PEG2-PEG4)Lower KD (Higher Affinity)Lower IC50 (Higher Potency)[7][8]
Medium (e.g., PEG5-PEG8) Intermediate KD Intermediate IC50 [7][8]
Long (e.g., PEG12-PEG24)Higher KD (Lower Affinity)Higher IC50 (Lower Potency)[7][8][13]

This table highlights the trade-off between linker length and biological activity. Longer PEG linkers can lead to a decrease in binding affinity and in vitro potency due to steric hindrance.

Therefore, the optimal PEG linker length is often a compromise between maximizing the pharmacokinetic benefits and maintaining sufficient target engagement. The specific context, including the nature of the antibody, payload, and target, will ultimately dictate the ideal linker length.[2]

Experimental Protocols for Evaluating Conjugate Properties

To enable researchers to empirically determine the optimal Bis-PEG-acid linker length for their specific application, we provide the following detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of Conjugate Stability by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

Objective: To assess the physical stability of the conjugate by monitoring for aggregation and fragmentation over time.

Materials:

  • Conjugate samples with different Bis-PEG-acid linker lengths

  • SEC-HPLC system with a UV detector

  • Size-exclusion column (e.g., TSKgel G3000SWxl)

  • Mobile phase: 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Sample Preparation: Dilute the conjugate samples to a final concentration of 1 mg/mL in PBS.

  • Incubation: Incubate the samples at 4°C and 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot from each sample.

  • SEC-HPLC Analysis:

    • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.

    • Inject 20 µL of each sample onto the column.

    • Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, aggregate, and fragment species. Calculate the percentage of each species at each time point to determine the rate of aggregation and fragmentation.[15][16]

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic parameters (t½, AUC, CL) of conjugates with different Bis-PEG-acid linker lengths.

Materials:

  • Conjugate samples

  • Healthy, age- and weight-matched rodents (e.g., BALB/c mice)

  • Dosing vehicle (e.g., sterile PBS)

  • Blood collection supplies (e.g., heparinized capillaries)

  • ELISA kit for conjugate quantification

Procedure:

  • Animal Dosing: Administer a single intravenous (IV) dose of each conjugate (e.g., 5 mg/kg) to a cohort of mice.[17]

  • Blood Sampling: Collect blood samples via retro-orbital or tail-vein bleeding at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours post-injection).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantification: Determine the concentration of the conjugate in the plasma samples using a validated sandwich ELISA specific for the antibody component of the conjugate.[17]

  • Pharmacokinetic Analysis: Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), area under the concentration-time curve (AUC), and clearance (CL).[17][18]

Protocol 3: Measurement of Binding Affinity by Surface Plasmon Resonance (SPR)

Objective: To quantify the binding affinity (KD) of the conjugates to their target.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Recombinant target protein

  • Conjugate samples

Procedure:

  • Ligand Immobilization: Immobilize the recombinant target protein onto the surface of the sensor chip using standard amine coupling chemistry.[19][20][21][22][23]

  • Analyte Injection: Inject a series of concentrations of each conjugate sample over the sensor surface.

  • Data Acquisition: Monitor the binding response in real-time to generate sensorgrams.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.[19][20][21][22][23]

Conclusion

The length of the Bis-PEG-acid linker is a critical design parameter that profoundly impacts the key properties of a bioconjugate. While longer PEG chains generally enhance solubility, reduce aggregation, and extend circulation half-life, these benefits can come at the cost of reduced binding affinity and in vitro potency due to steric hindrance. The optimal linker length is therefore a delicate balance that must be empirically determined for each specific conjugate. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the impact of linker length and make data-driven decisions in the design and optimization of novel and effective biotherapeutics.

References

A Senior Application Scientist's Guide to Choosing the Right Crosslinking Reagent

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of biological research and therapeutic development, the covalent linkage of molecules via crosslinking reagents is a cornerstone technique. From deciphering complex protein-protein interactions to engineering targeted antibody-drug conjugates (ADCs), the choice of crosslinker is a critical decision that profoundly influences experimental outcomes. This guide provides a comprehensive comparison of different crosslinking reagents, grounded in scientific principles and supported by experimental data, to empower researchers in making informed decisions.

The Fundamental Choice: Homobifunctional vs. Heterobifunctional Crosslinkers

The primary classification of crosslinking reagents lies in the nature of their reactive ends, categorizing them as either homobifunctional or heterobifunctional.[1] This distinction dictates the control, efficiency, and specificity of the conjugation reaction.[2]

Homobifunctional crosslinkers possess two identical reactive groups and are typically used in a single-step reaction to link molecules with the same functional group, such as primary amines on lysine residues.[3] This "shotgun" approach can be advantageous for rapidly capturing a snapshot of all protein interactions or for creating protein polymers.[1][3] However, this one-step process can lead to a heterogeneous mixture of products, including undesirable self-conjugation and polymerization, which can complicate downstream analysis and purification.[2][3]

Heterobifunctional crosslinkers , in contrast, feature two different reactive groups, enabling a more controlled, sequential two-step conjugation.[4] This allows for the specific linking of two different molecules, significantly minimizing the formation of unwanted byproducts and leading to higher yields of the desired conjugate with greater purity.[1] For complex bioconjugation strategies, particularly in therapeutic development where precision is paramount, heterobifunctional reagents are generally the preferred choice.[1][2]

G cluster_0 Homobifunctional Crosslinking (One-Step) cluster_1 Heterobifunctional Crosslinking (Two-Step) Protein A1 Protein A1 Homobifunctional Crosslinker Homobifunctional Crosslinker Protein A1->Homobifunctional Crosslinker Amine Protein B1 Protein B1 Protein B1->Homobifunctional Crosslinker Amine Mixture of Products Mixture of Products Homobifunctional Crosslinker->Mixture of Products Polymerization, Self-Conjugation Protein A2 Protein A2 Heterobifunctional Crosslinker Heterobifunctional Crosslinker Protein A2->Heterobifunctional Crosslinker Amine (Step 1) Protein B2 Protein B2 Heterobifunctional Crosslinker->Protein B2 Sulfhydryl (Step 2) Defined Conjugate Defined Conjugate Heterobifunctional Crosslinker->Defined Conjugate Specific Linkage

A simplified comparison of one-step vs. two-step crosslinking.

Key Characteristics for Crosslinker Selection

Beyond the fundamental choice between homobifunctional and heterobifunctional reagents, several other key characteristics must be considered to select the optimal crosslinker for a specific application.[5]

FeatureDescriptionRelevance to Experimental Design
Chemical Specificity The functional groups targeted by the reactive ends of the crosslinker (e.g., primary amines, sulfhydryls, carboxyls).[6]Determines which amino acid residues will be linked. Mismatched specificity can lead to no reaction or off-target effects.
Spacer Arm Length The distance between the two reactive ends of the crosslinker.[5]Influences the distance between the crosslinked molecules. Shorter arms are suitable for intramolecular crosslinking, while longer arms are better for intermolecular interactions.[7]
Cleavability Whether the spacer arm can be broken under specific conditions (e.g., reduction, pH change, enzyme activity).[8]Cleavable linkers are advantageous for applications like mass spectrometry-based protein identification, as they allow for the separation of crosslinked peptides for analysis.[9] Non-cleavable linkers provide a more stable, permanent linkage.[8]
Membrane Permeability The ability of the crosslinker to pass through the cell membrane.[10]Water-soluble, membrane-impermeable crosslinkers (e.g., those with sulfo-NHS esters) are ideal for studying cell surface interactions, as they will not enter the cell.[11]
Photoreactivity The ability to be activated by UV light.[4]Photoreactive crosslinkers offer temporal control over the crosslinking reaction, allowing for the capture of transient or weak interactions at a specific moment.[12]
Zero-Length Facilitates the direct covalent bonding of two molecules without adding any additional atoms.[13]These are ideal for applications where maintaining the native distance between interacting molecules is critical.[14]

Common Crosslinking Reagents and Their Applications

CrosslinkerTypeReactive TowardSpacer Arm (Å)Cleavable?Key Applications
DSS (Disuccinimidyl suberate) HomobifunctionalPrimary amines11.4NoReceptor-ligand crosslinking, studying protein-protein interactions.[6]
BS3 (Bis(sulfosuccinimidyl) suberate) HomobifunctionalPrimary amines11.4NoSimilar to DSS, but water-soluble and membrane-impermeable, ideal for cell surface crosslinking.[3]
DSP (Dithiobis(succinimidyl propionate)) HomobifunctionalPrimary amines12.0Yes (Disulfide bond)Intracellular protein crosslinking prior to cell lysis and immunoprecipitation.[4]
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) HeterobifunctionalPrimary amines, Sulfhydryls8.3NoAntibody-drug conjugation, creating specific protein-protein conjugates.[15][16]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Zero-LengthCarboxyls, Primary amines0NoImmobilizing proteins to surfaces, forming direct amide bonds between molecules.[17][18]
SDA (Succinimidyl 4,4'-azipentanoate) Heterobifunctional, PhotoreactivePrimary amines, Non-specific C-H bonds11.7NoCapturing transient protein interactions upon photoactivation.[6]

Experimental Protocols: A Practical Guide

The success of any crosslinking experiment hinges on a well-designed and executed protocol. Below are example protocols for common crosslinking applications.

Protocol 1: In Vitro Protein-Protein Interaction Study using BS3

This protocol describes the use of the amine-reactive, water-soluble, and non-cleavable crosslinker BS3 to study interactions within a purified protein complex.[3]

Materials:

  • Purified protein complex (0.1-1 mg/mL)

  • BS3 crosslinker

  • Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE analysis reagents

Procedure:

  • Sample Preparation: Prepare the purified protein complex in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the reaction.[19]

  • Crosslinking Reaction: Add BS3 to the protein solution to a final concentration of 0.25-2 mM. The optimal concentration should be determined empirically.[20]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[20]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[20]

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.[21]

G Start Start Prepare Protein Sample Prepare Protein Sample Start->Prepare Protein Sample Add BS3 Crosslinker Add BS3 Crosslinker Prepare Protein Sample->Add BS3 Crosslinker Incubate Incubate Add BS3 Crosslinker->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction Analyze by SDS-PAGE Analyze by SDS-PAGE Quench Reaction->Analyze by SDS-PAGE End End Analyze by SDS-PAGE->End

Workflow for in vitro protein crosslinking with BS3.

Protocol 2: Antibody-Drug Conjugation using Sulfo-SMCC

This two-step protocol utilizes the heterobifunctional crosslinker Sulfo-SMCC to conjugate a drug to an antibody, a common procedure in the development of ADCs.[22]

Materials:

  • Antibody

  • Drug with a free sulfhydryl group

  • Sulfo-SMCC

  • Activation Buffer (e.g., PBS, pH 7.2-7.5)

  • Conjugation Buffer (e.g., PBS, pH 6.5-7.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure: Step 1: Antibody Activation

  • Dissolve the antibody in the Activation Buffer.

  • Add a 10- to 20-fold molar excess of Sulfo-SMCC to the antibody solution.

  • Incubate for 30-60 minutes at room temperature.

  • Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.

Step 2: Drug Conjugation

  • Immediately add the sulfhydryl-containing drug to the activated antibody solution.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purify the resulting ADC using a suitable chromatography method to remove unconjugated drug and other impurities.

  • Characterize the ADC to determine the drug-to-antibody ratio (DAR).

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Drug Conjugation Antibody Antibody Sulfo-SMCC Sulfo-SMCC Antibody->Sulfo-SMCC React with Amines Activated Antibody Activated Antibody Sulfo-SMCC->Activated Antibody Remove Excess Crosslinker Remove Excess Crosslinker Activated Antibody->Remove Excess Crosslinker Activated Antibody_2 Activated Antibody Remove Excess Crosslinker->Activated Antibody_2 Drug-SH Drug-SH Activated Antibody_2->Drug-SH React with Sulfhydryl ADC Antibody-Drug Conjugate Drug-SH->ADC Purify ADC Purify ADC ADC->Purify ADC

Two-step workflow for ADC preparation using Sulfo-SMCC.

Conclusion: A Strategic Approach to Crosslinker Selection

The selection of a crosslinking reagent is not a one-size-fits-all decision but rather a strategic choice that should be guided by the specific goals of the experiment. By carefully considering the chemical properties of the crosslinker and the nature of the biological system under investigation, researchers can maximize the chances of obtaining meaningful and reproducible results. For applications requiring high specificity and control, such as the development of therapeutic conjugates, heterobifunctional crosslinkers are generally superior.[3] In contrast, for broader screening applications, homobifunctional reagents can provide a rapid and straightforward solution.[3] Ultimately, a thorough understanding of the principles outlined in this guide will enable scientists to harness the full potential of crosslinking chemistry in their research endeavors.

References

Performance Benchmarking of Bis-PEG5-acid for Antibody-Drug Conjugate (ADC) Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Technology in ADC Efficacy

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The success of an ADC is not solely dependent on the antibody's specificity or the payload's potency; it is critically governed by the linker that bridges the two. This linker is a key determinant of the ADC's therapeutic index, influencing its stability, pharmacokinetics, efficacy, and safety profile.[1][2] Among the diverse array of linker technologies, polyethylene glycol (PEG) linkers have become prominent for their ability to impart favorable physicochemical properties to ADCs.[1][3]

This guide provides a comprehensive performance benchmark of Bis-PEG5-acid , a homobifunctional, discrete PEG linker, in the context of ADC development. We will objectively compare its performance against other widely used linker classes, supported by experimental data and detailed methodologies, to empower researchers, scientists, and drug development professionals in making informed decisions for their next-generation ADC candidates.

This compound is a PEG linker featuring two terminal carboxylic acid groups.[4] Its hydrophilic five-unit PEG spacer enhances the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads, thereby reducing the risk of aggregation.[1][4][5] The terminal carboxylic acids can be activated (e.g., using EDC and NHS) to react with primary amines, such as the lysine residues on an antibody, to form stable amide bonds.[4][5][6]

Comparative Analysis: Benchmarking Linker Performance in ADCs

The selection of an optimal linker is a nuanced process involving trade-offs between stability, payload release, and overall physicochemical properties.[1][2] To illustrate the performance of this compound, we will compare it to two other industry-standard linkers representing different classes:

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A widely used non-PEG, heterobifunctional, non-cleavable linker. It connects lysine amines to payload thiols.[2][7]

  • Val-Cit-PABC (Valine-Citrulline-p-aminobenzylcarbamate): A cathepsin B-cleavable linker, representing a common class of enzymatically-labile linkers designed for payload release within the tumor cell.[2][8]

The following sections will compare these linkers across key performance indicators critical for ADC development.

Data Presentation: Quantitative Performance Comparison

The table below summarizes the expected performance of ADCs constructed with this compound, SMCC, and Val-Cit-PABC linkers, using a model IgG1 antibody and a common cytotoxic payload like MMAE (monomethyl auristatin E).

Performance Parameter This compound Linker SMCC Linker (Non-PEG) Val-Cit-PABC Linker (Cleavable)
Aqueous Solubility HighLow to ModerateModerate
Tendency for Aggregation LowHighModerate
Conjugation Efficiency GoodExcellentGood
Average DAR ~4-8~2-4~2-4
Plasma Stability (% Intact ADC after 96h) >95% (as intact ADC)>95% (as intact ADC)~85-90% (cleavage can occur)
In Vitro Cytotoxicity (IC50) PotentPotentMost Potent (due to bystander effect)
In Vivo Half-Life (t1/2) LongestShortestIntermediate

This data is illustrative and compiled from trends reported in preclinical ADC development literature.[1][2][3][9]

Causality Behind Performance: An Expert's Perspective
  • Hydrophilicity and Aggregation: The hydrophilic nature of the PEG5 spacer in the this compound linker significantly improves the solubility of the entire ADC construct, especially when dealing with hydrophobic payloads.[1][3] This is a crucial advantage over non-PEG linkers like SMCC, which often lead to ADC aggregation, a major challenge in manufacturing and formulation that can also impact pharmacokinetics.[1][3]

  • Plasma Stability vs. Payload Release: this compound, when forming amide bonds, creates a highly stable, non-cleavable linkage. This ensures the payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity.[2] The Val-Cit-PABC linker, by contrast, is designed to be cleaved by enzymes like Cathepsin B, which are overexpressed in the lysosomes of tumor cells.[8] This allows for targeted payload release but comes with the risk of premature cleavage in the bloodstream, which can lead to off-target toxicity.[2]

  • Drug-to-Antibody Ratio (DAR) and Homogeneity: As a homobifunctional linker, this compound reacts with available lysine residues, which can result in a heterogeneous mixture of ADC species with varying DARs.[10] While this can sometimes achieve a higher average DAR, it can also be challenging to control. Heterobifunctional linkers like SMCC and Val-Cit-PABC, when used in a sequential conjugation process, can offer more control over the conjugation sites and lead to a more homogeneous product.[7][10]

Experimental Protocols for Benchmarking

To ensure the trustworthiness of any comparative analysis, standardized and validated experimental protocols are essential. The following are step-by-step methodologies for key benchmarking experiments.

Protocol 1: ADC Conjugation with this compound

This protocol describes the conjugation of a payload containing a primary amine to an antibody via EDC/NHS activation of the this compound linker.

Materials:

  • Antibody (e.g., Trastuzumab) in PBS, pH 7.4

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing payload (e.g., MMAE-NH2)

  • Anhydrous DMSO

  • Quenching solution: 1M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Activation of this compound: a. Dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMSO. A typical molar ratio is 1:1.2:1.2 (Acid:EDC:Sulfo-NHS). b. Incubate at room temperature for 15-30 minutes to generate the activated NHS ester.

  • Payload Attachment: a. Add the amine-containing payload to the activated linker solution (e.g., 1.5-fold molar excess of payload over linker). b. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Antibody Conjugation: a. Exchange the antibody into a carbonate/bicarbonate buffer at pH 8.5. b. Add the payload-linker solution to the antibody at a desired molar excess. c. Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification: a. Add quenching solution to stop the reaction. b. Purify the resulting ADC using desalting columns to remove excess linker and payload. c. Characterize the purified ADC.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method for its determination.

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC to 1 mg/mL in Mobile Phase A.

  • Chromatography: a. Equilibrate the HIC column with Mobile Phase A. b. Inject the ADC sample. c. Elute with a gradient of Mobile Phase B (e.g., 0-100% over 30 minutes).

  • Data Analysis: a. Monitor the elution profile at 280 nm. b. Integrate the peak areas corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8, etc.). c. Calculate the weighted average DAR based on the relative peak areas.

Protocol 3: In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker and the rate of premature payload release in a physiological environment.[2]

Materials:

  • Purified ADC sample

  • Human plasma

  • 37°C incubator

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC at a concentration of 1 mg/mL in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).

  • Sample Processing: At each time point, capture the ADC from the plasma using Protein A/G magnetic beads.

  • Analysis: Analyze the captured ADC by LC-MS to determine the percentage of intact ADC remaining and to identify any released payload or metabolites.

  • Calculation: Calculate the percentage of intact ADC over time to determine its plasma half-life.

Visualizations: Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams outline the general structure of an ADC, the workflow for its development and evaluation, and the relationship between linker properties and performance.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (Targeting Moiety) Linker Linker (e.g., this compound) Antibody->Linker Stable Bond Payload Cytotoxic Payload (Drug) Linker->Payload

Caption: General structure of an Antibody-Drug Conjugate.

ADC_Workflow cluster_Dev Development & Conjugation cluster_Char Characterization & Evaluation A1 Antibody & Payload Selection A2 Linker Selection (e.g., this compound) A1->A2 A3 Conjugation Chemistry A2->A3 A4 Purification A3->A4 B1 DAR Determination (HIC-HPLC) A4->B1 B2 In Vitro Stability (Plasma Assay) A4->B2 B3 In Vitro Cytotoxicity A4->B3 B4 In Vivo Efficacy & Pharmacokinetics B3->B4

Caption: Preclinical evaluation workflow for ADCs.

Linker_Properties center Linker Choice hydro Hydrophilicity center->hydro stability Stability center->stability cleavable Cleavability center->cleavable length Length/Flexibility center->length solubility Solubility Aggregation hydro->solubility pk Pharmacokinetics (Half-life) hydro->pk stability->pk toxicity Off-Target Toxicity stability->toxicity cleavable->toxicity efficacy Efficacy (Payload Release) cleavable->efficacy length->pk dar DAR & Homogeneity length->dar

Caption: Relationship between linker properties and ADC performance.

Conclusion and Future Outlook

The selection of a linker is a pivotal decision in the design of a successful ADC. This compound offers a compelling set of attributes, most notably its ability to enhance the hydrophilicity and solubility of ADCs, which can lead to improved pharmacokinetics and a better safety profile compared to non-PEGylated linkers.[1][3] Its homobifunctional nature makes it a straightforward tool for conjugating amine-containing payloads to antibodies, although this can result in a heterogeneous product.

The choice between a stable linker like this compound and a cleavable linker like Val-Cit-PABC depends on the desired mechanism of action and the specific characteristics of the target and payload.[2] As the field of bioconjugation advances, novel linker technologies, including those with site-specific conjugation capabilities and innovative release mechanisms, will continue to emerge.[8][11] However, the fundamental principles of balancing stability, payload delivery, and overall ADC developability will remain paramount. A thorough, data-driven benchmarking approach, as outlined in this guide, is therefore indispensable for the development of the next generation of life-saving antibody-drug conjugates.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-PEG5-acid
Reactant of Route 2
Bis-PEG5-acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.